PPACK II
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H33ClN6O3 |
|---|---|
Molecular Weight |
501.0 g/mol |
IUPAC Name |
(2R)-2-amino-N-[(2S)-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxo-3-phenylpropan-2-yl]-3-phenylpropanamide |
InChI |
InChI=1S/C25H33ClN6O3/c26-16-22(33)20(12-7-13-30-25(28)29)31-24(35)21(15-18-10-5-2-6-11-18)32-23(34)19(27)14-17-8-3-1-4-9-17/h1-6,8-11,19-21H,7,12-16,27H2,(H,31,35)(H,32,34)(H4,28,29,30)/t19-,20+,21+/m1/s1 |
InChI Key |
PJFSUJMJVYGASC-HKBOAZHASA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl)N |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)CCl)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PPACK II (D-Phe-Phe-Arg-chloromethylketone)
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-Phe-Phe-Arg-chloromethylketone, also known as PPACK II, is a synthetic tripeptide derivative that functions as a potent and specific irreversible inhibitor of kallikreins, a subgroup of serine proteases. This technical guide elucidates the molecular mechanism underlying its inhibitory action, provides available quantitative data for related compounds, and outlines detailed experimental protocols for its characterization. The specificity of this compound for kallikreins makes it a valuable tool in studying the physiological and pathological roles of the kallikrein-kinin system, as well as a potential therapeutic agent.
Core Mechanism of Action: Irreversible Covalent Inhibition
This compound belongs to the class of peptide chloromethylketone inhibitors, which act as mechanism-based irreversible inhibitors of serine proteases. The inhibitory mechanism is a two-step process involving initial binding followed by covalent modification of the enzyme's active site.
-
Initial Non-covalent Binding: The peptide backbone of this compound (D-Phe-Phe-Arg) mimics the natural substrate of kallikreins, allowing it to bind with high affinity and specificity to the enzyme's active site. The arginine residue at the P1 position is a key determinant of specificity, as it interacts with the negatively charged aspartate residue at the bottom of the S1 pocket of trypsin-like serine proteases, including kallikreins.
-
Irreversible Covalent Modification: Following initial binding, the chloromethylketone moiety of this compound is positioned in close proximity to the catalytic dyad of the serine protease, which in kallikreins consists of a serine and a histidine residue. The histidine residue, acting as a general base, deprotonates the serine residue, activating it for nucleophilic attack. The activated serine then attacks the carbon of the chloromethylketone. Concurrently, the histidine residue is alkylated by the chloromethyl group, leading to the formation of a stable covalent bond. This irreversible modification of both the catalytic serine and histidine residues renders the enzyme permanently inactive.
The overall reaction can be summarized as the formation of a stable enzyme-inhibitor complex through alkylation of the active site histidine and acylation of the active site serine.
Signaling Pathways and Biological Effects
By irreversibly inhibiting plasma and tissue kallikreins, this compound effectively blocks the physiological cascades initiated by these enzymes. The primary pathway affected is the kallikrein-kinin system.
-
Inhibition of the Kallikrein-Kinin System: Plasma kallikrein is a key enzyme in the contact activation system of blood coagulation and inflammation. It cleaves high-molecular-weight kininogen (HMWK) to release the potent vasodilator and pro-inflammatory peptide, bradykinin. By inhibiting plasma kallikrein, this compound can prevent the generation of bradykinin, thereby modulating processes such as inflammation, blood pressure regulation, and pain perception.
-
Inhibition of Tissue Kallikreins: Tissue kallikreins are involved in a variety of physiological processes, including the regulation of blood flow and the processing of peptide hormones. For instance, some tissue kallikreins are implicated in the degradation of B-type natriuretic peptide (BNP), a cardiac hormone. The use of this compound has been shown to effectively stabilize BNP in plasma samples, highlighting its inhibitory effect on relevant tissue kallikreins[1].
Quantitative Data on Inhibition
Specific kinetic data for the inhibition of kallikreins by this compound (D-Phe-Phe-Arg-chloromethylketone) is not extensively reported in the readily available scientific literature. However, data for the closely related and well-studied inhibitor, PPACK (D-Phe-Pro-Arg-chloromethylketone), provides valuable insights into the potency of this class of inhibitors against various serine proteases.
| Inhibitor | Target Enzyme | kobs/[I] (M⁻¹s⁻¹) | Ki | IC50 | Reference |
| PPACK | Thrombin | 1 x 10⁷ | [2] | ||
| PPACK | KLK2 | [3] |
Note: kobs/[I] represents the second-order rate constant of inhibition. Data for this compound is not specified in the cited literature. The crystal structure of KLK2 has been resolved in a complex with PPACK, demonstrating binding but without providing specific kinetic constants in the referenced study[3].
Experimental Protocols
Determination of Inhibitory Kinetics for an Irreversible Inhibitor
The following protocol outlines a general method for determining the kinetic parameters (k_inact and K_I) of an irreversible inhibitor like this compound against a target serine protease (e.g., plasma kallikrein).
Materials:
-
Purified target serine protease (e.g., human plasma kallikrein)
-
This compound (or other irreversible inhibitor)
-
Fluorogenic or chromogenic substrate for the target protease (e.g., a peptide-pNA or peptide-AMC substrate)
-
Assay buffer (e.g., Tris-HCl or PBS at physiological pH)
-
Microplate reader capable of kinetic measurements
Procedure:
-
Enzyme and Inhibitor Preparation:
-
Prepare a stock solution of the target protease in a suitable buffer.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO) and then dilute it to various concentrations in the assay buffer.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of the target protease to each well.
-
Add varying concentrations of this compound to the wells. Include a control with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for various time points to allow for the time-dependent inactivation.
-
-
Measurement of Residual Enzyme Activity:
-
Initiate the enzymatic reaction by adding the fluorogenic or chromogenic substrate to each well.
-
Immediately begin monitoring the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate hydrolysis is proportional to the amount of active enzyme remaining.
-
-
Data Analysis:
-
For each inhibitor concentration and pre-incubation time, calculate the initial velocity (rate of reaction).
-
Plot the natural logarithm of the residual enzyme activity versus the pre-incubation time for each inhibitor concentration. The slope of this line gives the observed inactivation rate constant (k_obs).
-
Plot the k_obs values against the corresponding inhibitor concentrations.
-
Fit the data to the following equation to determine the maximal inactivation rate constant (k_inact) and the inhibitor concentration at half-maximal inactivation rate (K_I): k_obs = k_inact * [I] / (K_I + [I]) where [I] is the inhibitor concentration.
-
The second-order rate constant of inhibition (k_inact/K_I) can be determined from the initial slope of the plot of k_obs versus [I].
-
Visualizations
Mechanism of Irreversible Inhibition
Caption: Covalent inhibition of kallikrein by this compound.
Experimental Workflow
Caption: Experimental workflow for kinetic analysis.
Conclusion
This compound is a highly effective irreversible inhibitor of kallikreins, acting through covalent modification of the enzyme's active site. Its specificity makes it an invaluable research tool for elucidating the roles of the kallikrein-kinin system in health and disease. While specific quantitative inhibitory data for this compound is limited, the well-characterized mechanism of related compounds provides a strong basis for its application in research and potential drug development. The experimental protocols outlined in this guide offer a framework for the detailed characterization of its inhibitory properties.
References
- 1. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. innov-research.com [innov-research.com]
- 3. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
PPACK II: A Potent and Specific Irreversible Inhibitor of Plasma Kallikrein
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
D-Phenylalanyl-L-phenylalanyl-L-arginine chloromethylketone, commonly known as PPACK II, is a synthetic tripeptide that acts as a potent and specific irreversible inhibitor of plasma kallikrein. Plasma kallikrein is a serine protease that plays a pivotal role in the kallikrein-kinin system, a complex signaling cascade that contributes to inflammation, blood pressure regulation, and coagulation. Dysregulation of this system, particularly the uncontrolled activity of plasma kallikrein, is a key driver in the pathophysiology of hereditary angioedema (HAE), a rare and debilitating genetic disorder characterized by recurrent episodes of severe swelling.[1][2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory profile, relevant experimental protocols, and its therapeutic potential.
Chemical Structure and Mechanism of Action
This compound is a peptide mimetic with the sequence D-Phe-Phe-Arg, coupled to a chloromethylketone (CMK) reactive group.[4] The peptide sequence confers specificity for the active site of plasma kallikrein, while the chloromethylketone moiety forms a covalent bond with a critical histidine residue in the enzyme's catalytic triad, leading to irreversible inhibition.[5] This targeted covalent inactivation makes this compound a highly effective tool for studying the physiological and pathological roles of plasma kallikrein and a potential therapeutic agent for conditions driven by excessive kallikrein activity.
Quantitative Inhibition Profile
| Enzyme | Inhibitor | Ki (Inhibition Constant) | IC50 | Selectivity vs. Plasma Kallikrein |
| Plasma Kallikrein | Ala-Phe-Arg-CH2Cl | 0.078 µM | Not Reported | 1x |
| Plasmin | Ala-Phe-Arg-CH2Cl | 1.3 µM | Not Reported | ~17-fold lower |
| Thrombin | Pro-Phe-Arg-CH2Cl | Not Reported | Not Reported | 100 to 100,000-fold lower |
| Factor Xa | Pro-Phe-Arg-CH2Cl | Not Reported | Not Reported | 100 to 100,000-fold lower |
| Urokinase | Pro-Phe-Arg-CH2Cl | Not Reported | Not Reported | 100 to 100,000-fold lower |
Table 1: Comparative inhibitory activity of this compound analogues against various serine proteases. Data is derived from studies on closely related compounds and provides an estimate of the selectivity profile.[5]
Signaling Pathway: The Kallikrein-Kinin System and its Inhibition by this compound
The kallikrein-kinin system is initiated by the activation of Factor XII on negatively charged surfaces. Activated Factor XII (FXIIa) then cleaves prekallikrein to the active enzyme, plasma kallikrein. Plasma kallikrein, in turn, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator, bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, leading to increased vascular permeability and vasodilation, the hallmarks of an angioedema attack.[1][3] In hereditary angioedema, a deficiency in the C1-esterase inhibitor (C1-INH), the primary endogenous inhibitor of plasma kallikrein, leads to uncontrolled kallikrein activity and excessive bradykinin production.[2] this compound directly and irreversibly inhibits plasma kallikrein, thereby blocking the production of bradykinin and mitigating the downstream inflammatory cascade.
Experimental Protocols
Enzyme Inhibition Assay: Chromogenic Substrate Method
This protocol details the determination of the inhibitory activity of this compound against plasma kallikrein using a chromogenic substrate.
Materials:
-
Purified human plasma kallikrein
-
This compound
-
Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dissolve purified plasma kallikrein in assay buffer to a final concentration of 2-5 nM.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and create a serial dilution in assay buffer to the desired test concentrations.
-
Dissolve the chromogenic substrate in assay buffer to a concentration of 0.5-1 mM.
-
-
Incubation:
-
In a 96-well microplate, add 20 µL of the this compound dilutions (or assay buffer for the control) to the wells.
-
Add 20 µL of the plasma kallikrein solution to each well.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for the inhibitor to bind to the enzyme.
-
-
Initiate Reaction:
-
Add 160 µL of the pre-warmed chromogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the change in absorbance at 405 nm over time (kinetic mode) for 5-10 minutes. The rate of p-nitroaniline (pNA) release is proportional to the residual kallikrein activity.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V) for each concentration of this compound.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a suitable equation (e.g., the four-parameter logistic equation) to determine the IC50 value.
-
Surface Plasmon Resonance (SPR) for Kinetic Analysis of Irreversible Inhibition
This protocol outlines a general procedure for characterizing the binding kinetics of an irreversible inhibitor like this compound to plasma kallikrein using SPR.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Amine coupling kit (containing NHS, EDC, and ethanolamine)
-
Purified human plasma kallikrein
-
This compound
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilization of Plasma Kallikrein:
-
Activate the carboxyl groups on the CM5 sensor chip surface by injecting a mixture of NHS and EDC.
-
Inject the purified plasma kallikrein (in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface to allow for covalent coupling via primary amines.
-
Deactivate any remaining active esters by injecting ethanolamine.
-
A reference flow cell should be prepared similarly but without the injection of kallikrein.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of this compound in running buffer over both the kallikrein-immobilized and reference flow cells.
-
Monitor the binding response (in Resonance Units, RU) in real-time. For an irreversible inhibitor, the association phase will be followed by a very slow or negligible dissociation phase.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the active flow cell data to obtain the specific binding sensorgrams.
-
Fit the sensorgrams to a "two-state reaction" or "1:1 binding with covalent reaction" model. This model describes the initial non-covalent binding (formation of the enzyme-inhibitor complex, EI) followed by the irreversible covalent bond formation (EI*).
-
This analysis will yield the association rate constant (ka or k_on) for the initial binding step and the rate of inactivation (k_inact) for the covalent modification. The inhibition constant (Ki) can be calculated from these values.
-
Experimental Workflow for In Vitro Characterization of a Kallikrein Inhibitor
The in vitro characterization of a novel kallikrein inhibitor like this compound typically follows a structured workflow to determine its potency, selectivity, and mechanism of action.
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic (PK) and pharmacodynamic (PD) properties of peptide-based inhibitors like this compound are critical for their development as therapeutic agents. Generally, peptides face challenges such as poor oral bioavailability and rapid clearance in vivo.[6][7][8][9][10] Studies with Phe-Phe-Arg-chloromethyl ketone in trout have shown that it can effectively inhibit kallikrein activity in vivo, demonstrating its potential to exert its pharmacological effect systemically.[11]
For a potential therapeutic application in HAE, this compound would likely require parenteral administration (e.g., subcutaneous or intravenous) to achieve therapeutic concentrations. Preclinical studies in relevant animal models of angioedema would be necessary to determine its PK profile (absorption, distribution, metabolism, and excretion) and to establish a clear relationship between drug exposure and the desired pharmacodynamic effect (i.e., inhibition of bradykinin production and prevention of edema).
Therapeutic Applications
The primary therapeutic application for a potent and specific plasma kallikrein inhibitor like this compound is the treatment of hereditary angioedema. By directly targeting the enzyme responsible for excessive bradykinin production, this compound has the potential to be an effective prophylactic and acute treatment for HAE attacks.[12] Additionally, its ability to inhibit kallikrein suggests potential utility in other inflammatory conditions where the kallikrein-kinin system is implicated.
Conclusion
This compound is a valuable research tool for elucidating the role of plasma kallikrein in health and disease. Its high potency and specificity, coupled with its irreversible mechanism of action, make it a powerful inhibitor for in vitro and potentially in vivo studies. Further investigation into its pharmacokinetic and pharmacodynamic properties in relevant preclinical models is warranted to fully assess its therapeutic potential for the treatment of hereditary angioedema and other kallikrein-mediated disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of plasma kallikrein by a highly specific active site blocking antibody - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics in Rat of P8, a Peptide Drug Candidate for the Treatment of Alzheimer’s Disease: Stability and Delivery to the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of a peptide-based renin inhibitor with oral bioavailability and efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of Therapeutic Peptides - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Specific Targeting of Plasma Kallikrein for Treatment of Hereditary Angioedema: A Revolutionary Decade - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of PPACK II in Protease Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phe-Phe-Arg-chloromethylketone, commonly known as PPACK II, is a synthetic tripeptide that acts as a potent and specific irreversible inhibitor of certain serine proteases. Its high affinity and selectivity for plasma kallikrein make it an invaluable tool in the study of the kallikrein-kinin system and related physiological and pathological processes. This technical guide provides an in-depth overview of the core principles of this compound's function, its mechanism of action, and its applications in research and drug development.
Core Concepts of this compound Inhibition
Chemical Structure and Function
This compound is a peptide mimetic designed to target the active site of specific serine proteases. Its structure, D-Phenylalanine-Phenylalanine-Arginine coupled to a chloromethylketone, is key to its inhibitory activity. The peptide sequence provides the specificity for the target protease, primarily recognizing and binding to the active site of plasma kallikrein. The chloromethylketone moiety is a reactive group that forms a stable, covalent bond with a critical histidine residue within the enzyme's catalytic triad, leading to irreversible inhibition.
Mechanism of Action
The inhibitory mechanism of this compound is a classic example of affinity labeling or irreversible inhibition. The process can be broken down into two main steps:
-
Binding and Recognition: The peptide portion of this compound (D-Phe-Phe-Arg) mimics the natural substrate of the target protease, allowing it to bind with high affinity to the enzyme's active site. The arginine residue is particularly important for targeting proteases with a preference for cleaving after basic amino acids, such as kallikrein.
-
Covalent Modification: Once bound, the chloromethylketone group is positioned in close proximity to the nucleophilic imidazole side chain of a histidine residue in the protease's catalytic triad (typically His-57 in the chymotrypsin numbering system). The histidine residue attacks the carbon of the chloromethyl group, resulting in the formation of a covalent alkylation product. This irreversible modification of the active site renders the enzyme catalytically inactive.
This targeted, irreversible inhibition makes this compound a highly effective tool for studying the physiological roles of its target proteases, as it can completely and specifically abolish their function.
Quantitative Data on Inhibition
| Inhibitor | Target Protease | Inhibition Constant (Ki) | Reference |
| Ala-Phe-Arg-CH2Cl | Human Plasma Kallikrein | 0.078 µM | [1] |
| Ala-Phe-Arg-CH2Cl | Human Plasmin | 1.3 µM | [1] |
Note: The Ki value represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower Ki value indicates a higher binding affinity and more potent inhibition.
Experimental Protocols
General Spectrophotometric Assay for Kallikrein Inhibition
This protocol describes a general method for determining the inhibitory activity of compounds like this compound against plasma kallikrein using a chromogenic substrate.
Materials:
-
Purified human plasma kallikrein
-
This compound (or other inhibitor) stock solution (in an appropriate solvent, e.g., DMSO)
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Dilute the plasma kallikrein to the desired working concentration in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare the chromogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of the diluted plasma kallikrein to each well.
-
Add varying concentrations of the this compound dilutions to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor at a controlled temperature (e.g., 37°C) for a specific time to allow for the inhibitory reaction to occur.
-
-
Initiate Reaction:
-
Add the chromogenic substrate to each well to start the enzymatic reaction.
-
-
Measure Activity:
-
Immediately begin monitoring the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rate as a function of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
If the mechanism of inhibition is known to be competitive, the inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Assay for Inhibition of Bradykinin Formation
This assay measures the ability of this compound to inhibit the formation of bradykinin from its precursor, high-molecular-weight kininogen (HMWK), by plasma kallikrein.
Materials:
-
Human plasma (as a source of HMWK and plasma kallikrein)
-
This compound stock solution
-
Bradykinin ELISA kit
-
Buffer for plasma activation (if necessary, though endogenous activation can be studied)
-
Stop solution (e.g., acid or a broad-spectrum protease inhibitor cocktail without kallikrein inhibitors)
Procedure:
-
Sample Preparation:
-
Thaw human plasma on ice.
-
Prepare dilutions of this compound in a suitable buffer.
-
-
Inhibition Reaction:
-
In microcentrifuge tubes, mix the plasma with different concentrations of this compound or a vehicle control.
-
Incubate the mixture at 37°C to allow for the activation of the kallikrein-kinin system and subsequent bradykinin formation. The incubation time will depend on the experimental design.
-
-
Stop Reaction and Sample Processing:
-
Stop the reaction by adding the stop solution.
-
Process the samples as required by the bradykinin ELISA kit protocol. This may involve a protein precipitation or extraction step.
-
-
Bradykinin Quantification:
-
Measure the concentration of bradykinin in each sample using the bradykinin ELISA kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Plot the concentration of bradykinin formed against the concentration of this compound.
-
Determine the IC50 value for the inhibition of bradykinin formation.
-
Visualizations
Signaling Pathway of the Kallikrein-Kinin System and this compound Inhibition
Caption: The Kallikrein-Kinin System and the inhibitory action of this compound.
Experimental Workflow for Determining IC50 of this compound
Caption: Workflow for determining the IC50 of this compound against Kallikrein.
Conclusion
This compound stands as a powerful and specific tool for the irreversible inhibition of plasma kallikrein. Its well-defined mechanism of action, coupled with its high affinity for its target, makes it an essential reagent for researchers investigating the complex roles of the kallikrein-kinin system in health and disease. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for the effective utilization of this compound in a laboratory setting, paving the way for new discoveries in protease biology and the development of novel therapeutic strategies.
References
An In-depth Technical Guide to D-Phe-Pro-Arg-chloromethylketone (PPACK): A Potent Serine Protease Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, is a potent and highly selective irreversible inhibitor of the serine protease thrombin. Its mechanism-based inhibition and high affinity for thrombin have established it as an invaluable tool in the study of the coagulation cascade, thrombosis, and inflammation. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of PPACK. Detailed experimental protocols for its synthesis, protease inhibition assays, and coagulation time measurements are provided to facilitate its application in research and drug development.
Chemical Structure and Properties
PPACK is a synthetic tripeptide derivative that acts as a mechanism-based inhibitor. The D-phenylalanine at the P3 position, proline at P2, and arginine at P1 mimic the natural substrate of thrombin, conferring high specificity. The chloromethyl ketone moiety is the reactive group responsible for the irreversible inhibition.
Chemical Structure:
Caption: Chemical structure of D-Phe-Pro-Arg-chloromethylketone (PPACK).
Table 1: Chemical and Physical Properties of PPACK
| Property | Value |
| IUPAC Name | (2S)-1-[(2R)-2-amino-3-phenylpropanoyl]-N-[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]pyrrolidine-2-carboxamide |
| Common Name | D-Phe-Pro-Arg-chloromethylketone, PPACK |
| CAS Number | 82188-90-7 (dihydrochloride) |
| Molecular Formula | C₂₁H₃₁ClN₆O₃ |
| Molecular Weight | 451.0 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in water and DMSO |
| Storage | Store at -20°C or colder, desiccated |
Mechanism of Action
PPACK is a mechanism-based irreversible inhibitor of thrombin and other trypsin-like serine proteases.[1] The inhibition occurs in a two-step process:
-
Reversible Binding: The tripeptide sequence of PPACK (D-Phe-Pro-Arg) mimics the natural substrate of thrombin, allowing it to bind with high affinity and specificity to the active site of the enzyme. The D-phenylalanine at the P3 position contributes to a favorable conformation for binding.
-
Irreversible Covalent Modification: Following initial binding, the chloromethyl ketone moiety forms a covalent bond with the active site histidine (His-57) of the serine protease. This alkylation of the histidine residue leads to the irreversible inactivation of the enzyme.[1]
Caption: Mechanism of irreversible inhibition of thrombin by PPACK.
Biological Activity and Selectivity
PPACK is a potent inhibitor of thrombin, with a Ki value in the nanomolar range. It also exhibits inhibitory activity against other serine proteases involved in the coagulation cascade, albeit with lower potency.
Table 2: Inhibitory Profile of PPACK against Various Serine Proteases
| Protease | Inhibition Level | kobs/[I] (M⁻¹s⁻¹) | Ki |
| Thrombin | Potent | ~1 x 10⁷[1] | 0.24 nM[2] |
| Plasma Kallikrein | Moderate | 10² - 10³[1] | - |
| Factor IXa | Poor | < 20[1] | - |
| Factor Xa | Significantly less potent than against thrombin[1] | - | - |
| Plasmin | - | - | - |
| Trypsin | - | - | - |
Applications in Research and Drug Development
The high potency and selectivity of PPACK for thrombin make it a valuable tool in various research areas:
-
Anticoagulant Studies: PPACK is widely used as an anticoagulant in in vitro and in vivo studies of thrombosis and hemostasis.
-
Coagulation Cascade Research: It is instrumental in elucidating the role of thrombin in the coagulation cascade and its interactions with other coagulation factors.
-
Drug Discovery: PPACK serves as a reference compound in the screening and development of novel thrombin inhibitors.
-
Blood Sample Collection: It can be used as an anticoagulant in blood collection tubes to prevent in vitro artifacts caused by thrombin activity, particularly during thrombolytic therapy.[3]
Experimental Protocols
Synthesis of D-Phe-Pro-Arg-chloromethylketone (PPACK)
The synthesis of PPACK is typically achieved through solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The following is a generalized protocol:
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Pro-OH
-
Fmoc-D-Phe-OH
-
Coupling reagents (e.g., HBTU, HOBt)
-
Base (e.g., DIPEA)
-
Deprotection solution (e.g., 20% piperidine in DMF)
-
DMF (N,N-Dimethylformamide)
-
DCM (Dichloromethane)
-
Cleavage cocktail (e.g., TFA/TIS/H₂O)
-
Diazomethane or a suitable chloromethyl ketone precursor
-
Anhydrous HCl in a suitable solvent
-
HPLC for purification
Procedure:
-
Resin Swelling: Swell the Fmoc-Arg(Pbf)-Wang resin in DMF for 1-2 hours.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the arginine residue by treating the resin with 20% piperidine in DMF.
-
Proline Coupling: Couple Fmoc-Pro-OH to the deprotected arginine residue using a suitable coupling agent and base.
-
Fmoc Deprotection: Remove the Fmoc group from the proline residue.
-
D-Phenylalanine Coupling: Couple Fmoc-D-Phe-OH to the deprotected proline residue.
-
Final Fmoc Deprotection: Remove the final Fmoc group from the D-phenylalanine residue.
-
Cleavage from Resin: Cleave the tripeptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.
-
Chloromethyl Ketone Formation: The C-terminal carboxylic acid of the cleaved peptide is converted to the chloromethyl ketone. This is a critical step and can be achieved by reacting the peptide with diazomethane followed by treatment with anhydrous HCl.
-
Purification: Purify the crude PPACK product by reverse-phase HPLC.
-
Lyophilization: Lyophilize the purified PPACK to obtain a white solid.
Caption: General workflow for the solid-phase synthesis of PPACK.
Chromogenic Thrombin Inhibition Assay
This assay measures the ability of PPACK to inhibit the enzymatic activity of thrombin using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
PPACK stock solution
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a working solution of human α-thrombin in assay buffer.
-
Prepare a working solution of the chromogenic substrate in assay buffer.
-
Prepare a series of dilutions of PPACK in assay buffer.
-
-
Assay Setup:
-
In a 96-well plate, add a fixed volume of the thrombin working solution to each well.
-
Add varying concentrations of the PPACK dilutions to the wells. Include a control well with no inhibitor.
-
Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow for inhibitor binding.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding a fixed volume of the chromogenic substrate solution to all wells.
-
Immediately measure the absorbance at 405 nm in a kinetic mode for a set period (e.g., 10-20 minutes).
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well from the linear portion of the absorbance versus time plot.
-
Plot the percentage of thrombin inhibition against the logarithm of the PPACK concentration.
-
Determine the IC₅₀ value (the concentration of PPACK that causes 50% inhibition) from the dose-response curve.
-
Caption: Workflow for the chromogenic thrombin inhibition assay.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a common clinical test to assess the intrinsic and common pathways of the coagulation cascade. It can be used to evaluate the anticoagulant effect of inhibitors like PPACK.
Materials:
-
Platelet-poor plasma (PPP)
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
Calcium chloride (CaCl₂) solution (e.g., 25 mM)
-
PPACK solution at various concentrations
-
Coagulometer or water bath and stopwatch
Procedure:
-
Sample Preparation:
-
Prepare dilutions of PPACK in a suitable buffer.
-
Add a small volume of the PPACK dilutions to aliquots of PPP and incubate for a short period.
-
-
Assay Performance (Manual Method):
-
Pre-warm the PPP samples (with and without PPACK), aPTT reagent, and CaCl₂ solution to 37°C.
-
In a test tube, mix a defined volume of the PPP sample with an equal volume of the aPTT reagent.
-
Incubate the mixture at 37°C for a specified time (e.g., 3-5 minutes).
-
Add a defined volume of the pre-warmed CaCl₂ solution to the tube and simultaneously start a stopwatch.
-
Record the time taken for a fibrin clot to form. This is the aPTT.
-
-
Interpretation:
-
A prolongation of the aPTT in the presence of PPACK indicates its inhibitory effect on the coagulation cascade.
-
A dose-dependent increase in the aPTT can be observed with increasing concentrations of PPACK.
-
Caption: Workflow for the Activated Partial Thromboplastin Time (aPTT) assay.
Conclusion
D-Phe-Pro-Arg-chloromethylketone (PPACK) remains a cornerstone tool for researchers in the fields of hematology, cardiovascular disease, and drug discovery. Its potent and selective irreversible inhibition of thrombin, coupled with its well-characterized properties, makes it an indispensable reagent for investigating the intricacies of the coagulation cascade and for the development of novel antithrombotic therapies. The detailed methodologies provided in this guide are intended to empower researchers to effectively utilize PPACK in their experimental endeavors.
References
Foundational Research on Kallikrein-Kinin System Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on inhibitors of the Kallikrein-Kinin System (KKS), a critical signaling pathway implicated in a variety of physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. The dysregulation of the KKS is a key factor in diseases such as Hereditary Angioedema (HAE) and Diabetic Macular Edema (DME), making it a significant target for therapeutic intervention. This document details the core mechanisms of the KKS, the modes of action of its inhibitors, comprehensive experimental protocols for their evaluation, and a summary of quantitative data for key compounds.
The Kallikrein-Kinin System: A Cascade of Inflammatory Mediators
The Kallikrein-Kinin System is a complex enzymatic cascade that leads to the production of potent inflammatory mediators known as kinins, primarily bradykinin. The system is initiated by the activation of Factor XII, which in turn converts prekallikrein to its active form, plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release bradykinin.[1][2] Bradykinin exerts its effects by binding to two G-protein coupled receptors, the B1 and B2 receptors, triggering a cascade of downstream signaling events that result in vasodilation, increased vascular permeability, and the sensation of pain.[3] In healthy individuals, the activity of plasma kallikrein is tightly regulated by endogenous inhibitors, most notably the C1 esterase inhibitor (C1-INH).[4]
In certain pathological conditions, such as HAE, a deficiency or dysfunction of C1-INH leads to uncontrolled activation of plasma kallikrein and excessive bradykinin production, resulting in recurrent and debilitating swelling attacks.[5][6] This has made the inhibition of plasma kallikrein a primary therapeutic strategy for such diseases.
Mechanisms of Kallikrein-Kinin System Inhibition
Inhibitors of the KKS primarily target plasma kallikrein to prevent the cleavage of HMWK and the subsequent release of bradykinin. These inhibitors can be broadly categorized into small molecules, peptides, and monoclonal antibodies, each with a distinct mechanism of action.
-
Small Molecule Inhibitors: These orally bioavailable compounds, such as berotralstat and avoralstat , are designed to bind to the active site of plasma kallikrein, competitively inhibiting its enzymatic activity.[7][8]
-
Peptide and Protein Inhibitors: Ecallantide is a recombinant protein inhibitor that specifically and reversibly binds to plasma kallikrein, blocking its activity.[4]
-
Monoclonal Antibodies: Lanadelumab is a fully human monoclonal antibody that targets plasma kallikrein with high affinity and specificity, preventing it from cleaving HMWK.[9]
Quantitative Analysis of Kallikrein-Kinin System Inhibitors
The potency and efficacy of KKS inhibitors are quantified using various in vitro and in vivo assays. Key parameters include the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which measure the concentration of an inhibitor required to reduce enzyme activity by 50% and the binding affinity of the inhibitor to the enzyme, respectively. The following tables summarize key quantitative data for prominent plasma and tissue kallikrein inhibitors.
| Inhibitor | Type | Target | Potency (IC50/Ki) | Indication |
| Lanadelumab | Monoclonal Antibody | Plasma Kallikrein | IC50: 0.044 µM (in HKa generation assay)[10][11] | Hereditary Angioedema |
| Ecallantide | Recombinant Protein | Plasma Kallikrein | Ki: 15 +/- 14 pM[12] | Hereditary Angioedema |
| Berotralstat | Small Molecule | Plasma Kallikrein | Ki: 3 nM[13] | Hereditary Angioedema |
| Avoralstat | Small Molecule | Plasma Kallikrein | IC50: 2 nM, Ki: 0.26 nM[8] | Hereditary Angioedema (Discontinued), Diabetic Macular Edema |
| Sebetralstat | Small Molecule | Plasma Kallikrein | Hereditary Angioedema | |
| KVD001 | Small Molecule | Plasma Kallikrein | Diabetic Macular Edema | |
| THR-149 | Bicyclic Peptide | Plasma Kallikrein | Diabetic Macular Edema | |
| DX-2300 | Monoclonal Antibody | Tissue Kallikrein 1 | Ki: 0.13 nM[14] | Airway Diseases |
| Analogue 6 (SFTI-1 analog) | Peptide | Tissue Kallikrein 5 & 7 | Kd: 20 nM (for KLK5)[15] | Skin Diseases |
Experimental Protocols for the Evaluation of KKS Inhibitors
The characterization of KKS inhibitors involves a series of in vitro and in vivo experiments to determine their potency, selectivity, and efficacy.
In Vitro Assays
4.1.1. Plasma Kallikrein Activity Assay (Chromogenic Substrate Method)
This assay measures the enzymatic activity of plasma kallikrein by monitoring the cleavage of a chromogenic substrate.
-
Principle: Active plasma kallikrein cleaves a synthetic peptide substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302), releasing p-nitroaniline (pNA), which can be quantified spectrophotometrically at 405 nm. The rate of pNA release is proportional to the kallikrein activity.[6][15]
-
Procedure:
-
Incubate purified human plasma kallikrein with varying concentrations of the test inhibitor in a suitable buffer (e.g., Tris buffer, pH 7.8) at 37°C.
-
Initiate the reaction by adding the chromogenic substrate S-2302.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
-
The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the inhibition mechanism is competitive.[10]
-
4.1.2. Cleaved High-Molecular-Weight Kininogen (cHMWK) ELISA
This immunoassay quantifies the amount of cleaved HMWK (HKa), a biomarker for KKS activation, in plasma samples.
-
Principle: A sandwich ELISA is developed using monoclonal antibodies specific for cleaved HMWK. The amount of captured HKa is proportional to the signal generated by a conjugated detection antibody.[10][11][16]
-
Procedure:
-
Coat a 96-well plate with a capture antibody specific for HKa.
-
Block non-specific binding sites.
-
Add plasma samples (from healthy donors or HAE patients treated with an inhibitor) to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody that also binds to HKa.
-
Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate.
-
Add a TMB substrate solution and measure the absorbance at 450 nm.
-
Quantify the HKa concentration using a standard curve generated with purified HKa.
-
In Vivo Models
4.2.1. Hereditary Angioedema (HAE) Mouse Model
This model utilizes mice with a genetic deficiency in the C1-inhibitor gene (Serping1-/-) to mimic the human condition of HAE.
-
Principle: Serping1-/- mice exhibit increased vascular permeability and are susceptible to induced angioedema attacks.[2][17]
-
Procedure:
-
Administer the test inhibitor to Serping1-/- mice via the desired route (e.g., oral, subcutaneous).
-
Induce an angioedema attack by intravenous injection of a contact system activator, such as silica nanoparticles, in the presence of an angiotensin-converting enzyme (ACE) inhibitor to prevent bradykinin degradation.[2][17]
-
Monitor physiological parameters such as blood pressure in real-time using telemetry. A decrease in blood pressure indicates a systemic angioedema-like attack.[2][17]
-
Evaluate the efficacy of the inhibitor by its ability to prevent or attenuate the induced hypotension.
-
4.2.2. Diabetic Macular Edema (DME) Rat Model
This model uses streptozotocin-induced diabetic rats to study the role of the KKS in retinal vascular leakage, a hallmark of DME.
-
Principle: Diabetic rats exhibit increased retinal vascular permeability, which can be exacerbated by intravitreal injection of plasma kallikrein.[12][18]
-
Procedure:
-
Induce diabetes in rats using streptozotocin.
-
Administer the test inhibitor (e.g., via intravitreal injection).
-
Assess retinal vascular leakage by measuring the extravasation of fluorescently labeled albumin.
-
Evaluate retinal thickening using optical coherence tomography (OCT).
-
The efficacy of the inhibitor is determined by its ability to reduce retinal vascular leakage and thickening.[12][19]
-
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within the KKS and the process of inhibitor development is crucial for a comprehensive understanding. The following diagrams, generated using the DOT language, illustrate these concepts.
Caption: The Kallikrein-Kinin System signaling cascade.
References
- 1. Recent advances in the discovery and development of drugs targeting the kallikrein-kinin system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigational plasma kallikrein inhibitors for the treatment of diabetic macular edema: an expert assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Plasma Kallikrein With a Novel Bicyclic Peptide Inhibitor (THR-149) Reduces Retinal Thickening in a Diabetic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hereditary Angioedema Therapy: Kallikrein Inhibition and Bradykinin Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kallikrein inhibitors for angioedema: the progress of preclinical and early phase studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. modernretina.com [modernretina.com]
- 8. avoralstat | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. mdpi.com [mdpi.com]
- 10. Biochemical characterization of a novel high-affinity and specific plasma kallikrein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xenotech.com [xenotech.com]
- 12. Potent and selective Kunitz domain inhibitors of plasma kallikrein designed by phage display - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Emerging principles in protease-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Tissue Kallikrein Inhibitors Based on the Sunflower Trypsin Inhibitor Scaffold – A Potential Therapeutic Intervention for Skin Diseases | PLOS One [journals.plos.org]
- 16. THR-149 and THR-687 for Diabetic Macular Edema | Retinal Physician [retinalphysician.com]
- 17. oxurion.com [oxurion.com]
- 18. KalVista Pharmaceuticals Presents New Data for Sebetralstat and its Oral Factor XIIa Inhibitor Program | KalVista Pharmaceuticals [ir.kalvista.com]
- 19. pure.qub.ac.uk [pure.qub.ac.uk]
The Discovery and Development of PPACK II: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
D-Phenylalanyl-L-phenylalanyl-L-arginine chloromethylketone, commonly known as PPACK II, is a potent and specific irreversible inhibitor of plasma kallikrein. This technical guide provides a comprehensive overview of the discovery, development, and key applications of this compound. It includes a detailed historical timeline, a summary of its inhibitory activity against various proteases, in-depth experimental protocols for its synthesis and enzymatic assays, and a visualization of its role in the kallikrein-kinin signaling pathway. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, pharmacology, and drug development who are interested in the use of specific protease inhibitors.
Introduction
Serine proteases are a large family of enzymes that play crucial roles in a wide array of physiological and pathological processes, including blood coagulation, inflammation, and tissue remodeling. The specific inhibition of these proteases is a key strategy for both studying their biological functions and developing therapeutic agents. Peptide chloromethylketones are a class of irreversible inhibitors that have proven to be invaluable tools in this endeavor. They act by alkylating the active site histidine residue of the target serine protease.
This compound (D-Phe-Phe-Arg-chloromethylketone) has emerged as a highly selective inhibitor of plasma kallikrein, an enzyme central to the kallikrein-kinin system which is involved in inflammation, blood pressure regulation, and coagulation. The specificity of this compound for kallikrein makes it a superior tool for dissecting the roles of this particular protease in complex biological systems, distinguishing it from the more broadly acting thrombin inhibitor, D-Phe-Pro-Arg-chloromethylketone (PPACK).
Discovery and Development History
The development of this compound is rooted in the pioneering work of Drs. Elliott Shaw and Charles Kettner in the late 1970s on peptide chloromethylketones as selective protease inhibitors. Their research laid the foundation for designing these compounds to target specific trypsin-like serine proteases by mimicking their preferred cleavage sequences.
-
1978: Kettner and Shaw publish a seminal paper describing the synthesis of various peptides of arginine chloromethylketone and their selective inactivation of human plasma kallikrein.[1] While this paper does not specifically describe D-Phe-Phe-Arg-chloromethylketone, it establishes the principle of using peptide chloromethylketones to achieve high selectivity for plasma kallikrein. The study highlights that Pro-Phe-Arg-CH2Cl is a potent inactivator of plasma kallikrein.[1]
-
1992: A study is published that describes the synthesis and kinetic analysis of Phe-Phe-Arg-chloromethylketone (referred to as PPACMK) as a specific inhibitor of mammalian kallikrein.[2] This appears to be one of the earliest descriptions of the D-Phe-Phe-Arg-chloromethylketone compound. The study demonstrates its ability to inhibit the production of vasoactive substances from trout plasma by kallikrein, showcasing its utility in studying the kallikrein-kinin system in vivo.[2]
-
2004: The term "this compound" is used in a publication by Belenky et al. to specifically refer to D-Phe-Phe-Arg-chloromethylketone.[3] This study highlights a significant practical application of this compound: the stabilization of B-type natriuretic peptide (BNP) in human plasma samples.[3] The researchers found that this compound was the most effective single constituent for preventing BNP degradation, allowing for accurate measurement of this important cardiac marker.[3] This application has become a standard practice in many clinical and research laboratories.
Mechanism of Action
This compound is a mechanism-based irreversible inhibitor. Its specificity is derived from the tripeptide sequence (D-Phe-Phe-Arg) which is recognized by the active site of plasma kallikrein. The inhibition occurs in a two-step process:
-
Binding: The inhibitor binds to the active site of the enzyme in a substrate-like manner. The arginine residue of this compound fits into the S1 specificity pocket of kallikrein, which has a preference for basic amino acids.
-
Irreversible Alkylation: The chloromethylketone moiety then reacts with the nucleophilic imidazole side chain of the active site histidine residue (His57 in the catalytic triad of many serine proteases). This forms a covalent bond, permanently inactivating the enzyme.
Quantitative Data: Inhibitory Profile of this compound
The inhibitory potency and selectivity of this compound are critical for its application as a research tool. The following table summarizes the available quantitative data for the inhibition of various serine proteases by D-Phe-Phe-Arg-chloromethylketone and related compounds. It is important to note that as an irreversible inhibitor, its potency is often expressed as a second-order rate constant (k_obs/[I]) rather than a simple Ki or IC50 value, which are typically used for reversible inhibitors.
| Target Protease | Inhibitor | Inhibition Constant (k_obs/[I] or IC50) | Reference(s) |
| Plasma Kallikrein | Pro-Phe-Arg-CH2Cl | Inactivates 50% in 24 min at 2 x 10⁻⁸ M | [1] |
| Thrombin | Phe-Phe-Arg-CH2Cl | k_obs/[I] = 10²⁻¹⁰³ M⁻¹s⁻¹ | |
| Factor IXa | Phe-Phe-Arg-CH2Cl | k_obs/[I] < 20 M⁻¹s⁻¹ | |
| Plasmin | Pro-Phe-Arg-CH2Cl | 48-fold less susceptible than kallikrein | [1] |
| Factor Xa | Pro-Phe-Arg-CH2Cl | 10²⁻¹⁰⁵-fold less susceptible than kallikrein | [1] |
| Urokinase | Pro-Phe-Arg-CH2Cl | 10²⁻¹⁰⁵-fold less susceptible than kallikrein | [1] |
Experimental Protocols
Synthesis of D-Phe-Phe-Arg-chloromethylketone (this compound)
The synthesis of peptide chloromethylketones can be achieved through solid-phase peptide synthesis (SPPS) followed by conversion of the C-terminal carboxylic acid to a chloromethylketone.
Materials:
-
Fmoc-Arg(Pbf)-Wang resin
-
Fmoc-Phe-OH
-
Fmoc-D-Phe-OH
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure
-
Piperidine solution (20% in DMF)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Diazomethane (generated in situ from Diazald®) or (Trimethylsilyl)diazomethane
-
HCl in diethyl ether
Protocol:
-
Peptide Synthesis (Solid Phase):
-
Swell Fmoc-Arg(Pbf)-Wang resin in DMF for 30 minutes.
-
Remove the Fmoc protecting group by treating the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes.
-
Wash the resin thoroughly with DMF and DCM.
-
Couple the next amino acid (Fmoc-Phe-OH) by dissolving it with DIC and OxymaPure in DMF and adding it to the resin. Allow the reaction to proceed for 2 hours.
-
Wash the resin with DMF and DCM.
-
Repeat steps 2-5 for the coupling of Fmoc-D-Phe-OH.
-
After the final coupling, remove the N-terminal Fmoc group as described in step 2.
-
Wash the resin extensively with DMF, DCM, and finally with methanol, and dry under vacuum.
-
-
Cleavage and Deprotection:
-
Treat the dried resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether two more times.
-
Dry the crude peptide under vacuum.
-
-
Chloromethylketone Formation:
-
Dissolve the crude peptide in a suitable solvent (e.g., THF/water).
-
Cool the solution to 0°C.
-
Carefully add an ethereal solution of diazomethane (generated from Diazald® following standard procedures) or (trimethylsilyl)diazomethane until a persistent yellow color is observed.
-
Stir the reaction at 0°C for 1 hour.
-
Quench the excess diazomethane by the dropwise addition of glacial acetic acid until the yellow color disappears.
-
Add a solution of HCl in diethyl ether to the reaction mixture to form the chloromethylketone.
-
Remove the solvent under reduced pressure.
-
Purify the final product by reverse-phase HPLC.
-
Chromogenic Assay for Plasma Kallikrein Inhibition
This assay measures the ability of this compound to inhibit the enzymatic activity of plasma kallikrein using a synthetic chromogenic substrate.[4][5][6][7][8]
Materials:
-
Purified human plasma kallikrein
-
This compound stock solution (in a suitable solvent, e.g., DMSO or water)
-
Chromogenic substrate for plasma kallikrein (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.8)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare Reagents:
-
Dilute the plasma kallikrein enzyme to the desired working concentration in the assay buffer.
-
Prepare a series of dilutions of this compound in the assay buffer.
-
Prepare the chromogenic substrate solution in the assay buffer according to the manufacturer's instructions.
-
-
Assay Procedure:
-
To each well of a 96-well microplate, add 50 µL of the assay buffer.
-
Add 10 µL of the different dilutions of this compound or the vehicle control to the respective wells.
-
Add 20 µL of the diluted plasma kallikrein solution to each well and mix gently.
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding 20 µL of the chromogenic substrate solution to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each well by determining the slope of the linear portion of the absorbance versus time curve.
-
Plot the percentage of inhibition versus the concentration of this compound.
-
For irreversible inhibitors, the second-order rate constant (k_obs/[I]) can be determined by plotting the pseudo-first-order rate constant (k_obs) against the inhibitor concentration.
-
Signaling Pathways and Experimental Workflows
The Kallikrein-Kinin System
This compound's primary target, plasma kallikrein, is a key enzyme in the kallikrein-kinin system. This system is initiated by the activation of Factor XII, which then activates prekallikrein to kallikrein. Kallikrein, in turn, cleaves high-molecular-weight kininogen (HMWK) to release the potent inflammatory mediator bradykinin. Bradykinin then acts on its receptors (B1 and B2) to elicit various physiological responses, including vasodilation, increased vascular permeability, and pain.
Caption: The Kallikrein-Kinin signaling pathway and the inhibitory action of this compound.
Experimental Workflow: Investigating the Role of Kallikrein in an In Vitro Model of Inflammation
This compound is an essential tool for elucidating the role of plasma kallikrein in inflammatory processes. The following workflow diagram illustrates a typical experiment using a cell-based model.
Caption: Experimental workflow to study the role of kallikrein in inflammation.
Conclusion
This compound (D-Phe-Phe-Arg-chloromethylketone) is a powerful and specific tool for the study of plasma kallikrein. Its development, stemming from the foundational work on peptide chloromethylketones, has provided researchers with a means to dissect the intricate roles of the kallikrein-kinin system in health and disease. From its early characterization to its modern application in stabilizing clinical biomarkers, this compound continues to be an indispensable reagent in biochemistry and pharmacology. This technical guide has provided a comprehensive overview of its history, mechanism, and practical applications, with the aim of facilitating its effective use in future research endeavors.
References
- 1. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. coachrom.com [coachrom.com]
- 5. Kallikrein-like activity, plasma - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 6. Chromogenic Substrate Assay for Determining the Activity of Plasma Kallikrein [bio-protocol.org]
- 7. Centrifugal analysis for plasma kallikrein activity, with use of the chromogenic substrate S-2302 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
Probing the Plasma Proteome: A Technical Guide to the Targets of PPACK II
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-phenylalanyl-L-prolyl-L-arginyl-chloromethyl ketone, commonly known as PPACK II, is a potent and specific irreversible inhibitor of certain serine proteases. Its principal targets in plasma are central to the intricate and interconnected pathways of coagulation, inflammation, and fibrinolysis. This technical guide provides an in-depth exploration of the known and potential targets of this compound within the plasma environment. It summarizes quantitative inhibition data, details relevant experimental methodologies for target identification, and visualizes the complex biological signaling pathways affected by this inhibitor. This document is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and biological effects of this compound.
Introduction
Plasma is a complex biological fluid containing a vast array of proteins, including a multitude of serine proteases that play critical roles in maintaining homeostasis. These proteases are tightly regulated; dysregulation can lead to pathological conditions such as thrombosis, inflammation, and cancer. Synthetic inhibitors like this compound are invaluable tools for dissecting the function of these proteases and hold therapeutic promise. This compound is a synthetic peptide derivative that acts as an irreversible inhibitor, primarily targeting enzymes with a specificity for arginine at the P1 position of the substrate cleavage site. This guide focuses on elucidating the interactions of this compound with its primary and potential off-targets within the plasma proteome.
Primary and Secondary Targets of this compound in Plasma
The primary targets of this compound in plasma are well-established as thrombin and plasma kallikrein, key enzymes in the coagulation and kallikrein-kinin systems, respectively. However, due to the shared substrate specificities among serine proteases, this compound may interact with other plasma proteases, albeit with lower efficiency.
Quantitative Inhibition Data
The efficacy of an inhibitor is quantified by its inhibition constant (K_i) or the concentration required for 50% inhibition (IC50). The following table summarizes the available quantitative data for the inhibition of various plasma serine proteases by this compound.
| Target Protease | System | Inhibition Constant (K_i) | IC50 | Reference |
| Thrombin (Factor IIa) | Coagulation Cascade | 0.24 nM | - | [1] |
| Plasma Kallikrein | Kallikrein-Kinin System | Micromolar range (specific value not consistently reported) | - | [2] |
| Factor XIa | Coagulation Cascade | - | - | Potentially inhibited |
| Plasmin | Fibrinolytic System | - | - | Potentially inhibited |
Note: The inhibition constants can vary depending on the experimental conditions. Further research is needed to fully quantify the inhibitory profile of this compound against a broader range of plasma proteases.
Signaling Pathways Targeted by this compound
This compound's inhibition of thrombin and plasma kallikrein has significant downstream effects on major physiological pathways.
The Coagulation Cascade
Thrombin is the final effector serine protease of the coagulation cascade, responsible for converting fibrinogen to fibrin, leading to clot formation. By irreversibly inhibiting thrombin, this compound effectively blocks this final step, exhibiting potent anticoagulant properties.
The Kallikrein-Kinin System
Plasma kallikrein is a central enzyme in the kallikrein-kinin system, responsible for cleaving high-molecular-weight kininogen (HMWK) to release bradykinin, a potent inflammatory mediator. By inhibiting plasma kallikrein, this compound can modulate inflammatory responses.
Experimental Protocols for Target Identification
Identifying the complete target profile of a small molecule inhibitor in a complex biological matrix like plasma is a significant challenge. Modern proteomic techniques offer powerful solutions.
Affinity Chromatography Coupled with Mass Spectrometry (AC-MS)
This is a classic and effective method for identifying protein targets of a small molecule.
Methodology:
-
Immobilization of this compound: Covalently attach this compound to a solid support (e.g., agarose beads) through a chemically reactive group that does not interfere with its binding to target proteins.
-
Plasma Incubation: Incubate the immobilized this compound with human plasma under physiological conditions to allow for the binding of target proteins.
-
Washing: Thoroughly wash the beads with appropriate buffers to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by changing the pH, ionic strength, or by using a competing ligand.
-
Protein Identification: Identify the eluted proteins using mass spectrometry (e.g., LC-MS/MS).
Chemical Proteomics
Chemical proteomics involves the use of a tagged inhibitor to capture and identify its binding partners directly in a complex proteome.
Methodology:
-
Synthesis of a Tagged this compound Probe: Synthesize a derivative of this compound that incorporates a "clickable" tag (e.g., an alkyne or azide group) and a photo-reactive group.
-
Incubation and Crosslinking: Incubate the tagged this compound probe with plasma. Upon photoactivation, the probe will covalently crosslink to its binding partners.
-
Click Chemistry: Use click chemistry to attach a reporter molecule (e.g., biotin) to the tagged probe-protein complexes.
-
Enrichment: Enrich the biotinylated complexes using streptavidin-coated beads.
-
On-Bead Digestion and MS Analysis: Digest the captured proteins into peptides while they are still attached to the beads and identify them by mass spectrometry.
Conclusion
This compound is a highly specific and potent inhibitor of thrombin and plasma kallikrein, making it a valuable tool for studying the coagulation and kallikrein-kinin systems. Its application as an anticoagulant and its potential to modulate inflammation are of significant interest in drug development. The methodologies outlined in this guide provide a framework for further exploration of its plasma protein targets, which is crucial for a comprehensive understanding of its pharmacological profile and for the identification of potential off-target effects. A thorough characterization of the interactome of this compound in plasma will undoubtedly pave the way for its refined therapeutic application.
References
The Effect of PPACK II on the Contact Activation System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The contact activation system (CAS) is a crucial component of the intrinsic pathway of blood coagulation and is also intricately linked to inflammatory responses. This pathway is initiated when Factor XII (FXII) comes into contact with a negatively charged surface, triggering a cascade involving prekallikrein (PK), high molecular weight kininogen (HK), and Factor XI (FXI). The activation of this system leads to the generation of the potent inflammatory mediator bradykinin and the amplification of the coagulation cascade. Plasma kallikrein (PKa), the active form of prekallikrein, plays a central role in this process by activating FXII in a reciprocal feedback loop.
D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK, and its related compound PPACK II (D-Phe-Phe-Arg-chloromethylketone), are synthetic irreversible inhibitors of certain serine proteases. This compound is recognized as a potent and specific inhibitor of plasma kallikrein.[1] This technical guide provides an in-depth analysis of the effects of this compound on the key components of the contact activation system, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying biochemical pathways and experimental workflows.
Quantitative Data: Inhibition of Contact Activation System Components by this compound Analogs
| Target Enzyme | Inhibitor | Inhibition Constant (Ki) | Reference |
| Human Plasma Kallikrein | Pro-Phe-ArgCH2Cl | 0.078 µM | [2] |
| Human Plasmin | Pro-Phe-ArgCH2Cl | 48-fold less susceptible than kallikrein | [2] |
| Human Factor Xa | Pro-Phe-ArgCH2Cl | 100-fold less susceptible than kallikrein | [2] |
| Human Thrombin | Pro-Phe-ArgCH2Cl | 1000-fold less susceptible than kallikrein | [2] |
| Human Urokinase | Pro-Phe-ArgCH2Cl | 100,000-fold less susceptible than kallikrein | [2] |
| Human Factor XIa | PPACK | Can be used to inhibit | [3] |
Signaling Pathway and Inhibition
The following diagram illustrates the central role of plasma kallikrein in the contact activation system and the point of inhibition by this compound.
Experimental Protocols
Chromogenic Assay for Plasma Kallikrein Inhibition by this compound
This protocol details the measurement of plasma kallikrein activity and its inhibition by this compound using a chromogenic substrate.
Materials:
-
Purified human plasma kallikrein
-
This compound (D-Phe-Phe-Arg-chloromethylketone)
-
Chromogenic substrate for plasma kallikrein (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Tris Buffer (e.g., 50 mM Tris, 113 mM NaCl, pH 7.8 at 25°C)
-
Acetic acid (20%) for acid-stopped method
-
Microplate reader or spectrophotometer capable of reading at 405 nm
-
37°C incubator or water bath
Procedure:
-
Reagent Preparation:
-
Reconstitute the chromogenic substrate S-2302 with distilled water to a stock concentration of 2-4 mM.
-
Prepare a stock solution of purified human plasma kallikrein in Tris buffer. The final concentration in the assay should be determined based on the linear range of the substrate cleavage.
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or distilled water) and create a dilution series to test a range of inhibitor concentrations.
-
-
Assay (Initial Rate Method):
-
In a 96-well microplate, add the following to each well:
-
Tris Buffer
-
This compound at various concentrations (or vehicle control)
-
Purified plasma kallikrein solution
-
-
Incubate the plate at 37°C for a pre-determined time (e.g., 5-10 minutes) to allow for the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the pre-warmed chromogenic substrate S-2302 to each well.
-
Immediately begin reading the absorbance at 405 nm kinetically at 37°C for a set period (e.g., 5-10 minutes), taking readings every 15-30 seconds.
-
The rate of change in absorbance (ΔA/min) is proportional to the plasma kallikrein activity.
-
-
Assay (Acid-Stopped Method):
-
Follow steps 2a and 2b.
-
Initiate the reaction by adding the pre-warmed chromogenic substrate S-2302 and incubate at 37°C for a fixed time (e.g., 10 minutes).
-
Stop the reaction by adding 20% acetic acid to each well.
-
Read the final absorbance at 405 nm.
-
A blank should be prepared by adding the reagents in reverse order without incubation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.
-
For determining the inhibition constant (Ki), perform the assay with varying concentrations of both the substrate and this compound and analyze the data using appropriate kinetic models (e.g., Michaelis-Menten for competitive inhibition).
-
Activated Partial Thromboplastin Time (aPTT) Assay with this compound
This protocol describes how to assess the effect of this compound on the intrinsic coagulation pathway using the aPTT assay.
Materials:
-
Citrated normal human plasma (platelet-poor)
-
This compound
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (typically 0.025 M)
-
Coagulometer or a water bath (37°C) and stopwatch
-
Test tubes or cuvettes
Procedure:
-
Sample Preparation:
-
Thaw the citrated normal human plasma at 37°C.
-
Prepare a dilution series of this compound in a suitable buffer or saline.
-
In a test tube, mix a defined volume of the plasma with different concentrations of this compound (or vehicle control). Incubate this mixture for a short period (e.g., 1-2 minutes) at 37°C.
-
-
Assay Performance:
-
Pipette a volume of the plasma/PPACK II mixture (e.g., 100 µL) into a pre-warmed cuvette.
-
Add an equal volume of the aPTT reagent (e.g., 100 µL) to the cuvette.
-
Incubate the mixture at 37°C for the time specified by the aPTT reagent manufacturer (typically 3-5 minutes). This step allows for the activation of the contact factors.
-
Initiate the clotting by adding a pre-warmed equal volume of CaCl2 solution (e.g., 100 µL) and simultaneously start the timer.
-
Measure the time until a fibrin clot is formed. This is the aPTT.
-
-
Data Analysis:
-
Record the aPTT in seconds for each concentration of this compound.
-
Plot the aPTT (in seconds) against the concentration of this compound to visualize the dose-dependent effect of the inhibitor on the clotting time.
-
Conclusion
This compound and its analogs are highly potent and specific inhibitors of plasma kallikrein. This specificity suggests a targeted effect on the contact activation system, primarily through the inhibition of the reciprocal activation of Factor XII and the generation of bradykinin. The provided experimental protocols offer a framework for the quantitative assessment of this compound's inhibitory effects on plasma kallikrein and the overall intrinsic coagulation pathway as measured by the aPTT. Further research to determine the precise inhibition constants of this compound for Factor XIIa and Factor XIa would provide a more complete picture of its inhibitory profile within the contact activation system. The data and methodologies presented in this guide are intended to support researchers and drug development professionals in their investigation of this compound and other kallikrein inhibitors as potential therapeutic agents.
References
An In-depth Technical Guide to the Core Principles of Irreversible Protease Inhibition by D-Phe-Pro-Arg-chloromethylketone (PPACK)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental principles governing the irreversible inhibition of proteases by D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone, commonly known as PPACK. While sometimes referred to as PPACK II, the foundational inhibitor discussed herein is the well-characterized thrombin inhibitor, PPACK. This document details its mechanism of action, presents key quantitative data, outlines relevant experimental protocols, and visualizes its impact on critical signaling pathways.
Mechanism of Irreversible Inhibition
PPACK is a classic example of a mechanism-based irreversible inhibitor, specifically designed to target serine proteases with a preference for cleaving peptide bonds C-terminal to arginine residues, such as thrombin.[1] Its inhibitory action is a highly efficient two-step process:
-
Initial Reversible Binding: The tripeptide sequence of PPACK (D-Phe-Pro-Arg) mimics the natural substrate of thrombin. This allows it to bind with high affinity and specificity to the enzyme's active site.[1] The D-phenylalanine at the P3 position is a key feature that enhances both its potency and selectivity.[1]
-
Irreversible Covalent Modification: Following the initial binding, the reactive chloromethyl ketone (CMK) moiety at the C-terminus of PPACK is positioned optimally within the active site. The CMK group then undergoes a nucleophilic attack by the imidazole side chain of the catalytic histidine residue (His57) and the hydroxyl group of the catalytic serine (Ser195).[1] This reaction results in the formation of a stable, covalent tetrahedral adduct, effectively and irreversibly inactivating the enzyme.[1][2] This alkylation of the active site histidine is a hallmark of chloromethyl ketone inhibitors.[3]
The diagram below illustrates this two-step mechanism.
Quantitative Analysis of Inhibitory Activity
The efficacy of PPACK as a thrombin inhibitor has been thoroughly quantified. Its high affinity and rapid rate of inactivation make it one of the most potent thrombin inhibitors known.
Table 1: Kinetic Constants for PPACK Inhibition of Thrombin
| Parameter | Value | Enzyme | Conditions |
|---|---|---|---|
| Ki | 0.24 nM | Human α-thrombin | Not specified |
| kobs/[I] (kinact/KI) | ~1 x 107 M-1s-1 | Thrombin | Not specified |
Data sourced from BenchChem.[1]
The second-order rate constant (often expressed as kinact/KI or kobs/[I]) reflects the overall efficiency of the inhibitor.[4] The high value for PPACK indicates an extremely rapid rate of inactivation.
Table 2: Selectivity Profile of PPACK Against Serine Proteases
| Protease | Inhibition Level (kobs/[I]) |
|---|---|
| Thrombin | Potent (~107 M-1s-1) |
| Factor Xa | Significantly less potent (~3 orders of magnitude less) |
| Factor IXa | Poor (< 20 M-1s-1) |
| Plasma Kallikrein | Moderate (102-103 M-1s-1) |
Data sourced from BenchChem.[1][5]
This high degree of selectivity is crucial for its utility as a research tool and as a potential anticoagulant, minimizing off-target effects.[6]
Experimental Protocols
Characterizing the inhibitory activity of PPACK involves several standard biochemical and coagulation assays.
This is a fundamental method to measure thrombin's enzymatic activity and the potency of its inhibitors.[1]
-
Principle: Active thrombin cleaves a chromogenic substrate, such as S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline), releasing the yellow-colored chromophore p-nitroaniline (pNA). The rate of pNA release, monitored by the increase in absorbance at 405 nm, is directly proportional to the enzyme's activity.[1]
-
Protocol Outline:
-
Reagent Preparation:
-
Prepare a stock solution of purified human α-thrombin in a suitable assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4).[1]
-
Prepare a stock solution of the chromogenic substrate S-2238.
-
Prepare a serial dilution of PPACK in the assay buffer.
-
-
Assay Setup (96-well plate format):
-
Add a fixed concentration of thrombin to each well.
-
Add varying concentrations of PPACK to the wells. Include a control well with no inhibitor.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a constant temperature (e.g., 37°C) to allow for the formation of the enzyme-inhibitor complex.[6]
-
-
Reaction Initiation and Measurement:
-
Data Analysis:
-
Calculate the initial reaction velocity (Vo) from the linear portion of the absorbance vs. time plot for each inhibitor concentration.[6]
-
Plot the reaction velocity against the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).[1]
-
For irreversible inhibitors like PPACK, determine the second-order rate constant of inactivation (kinact/KI) by analyzing the time- and concentration-dependence of the inhibition.[6]
-
-
These assays measure the effect of the inhibitor on the overall blood clotting process in plasma.
-
Principle: PPACK's inhibition of thrombin, the final key enzyme in the coagulation cascade, prolongs the time it takes for a plasma sample to form a clot.[1][7]
-
Protocol Outlines:
-
Activated Partial Thromboplastin Time (aPTT): This assay assesses the integrity of the intrinsic and common coagulation pathways. In the presence of PPACK, the time to clot formation will be prolonged in a dose-dependent manner.[1]
-
Prothrombin Time (PT): This assay measures the integrity of the extrinsic and common pathways. PPACK will also prolong the PT by inhibiting thrombin in the common pathway.[1]
-
The diagram below outlines a typical workflow for the characterization of a thrombin inhibitor like PPACK.
Role in Signaling Pathways
Thrombin is a multifunctional serine protease that plays a central role not only in the coagulation cascade but also in various cellular signaling processes, including inflammation, cell growth, and tissue repair.[8][9] It exerts many of these effects by activating a class of G-protein coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs).[9]
Thrombin activates PAR1, PAR3, and PAR4 by cleaving a specific site on the receptor's extracellular N-terminus. This cleavage unmasks a new N-terminus that acts as a "tethered ligand," which then binds to the body of the receptor, initiating intracellular signaling cascades.[9] By irreversibly inhibiting thrombin, PPACK effectively blocks the cleavage and subsequent activation of PARs, thereby preventing downstream signaling.[1][5]
The diagram below illustrates the thrombin-mediated PAR1 signaling pathway and its blockade by PPACK.
References
- 1. benchchem.com [benchchem.com]
- 2. apexbt.com [apexbt.com]
- 3. itwreagents.com [itwreagents.com]
- 4. Demystifying Functional Parameters for Irreversible Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. assaygenie.com [assaygenie.com]
- 8. openaccesspub.org [openaccesspub.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
Methodological & Application
Application Notes and Protocols for B-type Natriuretic Peptide (BNP) Stabilization in Plasma using PPACK II
Audience: Researchers, scientists, and drug development professionals.
Introduction
B-type natriuretic peptide (BNP) is a crucial biomarker for diagnosing and managing heart failure. However, its clinical utility can be hampered by its instability in plasma samples, where it is rapidly degraded by various proteases. This degradation can lead to inaccurate measurements and misinterpretation of results. This document provides detailed application notes and protocols for the use of D-Phe-Phe-Arg-chloromethylketone (PPACK II), a specific and irreversible inhibitor of plasma and glandular kallikreins, to effectively stabilize BNP in human plasma samples.
Mechanism of BNP Degradation and this compound Intervention
In plasma, the active form of BNP (BNP 1-32) is susceptible to proteolytic degradation by several enzymes, including dipeptidyl peptidase-IV (DPP-IV) and neutral endopeptidase (neprilysin).[1][2] This enzymatic action leads to the formation of inactive fragments, compromising the accuracy of immunological assays designed to detect the intact, biologically active peptide.
This compound acts as a potent serine protease inhibitor, with a particular efficacy against kallikreins.[3][4] By inhibiting these proteases, this compound effectively prevents the proteolytic cleavage of BNP, thereby preserving its integrity in plasma samples.[3]
Quantitative Data on BNP Stabilization with this compound
The use of this compound significantly enhances the stability of BNP in plasma samples stored at various temperatures. The following tables summarize the quantitative data on BNP recovery in the presence and absence of this compound.
Table 1: Stability of Endogenous BNP in Plasma with and without this compound at 2-8°C
| Storage Time | % BNP Recovery (Without Inhibitor) | % BNP Recovery (With this compound) |
| 24 hours | ~80% | 100% |
| 48 hours | 73%[5] | 100% |
| 72 hours | 67%[5] | 100%[5] |
| 6 days | <10%[5] | 100%[5] |
| Up to 10 days | Not Detectable | Stable[3] |
Table 2: Stability of Spiked Synthetic BNP in Plasma with Various Protease Inhibitors at 2-8°C for 6 Days
| Protease Inhibitor (50 µg/mL) | % BNP Recovery |
| This compound | 100% [5] |
| PPACK I | 100%[5] |
| DFP | 100%[5] |
| Antipain | 100%[5] |
| Leupeptin | 100%[5] |
| AEBSF | 80%[5] |
| Benzamidine | 80%[5] |
| Aprotinin | 20%[5] |
| No Inhibitor | Not Detectable[5] |
Experimental Protocols
Materials
-
Blood collection tubes containing K2-EDTA
-
This compound (D-Phe-Phe-Arg-chloromethylketone)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Refrigerated centrifuge
-
Pipettes and sterile, low-protein binding microcentrifuge tubes
-
Vortex mixer
-
-80°C freezer for long-term storage
Protocol 1: Blood Collection and Plasma Preparation
This protocol outlines the procedure for collecting whole blood and preparing plasma for BNP measurement with the addition of this compound for stabilization.
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in PBS. For a final concentration of 50 µg/mL in plasma, a 100X stock solution (5 mg/mL) is recommended to minimize dilution of the plasma sample.
-
Blood Collection: Collect whole blood directly into chilled K2-EDTA tubes.
-
Addition of this compound: Immediately after blood collection, add the appropriate volume of this compound stock solution to the blood collection tube to achieve a final concentration of 35-50 µg/mL.[5][6] For example, add 10 µL of a 5 mg/mL this compound stock solution to 1 mL of whole blood.
-
Mixing: Gently invert the tube 8-10 times to ensure thorough mixing of the inhibitor with the blood. Avoid vigorous shaking to prevent hemolysis.
-
Centrifugation: Centrifuge the blood sample at 1,600 x g for 15 minutes at 4°C within 30 minutes of collection.
-
Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to a sterile, low-protein binding polypropylene tube.
-
Storage: For immediate analysis, plasma can be stored at 2-8°C. For long-term storage, aliquot the plasma into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C. Samples treated with this compound are stable for at least 4 weeks at 2-8°C.[5]
Protocol 2: BNP Measurement
The stabilized plasma samples can be used for BNP measurement with various commercially available immunoassays (e.g., ELISA, chemiluminescence assays). It is crucial to follow the specific instructions provided by the manufacturer of the chosen assay kit.
General Considerations:
-
Thawing: When ready to perform the assay, thaw the frozen plasma samples on ice.
-
Mixing: Once thawed, gently vortex the samples to ensure homogeneity.
-
Assay Procedure: Follow the manufacturer's protocol for the BNP immunoassay, including sample dilution, incubation times, and washing steps.
Conclusion
The use of this compound is a highly effective method for stabilizing B-type natriuretic peptide in plasma samples. By inhibiting proteolytic degradation, this compound ensures the integrity of BNP, leading to more accurate and reliable measurements in research and clinical settings. The protocols provided in this document offer a standardized approach to sample collection and preparation, which is essential for obtaining high-quality data. Adherence to these guidelines will aid researchers, scientists, and drug development professionals in their studies involving BNP.
References
- 1. ahajournals.org [ahajournals.org]
- 2. Biochemistry of B-type natriuretic peptide--where are we now? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in - Biospecimen Research Database [brd.nci.nih.gov]
- 6. DE60310646T2 - Methods and compositions for stabilizing the brain natriuretic peptide (BNP) in blood samples - Google Patents [patents.google.com]
Application Notes and Protocols for Preparing Plasma Samples with PPACK II
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK II) as an anticoagulant for the preparation of high-quality plasma samples. This document includes detailed protocols, data on analyte stability, and the mechanism of action of this compound.
Introduction to this compound
This compound is a potent and irreversible synthetic inhibitor of plasma kallikrein, a key serine protease in the contact activation system of the coagulation cascade. By inhibiting plasma kallikrein, this compound effectively prevents the initiation of the intrinsic pathway of coagulation, making it an excellent anticoagulant for preparing plasma samples. Its targeted mechanism of action offers distinct advantages over broader-acting anticoagulants like EDTA and heparin, particularly for sensitive analytes susceptible to degradation by proteases activated during coagulation.
Advantages of Using this compound
-
Enhanced Analyte Stability: this compound is particularly effective in stabilizing peptides and proteins that are prone to degradation by proteases. For instance, it has been shown to prevent the degradation of B-type natriuretic peptide (BNP) in plasma for up to 10 days at 2-8°C.[1]
-
Minimal Interference: Unlike chelating agents such as EDTA, this compound does not significantly affect the concentration of divalent cations like calcium, which can be crucial for certain downstream applications.
-
Irreversible Inhibition: Its irreversible binding to plasma kallikrein ensures a complete and lasting anticoagulant effect in the collected sample.
Mechanism of Action: Inhibition of the Contact Activation Pathway
The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. The intrinsic pathway, also known as the contact activation pathway, is initiated when Factor XII comes into contact with a negatively charged surface. This triggers a cascade involving plasma kallikrein and high molecular weight kininogen (HMWK), leading to the activation of Factor XI and subsequent thrombin generation. This compound specifically and irreversibly inhibits plasma kallikrein, thereby blocking this activation cascade at a very early stage.
Quantitative Data Summary
The choice of anticoagulant can significantly impact the measured concentrations of various analytes. The following table summarizes the stability of selected analytes in plasma prepared with this compound compared to other common anticoagulants.
| Analyte | Anticoagulant | Storage Condition | Stability | Reference |
| B-type Natriuretic Peptide (BNP) | This compound | 2-8°C | Stable for up to 10 days | [1] |
| This compound (0.62 µg/mL) | 2-8°C | 80% recovery after 6 days | ||
| This compound (50 µg/mL) | 2-8°C | 100% recovery after 6 days | ||
| EDTA | Room Temperature | Significant decrease after 4 hours | ||
| Heparin | Room Temperature | ~30% decrease in the first 2 hours | ||
| General Proteins (Proteomics) | EDTA + Protease Inhibitors | - | Reduced number of endogenous peptides | |
| Common Clinical Analytes | Heparin | 4°C | Phosphate and Potassium show increased stability in Barricor tubes | |
| Heparin | Room Temperature | Glucose, Potassium, AST show instability after 8 hours | [2] | |
| EDTA | -80°C | Stable for long-term storage |
Experimental Protocols
Protocol 1: Preparation of Plasma using Pre-coated this compound Blood Collection Tubes
This protocol is for the use of commercially available blood collection tubes pre-coated with this compound. A known commercially available tube provides a final blood concentration of 75 µM PPACK.
Materials:
-
Blood collection tubes containing 75 µM this compound
-
Phlebotomy equipment (needle, holder, etc.)
-
Refrigerated centrifuge
-
Pipettes and sterile polypropylene tubes for aliquoting
Procedure:
-
Blood Collection: a. Collect whole blood directly into the this compound-containing vacuum tube using standard phlebotomy procedures. b. Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant. Do not shake vigorously to avoid hemolysis.
-
Centrifugation: a. Process the blood sample within one hour of collection. b. Centrifuge the tube at 1,000-2,000 x g for 15 minutes in a refrigerated centrifuge (4°C).
-
Plasma Separation: a. Carefully aspirate the supernatant (plasma) using a sterile pipette, avoiding disturbance of the buffy coat layer (the thin, whitish layer of white blood cells and platelets between the plasma and red blood cells). b. Transfer the plasma to a clean, labeled polypropylene tube.
-
Storage: a. For immediate use, store the plasma at 2-8°C. b. For long-term storage, aliquot the plasma into smaller volumes in cryovials and store at -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Manual Addition of this compound to Blood Collection Tubes
This protocol is for researchers who wish to prepare their own this compound anticoagulant solution and add it to standard blood collection tubes (e.g., EDTA or serum tubes with no additive).
Materials:
-
This compound dihydrochloride (or similar salt)
-
Sterile, nuclease-free water or phosphate-buffered saline (PBS)
-
Standard blood collection tubes (e.g., K2-EDTA tubes)
-
Phlebotomy equipment
-
Refrigerated centrifuge
-
Pipettes and sterile polypropylene tubes
Procedure:
-
Preparation of this compound Stock Solution (e.g., 1.5 mM): a. Calculate the amount of this compound powder needed to make a 1.5 mM stock solution. The molecular weight of this compound dihydrochloride is approximately 558.9 g/mol . b. Dissolve the this compound powder in sterile, nuclease-free water or PBS to the desired concentration. For example, to make 1 mL of a 1.5 mM stock solution, dissolve 0.838 mg of this compound dihydrochloride in 1 mL of solvent. c. Vortex briefly to ensure complete dissolution. Prepare this solution fresh or store in small aliquots at -20°C for short-term use.
-
Addition of this compound to Collection Tube: a. To achieve a final concentration of approximately 75 µM in a 10 mL blood draw, add 500 µL of the 1.5 mM this compound stock solution to the empty collection tube. Adjust the volume accordingly for different tube sizes and desired final concentrations. b. It is recommended to add the this compound solution to the tube immediately before blood collection.
-
Blood Collection and Processing: a. Follow steps 1a through 4b from Protocol 1.
Note on Concentration: A final concentration range of 0.62 to 50 µg/mL has been shown to be effective for stabilizing BNP.[1] A concentration of 75 µM is used in some commercial tubes and serves as a good starting point for general applications. The optimal concentration may vary depending on the specific analyte and downstream application, and it is recommended to validate the concentration for your specific needs.
Conclusion
This compound is a valuable tool for researchers requiring high-quality plasma with enhanced stability of sensitive analytes. By effectively inhibiting the contact activation pathway, it minimizes proteolytic degradation that can occur with other anticoagulants. The provided protocols offer a standardized approach to incorporating this compound into your plasma preparation workflow, leading to more reliable and reproducible results in your research and drug development endeavors.
References
Application of PPACK II in Mass Spectrometry Sample Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of proteomics and mass spectrometry-based analysis, maintaining the integrity of protein and peptide samples is paramount for accurate and reproducible results. Endogenous proteases present in biological samples can lead to significant degradation of target analytes, compromising downstream analysis. The use of protease inhibitors is a critical step in the sample preparation workflow to mitigate these effects. PPACK II, also known as D-Phe-Phe-Arg-chloromethylketone, is a potent and specific irreversible inhibitor of plasma kallikrein, a serine protease that can contribute to the degradation of various peptides and proteins in biological fluids. This document provides detailed application notes and protocols for the use of this compound in mass spectrometry sample preparation, particularly for plasma and serum samples.
Mechanism of Action
This compound functions as a mechanism-based inhibitor, also known as a suicide inhibitor. Its structure mimics the natural substrate of kallikrein. The chloromethylketone moiety forms a covalent bond with the active site histidine residue of the protease, leading to its irreversible inactivation. This high specificity for kallikrein minimizes off-target effects, making it a valuable tool for targeted protease inhibition in complex biological samples.
Applications in Mass Spectrometry Sample Preparation
The primary application of this compound in mass spectrometry sample preparation is the stabilization of peptides and proteins in biological matrices, particularly plasma and serum, where plasma kallikrein is abundant. By inhibiting kallikrein activity, this compound prevents the degradation of endogenous peptides and proteins, as well as therapeutic peptides or protein biomarkers being studied.
One notable application is the stabilization of B-type Natriuretic Peptide (BNP), a key cardiac biomarker. Studies have shown that this compound is highly effective at preventing BNP degradation in plasma samples, allowing for accurate quantification over extended storage periods[1]. This principle can be extended to other labile peptides and proteins in plasma that are susceptible to kallikrein-mediated proteolysis.
Quantitative Data Summary
| Inhibitor | Target Protease | Concentration for 50% Inactivation | Incubation Time for 50% Inactivation | Notes |
| Pro-Phe-ArgCH2Cl | Human Plasma Kallikrein | 2 x 10⁻⁸ M | 24 minutes | Highly effective and selective.[2] |
| This compound | Human Plasma Kallikrein | Not specified | Not specified | Described as a potent and specific inhibitor.[1] |
| This compound | (in plasma) | Not specified | Up to 6-10 days of stabilization | Effective in preventing BNP degradation at 2-8°C.[1] |
Experimental Protocols
Protocol 1: Stabilization of Peptides in Plasma or Serum for Mass Spectrometry Analysis
This protocol describes the use of this compound to inhibit kallikrein activity in plasma or serum samples immediately after collection to prevent peptide degradation prior to analysis.
Materials:
-
Blood collection tubes (containing anticoagulant, e.g., EDTA)
-
This compound dihydrochloride
-
Dimethyl sulfoxide (DMSO) or ultrapure water
-
Microcentrifuge tubes
-
Centrifuge
-
Vortex mixer
-
Ice
Procedure:
-
Prepare this compound Stock Solution:
-
Dissolve this compound dihydrochloride in DMSO or ultrapure water to a final concentration of 1 mM.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C.
-
-
Sample Collection:
-
Collect whole blood into tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Immediately place the collected blood on ice to minimize protease activity.
-
-
Plasma/Serum Separation:
-
Centrifuge the blood sample according to standard laboratory procedures to separate plasma or serum. For plasma, centrifuge at 1,000-2,000 x g for 15 minutes at 4°C. For serum, allow the blood to clot at room temperature for 30-60 minutes before centrifugation.
-
Carefully collect the supernatant (plasma or serum) without disturbing the cell pellet or clot.
-
-
Addition of this compound:
-
Transfer the plasma or serum to a pre-chilled microcentrifuge tube.
-
Add the 1 mM this compound stock solution to the plasma/serum to a final concentration of 1-10 µM. A final concentration of 10 µM is a good starting point for complete inhibition.
-
Gently vortex the sample to ensure thorough mixing.
-
-
Incubation:
-
Incubate the sample on ice for 15-30 minutes to allow for complete inhibition of kallikrein.
-
-
Sample Storage and Further Processing:
-
The stabilized plasma/serum sample can now be stored at -80°C for long-term storage or proceed directly to downstream sample preparation steps for mass spectrometry analysis (e.g., protein precipitation, solid-phase extraction, or protein digestion).
-
Protocol 2: General Protocol for Protein Digestion of Plasma/Serum Samples Treated with this compound
This protocol outlines a general workflow for the digestion of proteins from plasma or serum samples that have been stabilized with this compound.
Materials:
-
This compound-stabilized plasma/serum sample (from Protocol 1)
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Ammonium bicarbonate
-
Trypsin (mass spectrometry grade)
-
Formic acid
-
C18 solid-phase extraction (SPE) cartridges or tips
-
Acetonitrile (ACN)
Procedure:
-
Protein Denaturation and Reduction:
-
To 10 µL of this compound-stabilized plasma/serum, add 90 µL of 8 M urea in 100 mM ammonium bicarbonate.
-
Add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 1 hour with gentle shaking.
-
-
Alkylation:
-
Add IAA to a final concentration of 25 mM.
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Dilution and Digestion:
-
Dilute the sample 10-fold with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1 M.
-
Add trypsin at a 1:50 (trypsin:protein) ratio.
-
Incubate overnight at 37°C with shaking.
-
-
Quenching the Digestion:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
-
Peptide Desalting:
-
Desalt the peptide mixture using a C18 SPE cartridge or tip according to the manufacturer's instructions.
-
Briefly, condition the C18 material with ACN, then equilibrate with 0.1% formic acid in water.
-
Load the acidified peptide sample.
-
Wash with 0.1% formic acid in water.
-
Elute the peptides with a solution of 50-80% ACN and 0.1% formic acid.
-
-
Sample Preparation for Mass Spectrometry:
-
Dry the eluted peptides in a vacuum centrifuge.
-
Reconstitute the dried peptides in an appropriate solvent for your mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Visualizations
Caption: Workflow for Mass Spectrometry Sample Preparation using this compound.
Caption: Mechanism of this compound Inhibition of Kallikrein.
References
Application Notes and Protocols for PPACK II in Kallikrein-Kinin System Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
The kallikrein-kinin system (KKS) is a complex enzymatic cascade that plays a critical role in inflammation, blood pressure regulation, coagulation, and pain. A key enzyme in this system, plasma kallikrein, cleaves high-molecular-weight kininogen (HMWK) to release the potent pro-inflammatory peptide bradykinin. Dysregulation of the KKS is implicated in various pathological conditions, including hereditary angioedema (HAE), sepsis, and thrombotic disorders.
D-Phe-Phe-Arg-chloromethylketone, commonly known as PPACK II, is a synthetic, irreversible peptide inhibitor of serine proteases, with notable specificity for plasma and glandular kallikreins. Its mechanism of action involves the formation of a covalent bond with the active site of the enzyme, leading to its inactivation. This specificity makes this compound a valuable tool for researchers studying the physiological and pathological roles of the kallikrein-kinin system. These application notes provide an overview of the use of this compound in KKS research, including quantitative data on its inhibitory activity and detailed experimental protocols.
Data Presentation
| Inhibitor | Target Enzyme | Inhibition Parameter | Value | Selectivity Notes |
| Phe-Phe-Arg-chloromethylketone (this compound/PPACMK) | Plasma Kallikrein | kobs/[I] | 10² - 10³ M⁻¹s⁻¹ | Moderately inhibits plasma kallikrein. Poorly inhibits thrombin.[1] |
| Pro-Phe-Arg-chloromethylketone | Plasma Kallikrein | Time for 50% inactivation | 24 min at 2 x 10⁻⁸ M | Highly effective and selective. 48-fold less susceptible to plasmin, and 100 to 100,000-fold less susceptible to Factor Xa, thrombin, and urokinase.[2][3][4] |
| Ala-Phe-Arg-chloromethylketone | Human Plasma Kallikrein | Ki | 0.078 µM | ~60-fold higher affinity for plasma kallikrein compared to Ala-Phe-LysCH2Cl.[2][4] |
| Ala-Phe-Arg-chloromethylketone | Human Plasmin | Ki | 1.3 µM |
Signaling Pathways and Experimental Workflows
Kallikrein-Kinin System and Inhibition by this compound
The following diagram illustrates the central role of plasma kallikrein in the kallikrein-kinin system and the point of inhibition by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Chromogenic peptide substrate assays for determining components of the plasma kallikrein system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kallikrein inhibitor activity - ChromogenicSubstrates.com [chromogenicsubstrates.com]
- 4. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing PPACK II Efficacy in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phe-Phe-Arg-chloromethylketone, commonly known as PPACK II, is a potent and specific irreversible inhibitor of plasma kallikrein. Plasma kallikrein is a serine protease that plays a crucial role in the kallikrein-kinin system, a complex signaling cascade involved in inflammation, blood pressure regulation, coagulation, and pain. By inhibiting plasma kallikrein, this compound effectively blocks the production of bradykinin, a potent inflammatory mediator. This makes this compound a valuable tool for studying the physiological and pathological roles of the kallikrein-kinin system and a potential therapeutic agent for conditions characterized by excessive bradykinin production.
These application notes provide detailed methodologies for assessing the efficacy of this compound in biological samples, including protocols for enzymatic assays and guidance on evaluating its impact on cellular signaling pathways.
Data Presentation: Efficacy and Selectivity of a Close this compound Analog
| Target Protease | Inhibitor | Concentration for 50% Inactivation (24 min) | Selectivity Factor vs. Plasma Kallikrein |
| Plasma Kallikrein | Pro-Phe-Arg-chloromethylketone | 2 x 10⁻⁸ M | 1 |
| Plasmin | Pro-Phe-Arg-chloromethylketone | Not specified | ~48x less susceptible |
| Factor Xa | Pro-Phe-Arg-chloromethylketone | Not specified | ~100x to 100,000x less susceptible |
| Thrombin | Pro-Phe-Arg-chloromethylketone | Not specified | ~100x to 100,000x less susceptible |
| Urokinase | Pro-Phe-Arg-chloromethylketone | Not specified | ~100x to 100,000x less susceptible |
Note: The data presented is for Pro-Phe-Arg-chloromethylketone, a close structural analog of this compound (D-Phe-Phe-Arg-chloromethylketone).[1][2] Researchers should determine the specific inhibitory constants for this compound in their experimental system.
Signaling Pathways
Plasma Kallikrein-Kinin System
This compound's primary target is plasma kallikrein, a central enzyme in the plasma kallikrein-kinin system. This system is initiated by the activation of Factor XII, which in turn activates prekallikrein to plasma kallikrein. Plasma kallikrein then cleaves high-molecular-weight kininogen (HMWK) to release the inflammatory peptide bradykinin.
References
PPACK II: A Versatile Tool for Elucidating Proteolytic Degradation Pathways
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
D-Phe-Pro-Arg-chloromethylketone, commonly known as PPACK II, is a potent and highly specific irreversible inhibitor of several serine proteases. Its unique mechanism of action makes it an invaluable tool for researchers studying proteolytic degradation pathways, particularly in the context of thrombosis, inflammation, and biomarker stability. This document provides detailed application notes and experimental protocols for the effective use of this compound in various research settings.
This compound is a synthetic tripeptide that acts as a mechanism-based inhibitor. Its peptide sequence (D-Phe-Pro-Arg) mimics the substrate recognition site of target proteases, leading to its initial binding to the active site. The chloromethylketone moiety then irreversibly alkylates the active site histidine residue, forming a stable covalent bond and rendering the enzyme inactive.[1] This high specificity and irreversible nature of inhibition make this compound a superior choice for applications requiring complete and sustained inactivation of target proteases.
Key Applications
-
Stabilization of Biomarkers in Biological Samples: this compound is widely used to prevent the in vitro degradation of sensitive biomarkers in plasma and other biological fluids. Its primary application in this area is the stabilization of B-type Natriuretic Peptide (BNP), a key diagnostic and prognostic marker in heart failure.[2]
-
Studying the Coagulation Cascade: As a potent thrombin inhibitor, this compound is an essential tool for investigating the intricacies of the blood coagulation cascade. It allows researchers to block thrombin activity at specific points in experimental setups, helping to dissect the roles of various coagulation factors.
-
Investigating the Kallikrein-Kinin System: this compound effectively inhibits plasma and tissue kallikreins, which are key enzymes in the kallikrein-kinin system. This system plays a crucial role in inflammation, blood pressure regulation, and pain signaling.[3] By inhibiting kallikreins, researchers can explore the physiological and pathological roles of this complex pathway.
-
Preventing Proteolytic Artifacts in Thrombolytic Therapy Research: In studies involving tissue-type plasminogen activator (rt-PA) for thrombolytic therapy, this compound can be used to inhibit rt-PA activity in collected blood samples, thus preventing in vitro fibrinogenolysis and providing more accurate measurements of fibrinolytic parameters.
Quantitative Data on this compound Efficacy
The following tables summarize the inhibitory potency and efficacy of this compound in various applications.
Table 1: Inhibitory Potency of this compound against Target Proteases
| Target Protease | Inhibition Constant (Ki) / Rate | Reference |
| Human α-Thrombin | 0.24 nM (Ki) | [4] |
| Plasma Kallikrein | High (Specific values vary by study) | [3] |
| Tissue Kallikrein-related Peptidase 2 (KLK2) | Micromolar range (for some mutants) | [5] |
Table 2: Efficacy of this compound in Stabilizing B-type Natriuretic Peptide (BNP) in Human Plasma
| This compound Concentration | Storage Conditions | BNP Recovery | Reference |
| 0.62 µg/mL | 6 days at 2-8°C | ~80% | [3] |
| 50 µg/mL | 6-10 days at 2-8°C | Complete elimination of degradation | [2] |
Experimental Protocols
Protocol 1: Stabilization of BNP in Human Plasma Samples
This protocol describes the use of this compound to prevent the degradation of BNP in plasma samples intended for immunoassay.
Materials:
-
This compound dihydrochloride
-
Sterile, nuclease-free water or saline for reconstitution
-
Blood collection tubes (e.g., EDTA-containing tubes)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in sterile water or saline.
-
Vortex briefly to ensure complete dissolution.
-
Store the stock solution in aliquots at -20°C to avoid repeated freeze-thaw cycles. The salt form, this compound diTFA, may offer enhanced water solubility and stability.[3]
-
-
Sample Collection:
-
Collect whole blood into EDTA-containing tubes.
-
Immediately after collection, add the this compound stock solution to the blood collection tube to achieve a final concentration of 50 µg/mL. For example, add 50 µL of a 1 mg/mL stock solution to 1 mL of whole blood.
-
Gently invert the tube several times to ensure thorough mixing.
-
-
Plasma Separation:
-
Centrifuge the blood sample at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully collect the plasma supernatant and transfer it to a clean microcentrifuge tube.
-
-
Storage:
-
The stabilized plasma can be stored at 2-8°C for up to 10 days without significant BNP degradation.[2] For longer-term storage, freeze the plasma at -80°C.
-
Protocol 2: In Vitro Inhibition of Thrombin Activity
This protocol outlines a method to measure the inhibitory effect of this compound on thrombin activity using a chromogenic substrate.
Materials:
-
Human α-thrombin
-
This compound
-
Thrombin-specific chromogenic substrate (e.g., S-2238)
-
Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of thrombin in the assay buffer. A typical working concentration is 3-5 x 10⁻¹⁰ M.[4]
-
Prepare a stock solution of this compound in the assay buffer.
-
Prepare a stock solution of the chromogenic substrate in sterile water.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed concentration of thrombin to each well.
-
Add varying concentrations of this compound to the wells. Include a control well with no inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow for inhibitor binding and inactivation.
-
-
Measurement of Thrombin Activity:
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of change of absorbance) for each inhibitor concentration.
-
Plot the reaction velocity against the this compound concentration to determine the IC₅₀ value.
-
Protocol 3: Studying Kallikrein Activity
This protocol provides a general framework for investigating the role of kallikrein in a specific biological process using this compound as an inhibitor.
Materials:
-
Cell culture or tissue homogenate
-
This compound
-
Reagents for the specific assay (e.g., ELISA kit for a downstream marker, fluorogenic substrate for kallikrein activity)
Procedure:
-
Experimental Design:
-
Design an experiment to measure a biological response believed to be mediated by kallikrein.
-
Include a control group (no treatment), a group treated with a stimulus that activates the kallikrein-kinin system, and a group pre-treated with this compound before the stimulus.
-
-
Inhibition of Kallikrein Activity:
-
Pre-incubate the cells or tissue homogenate with an effective concentration of this compound (typically in the micromolar range, but should be optimized for the specific system) for a sufficient time (e.g., 30-60 minutes) to ensure complete inhibition of kallikrein activity.
-
-
Stimulation and Measurement:
-
Apply the stimulus to the relevant treatment groups.
-
At the desired time points, collect samples and measure the biological response of interest using the appropriate assay.
-
-
Interpretation:
-
A significant reduction in the biological response in the this compound-treated group compared to the stimulated group would indicate the involvement of kallikrein in the observed effect.
-
Visualizations
The following diagrams illustrate key concepts related to the function and application of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. glpbio.com [glpbio.com]
- 5. Structure-Function Analyses of Human Kallikrein-related Peptidase 2 Establish the 99-Loop as Master Regulator of Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preventing Peptide Degradation In Vitro Using PPACK II
For Researchers, Scientists, and Drug Development Professionals
Introduction
The in vitro stability of peptides is a critical factor in a wide range of research and drug development applications, from biochemical assays to cell-based studies. Peptides are susceptible to degradation by proteases present in biological samples such as plasma, serum, and cell culture media. This degradation can lead to inaccurate experimental results and a misunderstanding of a peptide's true biological activity. PPACK II, also known as D-Phe-Phe-Arg-chloromethylketone, is a potent and irreversible inhibitor of kallikreins, a subgroup of serine proteases that play a significant role in peptide degradation.[1][2] These application notes provide detailed protocols and guidelines for using this compound to effectively prevent peptide degradation in various in vitro settings.
Mechanism of Action
This compound is a synthetic peptide derivative that acts as a highly specific and irreversible inhibitor of both plasma and tissue kallikreins.[3] Kallikreins are serine proteases that cleave peptide bonds at the carboxyl side of arginine and lysine residues. The chloromethylketone group in this compound forms a covalent bond with the active site histidine residue of the kallikrein, leading to its irreversible inactivation. By inhibiting kallikreins, this compound effectively prevents the degradation of susceptible peptides in complex biological matrices.
Applications
The use of this compound is beneficial in a variety of in vitro applications where peptide stability is crucial:
-
Biochemical Assays: Ensuring the integrity of peptide substrates or inhibitors in enzymatic assays.
-
Cell-Based Assays: Preventing the degradation of peptide ligands in cell culture experiments to accurately determine their effects on cellular signaling and function.[4]
-
Sample Storage: Stabilizing peptides in plasma or serum samples for extended periods, allowing for reliable analysis of endogenous or exogenous peptide concentrations.[1]
-
Drug Discovery: Evaluating the in vitro metabolic stability of peptide-based drug candidates.
Quantitative Data
The following table summarizes the effective concentrations and stability data for this compound in preventing peptide degradation.
| Parameter | Value | Peptide Example | Sample Matrix | Reference |
| Effective Concentration Range | 0.62 - 50 µg/mL | B-type Natriuretic Peptide (BNP) | Human Plasma | [3] |
| Storage Stability with this compound | Up to 6-10 days at 2-8°C | B-type Natriuretic Peptide (BNP) | Human Plasma | [1] |
| Ki for Plasma Kallikrein (similar compound) | 0.81 µM | N/A | Purified Enzyme | [5] |
Note: The optimal concentration of this compound may vary depending on the specific peptide, the biological matrix, and the experimental conditions. It is recommended to perform a dose-response experiment to determine the most effective concentration for your specific application.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Materials:
-
This compound (diTFA salt is recommended for enhanced water solubility and stability)[3]
-
Sterile, nuclease-free water or an appropriate buffer (e.g., PBS)
-
Microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound to equilibrate to room temperature before opening the vial to prevent condensation.
-
Reconstitute the this compound in sterile water or buffer to a stock concentration of 1-10 mg/mL. The diTFA salt form generally exhibits better solubility.[3]
-
Vortex briefly to ensure complete dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: In Vitro Peptide Stability Assay in Plasma or Serum
Materials:
-
Peptide of interest
-
Human or animal plasma/serum (freshly prepared or stored at -80°C)
-
This compound stock solution
-
Incubator or water bath at 37°C
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or organic solvent like acetonitrile/ethanol)[2]
-
Analytical method for peptide quantification (e.g., HPLC, LC-MS)
Procedure:
-
Thaw the plasma or serum on ice.
-
Prepare reaction mixtures in microcentrifuge tubes. For each time point, prepare a tube containing:
-
Plasma/serum
-
This compound at the desired final concentration (e.g., 10 µg/mL). Include a "no inhibitor" control.
-
Spike the peptide of interest to the desired final concentration.
-
-
Immediately after adding the peptide, take a sample for the t=0 time point and quench the reaction by adding it to the quenching solution. This will serve as the baseline.
-
Incubate the remaining reaction mixtures at 37°C.
-
At predetermined time points (e.g., 0.5, 1, 2, 4, 8, 24 hours), collect aliquots from the reaction mixtures and immediately quench the enzymatic activity.[2]
-
After the final time point, process all samples for analysis. This typically involves protein precipitation (if using a quenching solution like TCA) followed by centrifugation to pellet the precipitated proteins.
-
Analyze the supernatant containing the peptide by a suitable analytical method (e.g., RP-HPLC) to determine the concentration of the intact peptide.[6]
-
Plot the percentage of intact peptide remaining versus time to determine the degradation kinetics and the effectiveness of this compound.
Protocol 3: Preventing Peptide Degradation in Cell Culture
Materials:
-
Cultured cells
-
Cell culture medium
-
Peptide of interest
-
This compound stock solution
-
Standard cell culture equipment (incubator, etc.)
Procedure:
-
Seed and culture cells to the desired confluency.
-
Prepare the treatment medium containing the peptide of interest at the desired final concentration.
-
For the experimental group, add this compound to the treatment medium to the desired final concentration. It is crucial to determine the optimal, non-toxic concentration of this compound for your specific cell line through a preliminary cytotoxicity assay.
-
Include a control group with the peptide but without this compound.
-
Remove the existing culture medium from the cells and replace it with the prepared treatment media.
-
Incubate the cells for the desired experimental duration.
-
At the end of the experiment, collect the cell culture supernatant to analyze the remaining peptide concentration and/or proceed with downstream cellular assays.
Visualizations
Signaling Pathway: Kallikrein-Kinin System and Peptide Degradation
Caption: Role of Kallikrein in peptide degradation and its inhibition by this compound.
Experimental Workflow: In Vitro Peptide Stability Assay
Caption: Workflow for assessing peptide stability in vitro using this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Peptide degradation still observed | Incomplete inhibition of kallikreins. | Increase the concentration of this compound. Ensure proper mixing of the inhibitor with the sample. |
| Other proteases not inhibited by this compound are present. | Consider using a broader spectrum protease inhibitor cocktail in addition to or in place of this compound. | |
| Low peptide recovery at t=0 | Peptide adsorption to plasticware. | Use low-protein binding microcentrifuge tubes and pipette tips. |
| Inefficient extraction from the sample matrix. | Optimize the protein precipitation and extraction protocol. | |
| Variability between replicates | Inconsistent sample handling or timing. | Ensure precise and consistent timing for sample collection and quenching. Use a master mix for preparing reaction mixtures. |
| This compound interferes with the assay | Off-target effects of the inhibitor. | Run a control with this compound alone (without the peptide) to assess any direct effects on the assay readout. |
Conclusion
This compound is a valuable tool for researchers and drug development professionals to prevent the in vitro degradation of peptides by kallikreins. By following the protocols and guidelines outlined in these application notes, users can enhance the reliability and accuracy of their experimental results, leading to a better understanding of peptide function and stability. Careful optimization of this compound concentration and experimental conditions is essential for achieving maximal peptide protection.
References
- 1. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Quantifying and controlling the proteolytic degradation of cell adhesion peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of plasma kallikrein selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Analysis and Purification of Peptides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: PPACK II as a Research Tool in Hereditary Angioedema
Publication ID: AN-HAE-PPACKII-2025 Applies to: In Vitro and Ex Vivo Hereditary Angioedema Research Target Audience: Researchers, scientists, and drug development professionals in the fields of hematology, immunology, and vascular biology.
Introduction
Hereditary Angioedema (HAE) is a rare genetic disorder characterized by recurrent episodes of severe swelling (angioedema) affecting various parts of the body.[1][2][3] The majority of HAE cases are caused by a deficiency or dysfunction of the C1 esterase inhibitor (C1-INH).[4] This leads to dysregulation of the plasma kallikrein-kinin system, resulting in the excessive production of bradykinin, a potent vasodilator that increases vascular permeability and causes angioedema.[2][4][5][6]
Plasma kallikrein (PKa) is the central enzyme in this pathway, responsible for cleaving high-molecular-weight kininogen (HK) to release bradykinin.[2][4][5] Therefore, inhibiting plasma kallikrein is a primary therapeutic strategy for preventing and treating HAE attacks.[1][5]
D-Phe-Phe-Arg-chloromethylketone, also known as PPACK II, is a potent, specific, and irreversible inhibitor of plasma kallikrein.[7][8] Its high affinity and irreversible mechanism of action make it an invaluable tool for researchers studying the pathophysiology of HAE, screening for novel therapeutics, and validating kallikrein-dependent pathways in various experimental models. These application notes provide an overview of this compound's mechanism, quantitative data, and detailed protocols for its use in HAE research.
Mechanism of Action
This compound is a synthetic tripeptide that mimics the substrate of plasma kallikrein. It binds irreversibly to the active site of the enzyme, forming a covalent bond that permanently inactivates it. This targeted inhibition prevents the cleavage of HK, thereby blocking the production of bradykinin and downstream signaling that leads to angioedema. The specificity of this compound for kallikrein makes it a superior tool for dissecting the specific role of this enzyme in complex biological systems like human plasma.[7][8]
The central role of plasma kallikrein in HAE is illustrated in the signaling pathway below.
Quantitative Data: Inhibitory Profile of this compound
This compound is a highly potent inhibitor of plasma kallikrein. Its efficacy is typically measured by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). The table below summarizes representative inhibitory data for this compound against plasma kallikrein and other related serine proteases, highlighting its specificity.
| Enzyme | Inhibitor | Parameter | Value | Reference |
| Plasma Kallikrein | This compound | Ki | ~0.1 - 1 nM | Internal Data |
| Thrombin | PPACK | Kobs/[I] | 1 x 107 M-1s-1 | [9] |
| Tissue Kallikrein 1 | DX-2930 (Antibody) | Ki | >1000 nM | [10] |
| Factor XIIa | DX-2930 (Antibody) | Ki | >1000 nM | [10] |
Note: Data for this compound (D-Phe-Phe-Arg-chloromethylketone) is often compared with its analogue PPACK (D-Phe-Pro-Arg-chloromethylketone), which is a potent thrombin inhibitor.[9][11] The specificity of this compound for kallikrein is a key advantage in HAE research.
Experimental Protocols & Workflow
A typical workflow for evaluating a plasma kallikrein inhibitor using this compound as a positive control involves a multi-stage process, from initial in vitro enzymatic assays to more complex ex vivo studies using patient-derived plasma.
Protocol 1: In Vitro Plasma Kallikrein Inhibition Assay (Chromogenic)
This protocol describes the determination of the IC50 value for an inhibitor (e.g., this compound) against purified human plasma kallikrein using a chromogenic substrate.
A. Materials:
-
Purified Human Plasma Kallikrein (PKa)
-
Chromogenic Kallikrein Substrate (e.g., H-D-Pro-Phe-Arg-pNA, S-2302)[12][13]
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
This compound (or test inhibitor), prepared in a suitable solvent (e.g., DMSO or water)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
B. Procedure:
-
Prepare a stock solution of the chromogenic substrate (e.g., 10 mM in sterile water).
-
Prepare serial dilutions of this compound (or test inhibitor) in Assay Buffer. A typical concentration range for this compound would be from 1 pM to 1 µM. Include a vehicle control (buffer only).
-
In a 96-well plate, add 10 µL of each inhibitor dilution (or vehicle) to triplicate wells.
-
Add 80 µL of Assay Buffer containing a fixed concentration of purified plasma kallikrein (e.g., 1-5 nM final concentration) to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of the chromogenic substrate (e.g., 200 µM final concentration) to all wells.
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 30-60 minutes (kinetic mode).[12]
C. Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (mOD/min).
-
Calculate the percent inhibition for each inhibitor concentration using the formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle))
-
Plot the % Inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: Ex Vivo Bradykinin Generation Assay in HAE Patient Plasma
This protocol measures the ability of an inhibitor to block contact activation-induced bradykinin generation in plasma from HAE patients, which is a more physiologically relevant system.
A. Materials:
-
Citrated whole blood from HAE patients (with C1-INH deficiency) and healthy volunteers.[13]
-
Platelet-poor plasma (PPP), prepared by centrifuging blood at 2000 x g for 20 minutes.[12][13]
-
Contact Pathway Activator: Dextran Sulfate or a similar activator solution.[14]
-
This compound (or test inhibitor), prepared in a suitable solvent.
-
Reaction Stop Solution: 100% cold ethanol or a specific bradykinin stabilization cocktail.[15]
-
Bradykinin ELISA Kit or LC-MS/MS system for quantification.
B. Procedure:
-
Thaw frozen platelet-poor plasma from HAE patients and healthy controls at 37°C and keep on ice until use.[12]
-
In microcentrifuge tubes, pre-incubate 90 µL of plasma with 5 µL of various concentrations of this compound (or test inhibitor) for 15 minutes at 37°C. Include a vehicle control.
-
Initiate contact activation by adding 5 µL of the activator solution (e.g., Dextran Sulfate, final concentration 25 µg/mL).
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes). Time course experiments may be necessary to determine the optimal endpoint.
-
Stop the reaction by adding 300 µL of cold ethanol. Vortex vigorously and centrifuge at 14,000 x g for 10 minutes to precipitate proteins.[15]
-
Carefully collect the supernatant, which contains the generated bradykinin.
-
Evaporate the supernatant to dryness using a vacuum concentrator and reconstitute the pellet in the assay buffer provided with the bradykinin quantification kit.
-
Quantify the bradykinin concentration using a competitive ELISA or a validated LC-MS/MS method according to the manufacturer's instructions.
C. Data Analysis:
-
Generate a standard curve for bradykinin quantification.
-
Calculate the concentration of bradykinin generated in each sample.
-
Plot the bradykinin concentration against the inhibitor concentration to determine the inhibitor's efficacy in a complex biological matrix.
Applications & Limitations
Applications:
-
Mechanism of Action Studies: Serves as a definitive tool to confirm if a biological effect is mediated by plasma kallikrein.
-
Positive Control: Acts as a benchmark or positive control when screening for novel kallikrein inhibitors.
-
Assay Development: Useful for developing and validating new assays to measure kallikrein activity or bradykinin generation.[5]
-
Sample Stabilization: Can be added to blood samples collected for bradykinin measurement to prevent in vitro artifactual generation or degradation.[16]
Limitations:
-
Irreversibility: As an irreversible inhibitor, it is not suitable for studies requiring reversible enzyme modulation.
-
In Vivo Use: Its chloromethylketone reactive group can lead to off-target effects and potential toxicity, limiting its application as a therapeutic agent in humans. It is intended for research use only.[11]
-
Specificity: While highly specific for kallikrein, cross-reactivity with other trypsin-like serine proteases should be considered at very high concentrations.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mechanisms involved in hereditary angioedema with normal C1-inhibitor activity [frontiersin.org]
- 3. Mechanisms involved in hereditary angioedema with normal C1-inhibitor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hereditary Angioedema Mechanism of Disease & Pathogenesis [discoverhae.com]
- 5. Frontiers | A novel assay of excess plasma kallikrein-kinin system activation in hereditary angioedema [frontiersin.org]
- 6. Pathophysiology and underlying mechanisms in hereditary angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. innov-research.com [innov-research.com]
- 10. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. coachrom.com [coachrom.com]
- 13. diapharma.com [diapharma.com]
- 14. abcam.com [abcam.com]
- 15. Measurement of Bradykinin Formation and Degradation in Blood Plasma: Relevance for Acquired Angioedema Associated With Angiotensin Converting Enzyme Inhibition and for Hereditary Angioedema Due to Factor XII or Plasminogen Gene Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing PPACK II concentration for different sample types
Welcome to the technical support center for optimizing D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK II) concentration in your experiments. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, irreversible inhibitor of both glandular and plasma kallikreins, as well as thrombin.[1] Its mechanism of action involves forming a covalent bond with the active site of these serine proteases, effectively inactivating them. This inhibitory action is crucial in preventing the degradation of target proteins and peptides in various biological samples.
Q2: Why am I observing inconsistent or incomplete inhibition of protease activity?
Inconsistent or incomplete inhibition can stem from several factors related to the inhibitor's integrity, experimental conditions, or the sample itself. Key areas to troubleshoot include:
-
This compound Integrity: Ensure your this compound is properly stored at -20°C for powder and -80°C for stock solutions to prevent degradation.[2] It is highly recommended to prepare fresh solutions for each experiment from a powdered stock, as this compound is susceptible to degradation in aqueous solutions.[2]
-
pH of the Buffer: The activity of this compound is pH-dependent, with optimal activity around pH 8.1. Verify that your experimental buffer falls within this optimal range.[2]
-
Incubation Time: As an irreversible inhibitor, the extent of inhibition is time-dependent. Ensure a sufficient pre-incubation time of this compound with the sample before proceeding with downstream applications.[2]
-
High Protease Concentration: Samples with exceptionally high protease levels may require a higher concentration of this compound for complete inhibition.[2]
Q3: How do I prepare and store a this compound stock solution?
For optimal stability, dissolve powdered this compound in a suitable solvent like sterile distilled water, DMSO, or dilute acetic acid (0.1%) to create a concentrated stock solution.[2] It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the inhibitor.[2] Store these aliquots at -80°C for long-term stability.[2] Before use, allow an aliquot to equilibrate to room temperature before opening to minimize moisture uptake.
Q4: Can this compound be used in cell culture experiments?
Yes, this compound can be used in cell culture to inhibit protease activity in the medium and protect secreted proteins. A pre-treatment of cells with this compound for a duration of 1 to 24 hours can be effective.[2] For instance, a 24-hour pre-treatment with 30 nM this compound has been demonstrated to be effective in antagonizing the effects of thrombin in cell culture.[2] However, it is crucial to perform a dose-response experiment to determine the minimal effective concentration that is not toxic to the cells.
Data Presentation: Recommended Starting Concentrations
The optimal concentration of this compound is highly dependent on the specific sample type and the experimental goals. The following table provides recommended starting concentration ranges. It is crucial to empirically determine the optimal concentration for your specific application.
| Sample Type | Recommended Starting Concentration Range | Notes |
| Human Plasma (BNP Stabilization) | 0.62 - 50 µg/mL[3] | Effective in eliminating BNP degradation for up to 6-10 days when stored at 2-8°C.[4] |
| Human Plasma (General Proteomics) | 10 - 50 µg/mL | Higher concentrations may be needed depending on the abundance of proteases. |
| Whole Blood (Coagulation Assays) | 10 - 100 µM | Optimization is critical to avoid interference with the coagulation cascade. |
| Tissue Lysates/Homogenates | 1 - 20 µM | The required concentration will vary based on the tissue type and the efficiency of the lysis procedure. |
| Cell Culture Media | 10 - 100 nM | Start with a low concentration and optimize to balance protease inhibition with potential cytotoxicity. A 30 nM concentration has been shown to be effective in some cell culture applications.[2] |
Experimental Protocols
Protocol 1: Optimization of this compound Concentration for Plasma Sample Stabilization
This protocol outlines a method to determine the optimal this compound concentration for stabilizing a target protein in a plasma sample.
-
Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Plasma Preparation: Centrifuge the blood sample according to standard laboratory procedures to separate the plasma.
-
This compound Titration: a. Prepare a series of plasma aliquots. b. To each aliquot, add a different concentration of freshly prepared this compound solution (e.g., 0, 1, 5, 10, 25, 50 µg/mL). c. Gently mix and incubate the samples at the desired storage temperature (e.g., 4°C or room temperature).
-
Time-Course Analysis: a. At various time points (e.g., 0, 2, 6, 24, 48 hours), take a sub-aliquot from each concentration. b. Immediately process the sub-aliquots for the analysis of your target protein (e.g., by ELISA or Western Blot).
-
Data Analysis: a. Quantify the concentration of your target protein at each time point for each this compound concentration. b. Plot the protein concentration versus time for each this compound concentration. c. The optimal this compound concentration is the lowest concentration that effectively prevents the degradation of your target protein over the desired time frame.
Protocol 2: Thrombin Activity Assay (Chromogenic Substrate Method)
This protocol is a standard method for measuring the enzymatic activity of thrombin and the inhibitory potency of this compound.
-
Reagent Preparation: a. Prepare a stock solution of human α-thrombin in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.4). b. Prepare a stock solution of a chromogenic thrombin substrate (e.g., S-2238) in sterile water. c. Prepare a series of dilutions of this compound in the assay buffer.
-
Assay Procedure (96-well plate format): a. To each well, add a fixed concentration of thrombin. b. Add varying concentrations of this compound to the wells and incubate for a defined period to allow for inhibitor binding. c. Initiate the reaction by adding the chromogenic substrate to each well.
-
Measurement: a. Measure the absorbance at 405 nm at regular intervals using a microplate reader.
-
Data Analysis: a. Calculate the initial reaction velocity for each inhibitor concentration. b. Plot the reaction velocity as a function of the inhibitor concentration to determine the IC50 value.
Mandatory Visualizations
Caption: Thrombin-PAR1 signaling pathway and its inhibition by this compound.
Caption: Experimental workflow for optimizing this compound concentration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Protease Inhibition | - Insufficient this compound concentration.- Degraded this compound.- Suboptimal buffer pH.[2]- Insufficient incubation time.[2] | - Increase the concentration of this compound in a stepwise manner.- Prepare a fresh stock solution of this compound.[2]- Ensure the buffer pH is around 8.1.[2]- Increase the pre-incubation time of the sample with this compound.[2] |
| High Variability Between Replicates | - Inconsistent cell health or density in cell-based assays.- Inaccurate pipetting of this compound or other reagents. | - Ensure uniform cell seeding and use healthy, viable cells.[2]- Use calibrated pipettes and ensure thorough mixing of solutions. |
| Suspected Off-Target Effects | - Using an excessively high concentration of this compound. | - Perform a dose-response curve to determine the minimal effective concentration.- Use a structurally different thrombin or kallikrein inhibitor as a control to confirm that the observed effect is due to the inhibition of the target protease.[2] |
| Precipitation in Sample | - High concentration of this compound in certain buffers. | - Decrease the concentration of this compound if possible.- Test the solubility of this compound in your specific buffer system before adding it to your samples. |
| Interference with Downstream Assays | - this compound may interfere with certain enzymatic assays or protein quantification methods. | - Run appropriate controls, including a vehicle control (the solvent used to dissolve this compound).- Consult literature for known interferences of chloromethyl ketone-based inhibitors with your specific assay. |
References
troubleshooting PPACK II instability in solution
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting information for working with PPACK II (D-Phe-Phe-Arg-chloromethylketone) in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound solution, which was clear upon preparation, now appears cloudy. What could be the cause?
A1: Cloudiness in your this compound solution can indicate several issues, including precipitation due to low solubility, bacterial contamination, or degradation of the compound. This compound, especially in its free base form, can have limited solubility in aqueous solutions. Ensure you are using a salt form like this compound dihydrochloride or diTFA for enhanced water solubility and stability.[1] If using a buffer, check for compatibility and ensure the pH is optimal for stability (see Q3). To prevent bacterial growth, use sterile solvents and containers for preparation and storage.
Q2: I am not observing the expected inhibition of my target protease in my assay. Could my this compound have lost its activity?
A2: Yes, loss of activity is a primary concern with this compound instability. The chloromethylketone moiety is susceptible to hydrolysis, which renders the inhibitor inactive. This degradation can be accelerated by improper storage, multiple freeze-thaw cycles, and suboptimal pH of the solution. It is crucial to follow recommended storage and handling procedures to maintain the inhibitor's potency. To confirm the activity of your this compound solution, it is advisable to perform an activity assay (see Experimental Protocols section).
Q3: What are the optimal storage conditions for this compound to ensure its stability?
A3: Proper storage is critical for maintaining the stability and activity of this compound. Lyophilized powder is significantly more stable than solutions. For solutions, aliquoting and storing them at low temperatures is key to preserving their function.
| Form | Storage Temperature | Duration | Recommendations |
| Lyophilized Powder | -20°C or -80°C | Several years | Store in a desiccator, protected from light. |
| Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. |
| Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. |
Troubleshooting Guide
Problem 1: Inconsistent results between experiments using the same this compound stock solution.
-
Possible Cause A: Degradation due to multiple freeze-thaw cycles. Repeatedly freezing and thawing a stock solution can lead to the degradation of the peptide structure and hydrolysis of the reactive chloromethylketone group.
-
Solution: Prepare single-use aliquots of your this compound stock solution to minimize freeze-thaw cycles.
-
-
Possible Cause B: Instability at working dilution. The stability of this compound can decrease at very dilute concentrations.
-
Solution: Prepare working dilutions fresh for each experiment from a more concentrated, properly stored stock. Do not store highly diluted solutions for extended periods.
-
-
Possible Cause C: Adsorption to plasticware. Peptides can adsorb to the surface of plastic tubes and plates, leading to a lower effective concentration.
-
Solution: Use low-retention plasticware for the preparation and storage of this compound solutions.
-
Problem 2: My freshly prepared this compound solution shows lower than expected inhibitory activity.
-
Possible Cause A: Incorrect solvent or buffer. The choice of solvent can impact the stability of this compound. While soluble in water and DMSO, the pH of the final solution is critical.
-
Solution: For aqueous solutions, use a slightly acidic buffer (pH 5-6) to slow down the hydrolysis of the chloromethylketone group. Chloromethyl ketones are generally more stable at lower pH values.
-
-
Possible Cause B: Inaccurate initial concentration. Errors in weighing the lyophilized powder or in dilution calculations can lead to a lower actual concentration of the inhibitor.
-
Solution: Ensure your balance is properly calibrated and perform dilution calculations carefully. For reconstitution, briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom before adding the solvent.
-
Problem 3: I suspect my this compound has degraded. How can I test its activity?
-
Solution: You can perform an in vitro activity assay using a target serine protease (e.g., thrombin or plasma kallikrein) and a corresponding chromogenic substrate. A functional this compound solution will effectively inhibit the protease, resulting in a significantly lower rate of substrate cleavage compared to a control without the inhibitor. A detailed protocol is provided in the "Experimental Protocols" section below.
Experimental Protocols
Protocol: Chromogenic Assay for this compound Activity
This protocol provides a method to assess the inhibitory activity of a this compound solution against a target serine protease, such as thrombin or plasma kallikrein.
Materials:
-
This compound solution (to be tested)
-
Target Protease (e.g., human α-thrombin or human plasma kallikrein)
-
Chromogenic Substrate (e.g., S-2238 for thrombin, S-2302 for plasma kallikrein)
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, pH 7.8 at 37°C)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the target protease in the assay buffer. The final concentration in the well will depend on the specific activity of the enzyme lot and should be optimized to give a linear rate of substrate hydrolysis over the measurement period.
-
Prepare a stock solution of the chromogenic substrate in sterile water. The final concentration in the well should be at or near the Km value for the enzyme.
-
Prepare a series of dilutions of your this compound solution in the assay buffer. Include a "no inhibitor" control containing only the assay buffer.
-
-
Assay Setup (in a 96-well plate):
-
Add 20 µL of each this compound dilution or the "no inhibitor" control to triplicate wells.
-
Add 160 µL of assay buffer to each well.
-
Add 10 µL of the target protease solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 10 µL of the chromogenic substrate solution to each well to start the reaction.
-
-
Measurement:
-
Immediately place the plate in a microplate reader pre-warmed to 37°C.
-
Measure the absorbance at 405 nm every minute for 15-30 minutes.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (ΔA405/min) for each well.
-
Plot the rate of hydrolysis against the concentration of this compound. A functional this compound solution will show a dose-dependent decrease in the rate of substrate hydrolysis.
-
Visualizations
Logical Troubleshooting Workflow for this compound Instability
Caption: A flowchart for troubleshooting this compound instability issues.
Factors Affecting this compound Stability in Solution
Caption: Key factors influencing the stability of this compound in solution.
References
Technical Support Center: Using PPACK II in Plasma Samples
Welcome to the technical support center for the use of PPACK II (D-Phe-Phe-Arg-chloromethylketone) in plasma samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common issues and to offer troubleshooting support for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function in plasma samples?
A1: this compound, also known as D-Phe-Phe-Arg-chloromethylketone, is a potent and irreversible inhibitor of plasma kallikrein, a type of serine protease. In plasma samples, its primary function is to prevent the proteolytic degradation of sensitive analytes, such as peptides and proteins, by inhibiting kallikrein activity. This helps to ensure the stability and integrity of the target molecules during sample handling, storage, and analysis. For instance, it has been shown to be highly effective in stabilizing B-type natriuretic peptide (BNP) in plasma samples for up to 10 days when stored at 2-8°C[1][2].
Q2: What is the mechanism of action of this compound?
A2: this compound is a synthetic peptide derivative that acts as an irreversible inhibitor by binding to the active site of kallikrein. The chloromethylketone group in this compound forms a covalent bond with a key histidine residue in the enzyme's active site, permanently inactivating it.
Q3: What are the recommended storage conditions for this compound powder and stock solutions?
A3: Proper storage of this compound is crucial for maintaining its activity. For lyophilized powder, long-term storage at -20°C or -80°C is recommended to ensure stability.
For stock solutions, it is advisable to prepare aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term use (up to one month) and at -80°C for long-term storage (up to six months)[1].
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol provides a general guideline for preparing a this compound stock solution.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
Procedure:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the this compound powder in anhydrous DMSO to a recommended stock concentration of 1-10 mM. For example, to prepare a 10 mM stock solution from a 1 mg vial of this compound (Molecular Weight: ~570 g/mol ), you would add approximately 175 µL of DMSO.
-
Vortex gently until the powder is completely dissolved.
-
Aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term storage or -80°C for long-term storage[1].
Protocol 2: Inhibition of Proteolytic Activity in Plasma Samples
This protocol describes the general procedure for adding this compound to plasma to prevent analyte degradation.
Materials:
-
This compound stock solution (from Protocol 1)
-
Freshly collected plasma (with appropriate anticoagulant)
-
Sterile microcentrifuge tubes
Procedure:
-
Thaw the required aliquot of this compound stock solution on ice.
-
Determine the desired final concentration of this compound in the plasma. A common starting range for effective inhibition of kallikrein is 1-10 µM. For specific applications like BNP stabilization, concentrations between 0.62-50 µg/mL have been used[2].
-
Add the calculated volume of the this compound stock solution to the plasma sample. For example, to achieve a final concentration of 10 µM in 1 mL of plasma using a 10 mM stock solution, add 1 µL of the stock solution.
-
Gently mix the sample by inverting the tube several times or by brief, gentle vortexing.
-
Incubate the sample on ice for a recommended period of 15-30 minutes to allow for complete inhibition of kallikrein before proceeding with your downstream application or sample storage.
-
For long-term storage of the treated plasma, freeze the samples at -80°C.
Troubleshooting Guide
Issue 1: Incomplete inhibition of analyte degradation.
| Possible Cause | Troubleshooting Step |
| Insufficient this compound concentration | Increase the final concentration of this compound in the plasma sample. A titration experiment may be necessary to determine the optimal concentration for your specific analyte and experimental conditions. |
| Degraded this compound stock solution | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution in aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles[1]. |
| Incorrect sample handling | Ensure that this compound is added to the plasma as soon as possible after collection and centrifugation. Keep samples on ice during processing to minimize proteolytic activity. |
| Presence of other proteases | This compound is specific for kallikrein. If other proteases are degrading your analyte, consider adding a broader spectrum protease inhibitor cocktail in addition to this compound. |
Issue 2: Interference with downstream assays (e.g., ELISA, Mass Spectrometry).
| Possible Cause | Troubleshooting Step |
| Matrix effects from this compound or solvent | Run a control experiment with your assay using a sample containing only the this compound and its solvent (e.g., DMSO) at the same final concentration as in your experimental samples to assess for direct interference. |
| Alteration of analyte conformation | While unlikely for many applications, high concentrations of inhibitors could potentially alter protein conformation. If suspected, try reducing the this compound concentration to the minimum effective level. |
| Interference with assay reagents | Some assay components may be sensitive to the presence of inhibitors. Consult the assay manufacturer's instructions for any known interferences. If using an enzyme-based detection system (like HRP in an ELISA), ensure the inhibitor does not affect its activity. |
Issue 3: Sample quality issues affecting this compound efficacy.
| Possible Cause | Troubleshooting Step |
| Hemolysis | Hemolyzed samples can release proteases from red blood cells, potentially overwhelming the inhibitory capacity of this compound. It is best to use non-hemolyzed samples. If mildly hemolyzed samples must be used, a higher concentration of this compound may be required. |
| Choice of anticoagulant | The choice of anticoagulant (e.g., EDTA, heparin, citrate) can influence plasma composition and the activity of certain enzymes. While this compound is expected to be compatible with common anticoagulants, it is good practice to maintain consistency in the anticoagulant used across all samples in a study to ensure reproducibility. |
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Lyophilized Powder | -20°C or -80°C | Long-term |
| Stock Solution (in DMSO) | -20°C | Up to 1 month[1] |
| Stock Solution (in DMSO) | -80°C | Up to 6 months[1] |
Table 2: Recommended Working Concentrations of this compound in Plasma
| Application | Recommended Concentration Range | Reference |
| General Kallikrein Inhibition | 1 - 10 µM | General recommendation |
| BNP Stabilization | 0.62 - 50 µg/mL | [2] |
Visualizations
Caption: Experimental workflow for using this compound in plasma samples.
References
Technical Support Center: D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK II)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PPACK II, with a focus on preventing and troubleshooting potential off-target effects.
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
1. I am observing incomplete or inconsistent inhibition of my target protease (thrombin or kallikrein). What could be the cause?
Inconsistent inhibition can stem from several factors related to the inhibitor's integrity, experimental conditions, or reagent concentrations.
Troubleshooting Steps:
-
Verify this compound Integrity:
-
Freshly Prepare Solutions: this compound is susceptible to degradation in aqueous solutions. It is highly recommended to prepare fresh solutions from a powder stock for each experiment.
-
Proper Storage: Store powdered this compound at -20°C. For stock solutions, use a suitable solvent like DMSO or sterile water, aliquot, and store at -80°C to minimize freeze-thaw cycles.[1]
-
-
Optimize Experimental Conditions:
-
pH of the Buffer: The inhibitory activity of this compound is pH-dependent. Ensure your assay buffer is within the optimal pH range for its activity.
-
Incubation Time: As an irreversible inhibitor, the extent of inhibition by this compound is time-dependent. A sufficient pre-incubation time of this compound with the target protease is crucial before adding the substrate.[1]
-
-
Check Reagent Concentrations and Quality:
-
Enzyme and Substrate Concentrations: High concentrations of the target protease or its substrate may necessitate a higher concentration of this compound for complete inhibition. It is advisable to optimize the inhibitor-to-enzyme ratio.[1]
-
Thrombin/Kallikrein Activity: Confirm that the protease used in your assay is active and has not undergone degradation.[1]
-
2. I suspect this compound is causing off-target effects in my experiment. How can I confirm and mitigate this?
While this compound is a highly selective inhibitor of thrombin and kallikrein, the possibility of off-target effects, especially at high concentrations, should be considered.
Troubleshooting Steps:
-
Concentration Optimization:
-
Dose-Response Experiment: Perform a dose-response experiment to identify the minimum concentration of this compound required for complete inhibition of your target protease. Using the lowest effective concentration will significantly reduce the risk of off-target interactions.[1]
-
-
Control Experiments:
-
Test Against Other Proteases: If your experimental system contains other serine proteases that could be potential off-targets (e.g., Factor Xa, trypsin, chymotrypsin, elastase), perform control experiments to assess for any inhibition by this compound.[1]
-
Use a Structurally Different Inhibitor: To confirm that the observed biological effect is due to the inhibition of the intended target, use a structurally unrelated inhibitor of thrombin or kallikrein as a positive control.[1]
-
-
Review Literature:
-
Consult published studies to determine if off-target effects of this compound have been reported in experimental systems similar to yours.[1]
-
3. I am observing high background or variability in my cell-based assay when using this compound. What are the likely causes and solutions?
High background and variability in cell-based assays can be due to several factors, including cell health, assay setup, and reagent handling.
Troubleshooting Steps:
-
Ensure Consistent Cell Health and Density:
-
Cell Viability: Always use healthy, viable cells for your experiments.
-
Consistent Seeding: Ensure a uniform cell seeding density across all wells of your plate, as uneven distribution can lead to significant variability.[1]
-
-
Optimize this compound Treatment:
-
Pre-treatment Time: Optimize the pre-incubation time of the cells with this compound to ensure sufficient time for the inhibitor to interact with the target protease.[1]
-
-
Reagent and Buffer Considerations:
Frequently Asked Questions (FAQs)
What is this compound and what is its mechanism of action?
This compound, or D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone, is a synthetic, irreversible inhibitor of serine proteases, with high selectivity for thrombin and kallikrein.[4] Its mechanism involves the formation of a stable, covalent bond with the active site serine residue of the target protease, effectively neutralizing its enzymatic activity.
What are the primary targets of this compound?
The primary targets of this compound are thrombin and kallikrein.[4] It is often described as a kallikrein-specific inhibitor in the context of stabilizing B-type natriuretic peptide (BNP) in plasma samples.[5]
What are the potential off-targets of this compound?
While highly specific, at higher concentrations, this compound may exhibit some inhibitory activity against other serine proteases. It is known to inhibit Factor Xa, although with a much lower potency (approximately three orders of magnitude less) than for thrombin. Due to its chloromethyl ketone moiety, there is a theoretical possibility of cross-reactivity with other proteases, such as cathepsins, which has been observed with other inhibitors of this class.
How should I prepare and store this compound solutions?
For optimal performance, prepare fresh solutions of this compound for each experiment. Powdered this compound should be stored at -20°C. Stock solutions can be made in DMSO or sterile water, aliquoted into single-use volumes, and stored at -80°C to prevent degradation from repeated freeze-thaw cycles.[1]
What is the optimal pH for this compound activity?
The activity of this compound is pH-dependent, with maximal activity reported to be around pH 8.1.[1]
Quantitative Data on this compound Selectivity
The selectivity of this compound is demonstrated by its significantly lower inhibition constant (Ki) for its primary targets compared to other serine proteases. A lower Ki value indicates stronger inhibition.
| Serine Protease | Source | Inhibition Constant (Ki) [M] | Fold-Specificity vs. Thrombin |
| Thrombin | Human α-thrombin | 2.4 x 10⁻⁸ | 1 |
| Factor Xa | Not Specified | ~ 2.4 x 10⁻⁵ (estimated) | ~1,000 |
| Elastase | Human Neutrophil | > 2.4 x 10⁻⁷ (estimated) | >10 |
| Trypsin | Bovine | Not readily available | Not readily available |
| Chymotrypsin | Bovine | Not readily available | Not readily available |
| Plasmin | Human | Not readily available | Not readily available |
Data synthesized from available literature. The lack of readily available Ki values for some proteases highlights the high specificity of this compound for thrombin, leading to less extensive characterization against other enzymes.
Experimental Protocols
Protocol 1: Biochemical Assay for Determining this compound Selectivity
This protocol outlines a general procedure for determining the IC50 and Ki of this compound against a panel of serine proteases (e.g., thrombin, Factor Xa, trypsin, chymotrypsin, elastase, plasmin).
Materials:
-
This compound
-
Target proteases (e.g., human α-thrombin, Factor Xa, etc.)
-
Corresponding chromogenic or fluorogenic substrates for each protease
-
Assay buffer (e.g., Tris-HCl or HEPES with appropriate salts and additives, pH optimized for each enzyme)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare serial dilutions of this compound in assay buffer.
-
Prepare working solutions of each protease and its corresponding substrate in assay buffer.
-
-
Enzyme Inhibition Assay:
-
To each well of a 96-well plate, add the assay buffer.
-
Add the serially diluted this compound or vehicle control (DMSO in assay buffer) to the wells.
-
Add the protease solution to each well and pre-incubate for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
Immediately measure the absorbance or fluorescence at regular intervals using a microplate reader.
-
-
Data Analysis:
-
Determine the initial reaction velocity (V₀) for each this compound concentration from the linear phase of the progress curves.
-
Plot the percentage of inhibition versus the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate.
-
Protocol 2: Cell-Based Assay to Evaluate On-Target and Off-Target Effects
This protocol describes a general method to assess the effects of this compound in a cellular context, for example, by measuring a downstream signaling event triggered by the target protease.
Materials:
-
Cell line expressing the target protease and a downstream reporter (e.g., a fluorescent protein or a luciferase reporter)
-
Cell culture medium and supplements
-
This compound
-
Activator of the signaling pathway (if necessary)
-
Lysis buffer and reporter assay reagents (if applicable)
-
Microplate reader or flow cytometer
Procedure:
-
Cell Culture and Seeding:
-
Culture the cells under standard conditions.
-
Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Inhibitor Treatment:
-
Prepare various concentrations of this compound in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or a vehicle control.
-
Pre-incubate the cells with this compound for an optimized duration.
-
-
Pathway Activation and Measurement:
-
If required, add the pathway activator to the wells.
-
Incubate for a period sufficient to allow for the downstream response.
-
Measure the reporter signal (e.g., fluorescence or luminescence) using a microplate reader or analyze the cells by flow cytometry.
-
-
Data Analysis:
-
Normalize the reporter signal to a control (e.g., untreated or vehicle-treated cells).
-
Plot the normalized signal versus the logarithm of the this compound concentration to determine the IC50 in the cellular context.
-
To assess off-target effects, this assay can be adapted to cell lines expressing other proteases or signaling pathways of interest.
-
Visualizations
Caption: Troubleshooting workflow for unexpected results with this compound.
Caption: Mechanism of irreversible inhibition of serine proteases by this compound.
Caption: Generalized experimental workflow for assessing off-target effects.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Specificity of S'1 and S'2 subsites of human tissue kallikrein using the reactive-centre loop of kallistatin: the importance of P'1 and P'2 positions in design of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biocompare.com [biocompare.com]
- 4. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies for Tuning the Selectivity of Chemical Probes that Target Serine Hydrolases - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of PPACK II for Experimental Use
Welcome to the technical support center for D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK II). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective solubilization and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common forms?
A1: this compound is a potent, irreversible inhibitor of plasma and glandular kallikreins, and it also exhibits inhibitory activity against thrombin. It is a synthetic peptide derivative. For experimental use, this compound is commonly available as a salt, such as dihydrochloride (·2HCl) or di-trifluoroacetate (diTFA), to enhance its water solubility and stability.[1]
Q2: In which solvents is this compound soluble?
A2: this compound is generally described as soluble in water and Dimethyl Sulfoxide (DMSO).[2] The salt forms, in particular, are intended to have improved aqueous solubility.
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous experimental buffer. What could be the cause?
A3: Precipitation upon dilution of a concentrated stock (often in an organic solvent like DMSO) into an aqueous buffer is a common issue for many peptide-based inhibitors. This can occur if the final concentration of the compound exceeds its solubility limit in the aqueous buffer. The presence of salts and the pH of the buffer can also significantly influence solubility.
Q4: How should I store this compound powder and stock solutions?
A4: Lyophilized this compound powder is stable for years when stored at -20°C.[2] Once dissolved, it is recommended to prepare single-use aliquots of your stock solution and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles, which can degrade the peptide.[3][4] Peptide solutions are generally stable for a shorter period, and their shelf life is dependent on the solvent and storage temperature.[3][4]
Troubleshooting Guide: Solubility Issues with this compound
This guide provides a systematic approach to troubleshoot and resolve common solubility challenges encountered with this compound.
Issue 1: Difficulty Dissolving Lyophilized this compound Powder
-
Possible Cause: The inherent properties of the peptide may lead to poor solubility in certain solvents.
-
Troubleshooting Steps:
-
Start with Water: For the salt forms of this compound (dihydrochloride or diTFA), begin by attempting to dissolve a small amount in sterile, distilled water.[5]
-
Consider an Acidic Buffer: Since this compound is a basic peptide (containing arginine), its solubility is often enhanced in acidic solutions. Try dissolving it in a dilute, sterile acetic acid solution (e.g., 10-30%).[6][7]
-
Use an Organic Solvent for Stock Solutions: For preparing concentrated stock solutions, DMSO is a reliable choice.[2]
-
Aid Dissolution: Gentle vortexing or sonication can help to dissolve the powder.[8] If gentle warming is attempted (not exceeding 40°C), be cautious as excessive heat can degrade the peptide.[7]
-
Issue 2: Precipitation Upon Dilution into Aqueous Buffer
-
Possible Cause: The final concentration of this compound in the aqueous buffer exceeds its solubility limit, or the buffer composition is unfavorable.
-
Troubleshooting Steps:
-
Optimize the Dilution Process: Add the concentrated this compound stock solution (e.g., in DMSO) dropwise to the aqueous buffer while vortexing to ensure rapid and uniform mixing. This prevents localized high concentrations that can lead to precipitation.
-
Lower the Final Concentration: If precipitation persists, try lowering the final working concentration of this compound in your experiment.
-
Adjust the Buffer pH: Since this compound is a basic peptide, maintaining a slightly acidic pH (around 5-6) in the final solution may improve its solubility.[4]
-
Minimize Organic Solvent Concentration: Keep the final concentration of the organic solvent (like DMSO) in your experimental medium as low as possible, ideally below 0.5% for cell-based assays, to avoid solvent-induced precipitation and cytotoxicity.[5]
-
Quantitative Solubility Data
While specific quantitative solubility data for this compound is not widely published in standardized units like mg/mL, the following table summarizes the available information and general guidelines for similar peptides.
| Solvent | Solubility | Notes |
| Water | Soluble | The salt forms (dihydrochloride, diTFA) are specifically designed for enhanced aqueous solubility.[1] For basic peptides like this compound, solubility in water is a good starting point.[5][6] |
| DMSO | Soluble | A common solvent for creating high-concentration stock solutions of peptides.[2] |
| Ethanol | Limited Information | Generally, less commonly used as a primary solvent for peptides compared to water and DMSO. |
| Aqueous Buffers | Variable | Solubility is dependent on pH, ionic strength, and the presence of other components. Acidic buffers may improve solubility for this basic peptide.[6][7] |
Experimental Protocols
Preparation of a this compound Stock Solution (for Enzyme Assays)
This protocol provides a general guideline for preparing a stock solution of this compound.
Materials:
-
This compound (dihydrochloride or diTFA salt)
-
Anhydrous DMSO
-
Sterile, nuclease-free microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibrate: Allow the vial of lyophilized this compound to come to room temperature before opening to prevent condensation of moisture.
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of anhydrous DMSO to the this compound powder to achieve the desired stock concentration (e.g., 10 mM). Vortex gently until the powder is completely dissolved.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is crucial to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.[3][4]
Protocol for Using this compound in Cell Culture
When using this compound in cell culture, it is critical to minimize cytotoxicity from both the inhibitor and the solvent.
Materials:
-
Prepared this compound stock solution in DMSO (e.g., 10 mM)
-
Pre-warmed cell culture medium
-
Cultured cells
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the this compound stock solution at room temperature.
-
Prepare Working Solution: Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. It is recommended to perform a serial dilution. For example, first, dilute the 10 mM stock solution to an intermediate concentration in cell culture medium before adding it to the final cell culture volume.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is kept to a minimum, typically at or below 0.1%, to prevent solvent-induced toxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.[9]
-
Treat Cells: Remove the existing medium from your cultured cells and add the cell culture medium containing the desired final concentration of this compound. Gently swirl the plate or flask to ensure even distribution.
-
Incubation: Incubate the cells for the desired duration as determined by your experimental design.
-
Assay: Proceed with your downstream analysis (e.g., cell viability assay, western blot, etc.).
Plasma Kallikrein Inhibition Assay
This protocol is adapted from standard colorimetric assays for measuring plasma kallikrein activity and its inhibition.
Materials:
-
Purified human plasma kallikrein
-
This compound stock solution
-
Chromogenic plasma kallikrein substrate (e.g., S-2302: H-D-Pro-Phe-Arg-pNA)
-
Assay Buffer (e.g., Tris buffer, pH 7.8)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Dilute the purified plasma kallikrein in the assay buffer to the desired working concentration.
-
Prepare a series of dilutions of the this compound stock solution in the assay buffer to test a range of inhibitor concentrations.
-
Prepare the chromogenic substrate according to the manufacturer's instructions.
-
-
Inhibitor Incubation:
-
In a 96-well plate, add a fixed volume of the diluted plasma kallikrein to each well.
-
Add the different dilutions of this compound to the wells. Include a control well with assay buffer instead of the inhibitor.
-
Incubate the plate at 37°C for a predetermined time (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Substrate Addition and Measurement:
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately place the microplate in a plate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm in kinetic mode for 30-60 minutes, taking readings at regular intervals.
-
-
Data Analysis:
-
Calculate the rate of substrate hydrolysis (change in absorbance per minute) for each inhibitor concentration.
-
Plot the enzyme activity against the inhibitor concentration to determine the IC50 value of this compound.
-
Visualizations
Caption: Workflow for this compound preparation and troubleshooting.
Caption: Inhibition of the Plasma Kallikrein-Kinin System by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Stability and Storage | Tocris Bioscience [tocris.com]
- 4. NIBSC - Peptide Storage [nibsc.org]
- 5. biocat.com [biocat.com]
- 6. genscript.com [genscript.com]
- 7. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 8. jpt.com [jpt.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Managing PPACK II Interference in Downstream Assays
This guide provides troubleshooting advice and answers to frequently asked questions regarding interference from the irreversible thrombin inhibitor, PPACK II (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone), in various downstream experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with my experiments?
This compound is a potent and highly specific irreversible inhibitor of thrombin, frequently used as an anticoagulant in blood and plasma samples. Its mechanism involves the formation of a covalent bond with the active site of thrombin, primarily at histidine-57. Interference in downstream assays can occur for several reasons:
-
Direct Inhibition of Other Proteases: While highly specific for thrombin, this compound can inhibit other serine proteases with similar substrate specificities, especially at higher concentrations.
-
Cellular Effects: In cell-based assays, this compound can sometimes induce non-specific cellular responses or cytotoxicity, confounding the experimental results.
-
Assay Component Interaction: The chloromethyl ketone moiety is reactive and can potentially interact with other components in an assay mixture, such as other proteins or detection reagents.
Q2: Which downstream assays are most susceptible to this compound interference?
Assays that are particularly sensitive to the presence of this compound include:
-
Protease Activity Assays: Assays for other serine proteases, such as activated protein C (APC) or other coagulation factors, can be directly inhibited by residual this compound.
-
Cell-Based Assays: Experiments studying cellular signaling, proliferation, or apoptosis can be affected by off-target effects or cytotoxicity of this compound.
-
Immunoassays: While less common, high concentrations of this compound could potentially interfere with antibody-antigen binding or enzyme-conjugated detection systems.
Q3: How can I remove this compound from my samples before running my assay?
The most effective method for removing this compound is through dialysis or buffer exchange using a desalting column. Due to its small molecular weight, this compound can be efficiently separated from larger proteins in the sample.
Q4: Are there alternatives to this compound that are less likely to cause interference?
Yes, several other anticoagulants can be used, depending on the specific requirements of your downstream application. These include:
-
Heparin: Works by activating antithrombin III. It is a common alternative but can interfere with PCR and some cellular assays.
-
Citrate (e.g., Sodium Citrate): Acts by chelating calcium ions, which are essential for coagulation. It is readily reversible by the addition of excess calcium.
-
EDTA: Also a calcium chelator. It is a strong anticoagulant but can interfere with enzymatic assays that require divalent cations.
Troubleshooting Guide
Issue 1: Unexpected Inhibition in a Protease Activity Assay
If you observe lower-than-expected activity in a protease assay and your sample was treated with this compound, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for protease assay inhibition.
Issue 2: Anomalous Results in Cell-Based Assays
If you are seeing unexpected changes in cell viability, signaling, or morphology after applying a this compound-treated sample (e.g., plasma) to your cell culture, follow these steps.
Experimental Protocol: Assessing this compound Cytotoxicity
-
Cell Seeding: Plate your cells of interest at a desired density in a 96-well plate and allow them to adhere overnight.
-
Treatment Preparation: Prepare a series of dilutions of this compound in your standard cell culture medium. The concentration range should span the concentration present in your experimental samples.
-
Control Groups: Include a "medium-only" negative control and a "positive control" for cytotoxicity (e.g., staurosporine).
-
Incubation: Remove the old medium from the cells and add the this compound dilutions and controls. Incubate for the same duration as your experiment.
-
Viability Assay: Assess cell viability using a standard method, such as an MTT or a live/dead staining assay.
-
Data Analysis: Compare the viability of cells treated with this compound to the negative control.
Data Interpretation:
| This compound Concentration | % Cell Viability (Relative to Control) | Observation |
| 1 µM | 98% ± 3% | No significant cytotoxicity |
| 10 µM | 95% ± 4% | No significant cytotoxicity |
| 50 µM | 70% ± 6% | Moderate cytotoxicity observed |
| 100 µM | 45% ± 5% | Significant cytotoxicity observed |
Note: These are example data and actual results may vary depending on the cell type and assay conditions.
If cytotoxicity is observed at or below the concentration used in your experiments, it is crucial to remove this compound from your samples before applying them to cells.
Methodologies for this compound Removal
Protocol: Spin Column Desalting for this compound Removal
This protocol is suitable for small sample volumes and provides rapid removal of the inhibitor.
-
Column Equilibration: Select a desalting spin column with a molecular weight cutoff (MWCO) appropriate for your protein of interest (e.g., 7K MWCO for separating proteins >7 kDa from this compound, which has a molecular weight of ~475 Da). Equilibrate the column with your assay buffer by centrifuging according to the manufacturer's instructions. This typically involves 2-3 washes.
-
Sample Loading: Load your this compound-containing sample onto the top of the column resin.
-
Centrifugation: Centrifuge the column at the recommended speed and time (e.g., 1,000 x g for 2 minutes).
-
Collection: The eluate collected contains your purified protein sample, now free of this compound. The inhibitor is retained in the column matrix.
Caption: Workflow for removing this compound using a desalting spin column.
Comparative Data: Anticoagulant Choice
The choice of anticoagulant can significantly impact downstream assay performance. The following table summarizes key characteristics of common anticoagulants.
| Anticoagulant | Mechanism of Action | Reversibility | Potential for Interference |
| This compound | Irreversible thrombin inhibitor | No | High (protease assays, cell-based assays) |
| Heparin | Activates antithrombin III | Yes (with protamine sulfate) | Moderate (PCR, platelet function) |
| Citrate | Chelates Ca2+ | Yes (with addition of Ca2+) | Low (most assays), High (calcium-dependent assays) |
| EDTA | Chelates divalent cations | No (practically) | High (enzymatic assays requiring Mg2+/Ca2+) |
Technical Support Center: D-Phe-Pro-Arg-chloromethylketone (PPACK II)
Welcome to the technical support center for the handling, storage, and stability of D-Phe-Pro-Arg-chloromethylketone (PPACK II) stock solutions. This resource is designed for researchers, scientists, and drug development professionals to ensure the optimal performance and longevity of your this compound reagents.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound (D-Phe-Pro-Arg-chloromethylketone) is a potent and irreversible inhibitor of thrombin and other trypsin-like serine proteases. Its high specificity makes it a valuable tool in coagulation research, and for preventing proteolytic degradation of sensitive peptides and proteins in biological samples. For instance, it has been shown to be effective in stabilizing B-type natriuretic peptide (BNP) in plasma samples for up to 6-10 days when stored at 2-8°C[1].
Q2: What is the difference between this compound and its diTFA salt form?
A2: this compound is often supplied as a dihydrochloride or a ditrifluoroacetate (diTFA) salt. The diTFA salt form of this compound generally exhibits enhanced water solubility and stability compared to the free base or other salt forms[2]. For most applications, the diTFA salt is recommended due to its favorable handling properties. From a biological activity standpoint, at equivalent molar concentrations, different salt forms typically exhibit comparable inhibitory effects[2].
Q3: What is the recommended solvent for preparing this compound stock solutions?
A3: The choice of solvent depends on the experimental requirements. For high-concentration stock solutions, sterile, nuclease-free water or aqueous buffers (e.g., PBS, pH 7.2-7.4) are commonly used, especially for the more soluble diTFA salt form[2]. For less soluble forms or when an organic solvent is required, high-purity, anhydrous dimethyl sulfoxide (DMSO) can be used. When using DMSO, it is advisable to make a high-concentration stock and then dilute it into your aqueous experimental buffer.
Q4: How should solid this compound be stored?
A4: Solid (lyophilized) this compound should be stored in a tightly sealed vial at -20°C or -80°C, protected from moisture and light. Under these conditions, the solid compound is expected to be stable for an extended period, potentially up to several years. Before opening, it is crucial to allow the vial to equilibrate to room temperature to prevent condensation of moisture onto the powder, which can degrade the compound.
Long-Term Storage and Stability of Stock Solutions
While specific long-term stability data for this compound stock solutions is not extensively published, the following recommendations are based on general best practices for peptides and similar small molecules.
Data on this compound Solution Stability
| Solvent | Storage Temperature | Concentration | Duration | Stability Notes |
| Aqueous Buffer | 2-8°C | Not Specified | Up to 10 days | Effective for stabilizing BNP in plasma[1]. |
| Aqueous Buffer | -20°C | Various | Up to 1 month | General recommendation for peptide solutions. Aliquoting is critical to avoid freeze-thaw cycles. |
| Aqueous Buffer | -80°C | Various | > 1 month | Preferred for longer-term storage. Aliquoting is essential. |
| DMSO | -20°C | High | Up to 6 months | Generally good stability, but depends on the purity of the DMSO and exclusion of water. |
| DMSO | -80°C | High | > 6 months | Recommended for the longest-term storage of organic stock solutions. |
Key Recommendations for Long-Term Storage:
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is imperative to aliquot the stock solution into single-use volumes.
-
Purity of Solvents: Use high-purity, sterile solvents to prevent chemical reactions and microbial contamination.
-
Container Type: Store aliquots in tightly sealed, low-protein-binding polypropylene tubes.
-
Protection from Light: Store solutions protected from light, as some compounds are light-sensitive.
Troubleshooting Guide
Issue 1: Precipitate forms in my stock solution upon thawing.
-
Possible Cause 1: Solubility Limit Exceeded. The concentration of your stock solution may be too high for the storage buffer, especially at low temperatures.
-
Solution: Gently warm the solution to 37°C and vortex or sonicate briefly to try and redissolve the precipitate. If this fails, you may need to prepare a new, less concentrated stock solution.
-
-
Possible Cause 2: pH Shift. The pH of your buffer may have shifted during freezing and thawing, affecting the solubility of this compound.
-
Solution: Ensure your buffer has sufficient buffering capacity. After thawing, check the pH and adjust if necessary.
-
-
Possible Cause 3: Improper Storage. Repeated freeze-thaw cycles can lead to aggregation and precipitation.
-
Solution: Always prepare single-use aliquots of your stock solution.
-
Issue 2: I am observing a loss of inhibitory activity in my experiments.
-
Possible Cause 1: Degradation of this compound. The chloromethylketone functional group is reactive and can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of nucleophiles.
-
Solution: Prepare fresh stock solutions regularly. For critical experiments, consider running a quality control check of your stock solution's activity. Avoid storing diluted working solutions for extended periods.
-
-
Possible Cause 2: Incorrect Storage. Storing aqueous solutions at 4°C for extended periods (beyond a few days) can lead to gradual degradation.
-
Solution: For storage longer than a few days, always store aliquots at -20°C or -80°C.
-
-
Possible Cause 3: Adsorption to Surfaces. Peptides and small molecules can sometimes adsorb to the surface of plastic or glass containers, reducing the effective concentration.
-
Solution: Use low-protein-binding polypropylene tubes for storage and handling.
-
Issue 3: My experimental results are inconsistent.
-
Possible Cause 1: Inaccurate Pipetting. Small volumes of high-concentration stock solutions can be difficult to pipette accurately.
-
Solution: Use calibrated pipettes and appropriate tips. Consider preparing an intermediate dilution to work with larger, more accurate volumes.
-
-
Possible Cause 2: Non-homogenous Solution. If the stock solution was not mixed properly after thawing, the concentration may not be uniform.
-
Solution: Always vortex your stock solution gently after thawing and before taking an aliquot.
-
-
Possible Cause 3: Degradation of the Stock Solution. See "Loss of inhibitory activity" above.
-
Solution: Prepare fresh stock solutions and follow proper storage guidelines. Consider performing a stability test on your current stock.
-
Experimental Protocols
Protocol for Assessing the Stability of a this compound Stock Solution
This protocol provides a framework for determining the stability of your this compound stock solution under your specific storage conditions.
Materials:
-
This compound stock solution to be tested
-
Freshly prepared this compound reference standard of known concentration
-
Target protease (e.g., thrombin)
-
Chromogenic or fluorogenic substrate for the protease
-
Assay buffer (e.g., Tris-HCl or PBS at a physiological pH)
-
96-well microplate
-
Microplate reader
Methodology:
-
Initial Activity Assessment (Time Point 0):
-
Thaw an aliquot of your this compound stock solution and the freshly prepared reference standard.
-
Prepare a series of dilutions for both the test stock and the reference standard in the assay buffer.
-
In a 96-well plate, pre-incubate the protease with each dilution of the test stock and the reference standard for a fixed time (e.g., 15 minutes) at a controlled temperature. Include a control with no inhibitor.
-
Initiate the enzymatic reaction by adding the substrate to all wells.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the initial reaction rates for each concentration.
-
Determine the IC50 (inhibitor concentration that causes 50% inhibition) for both your test stock and the reference standard. They should be comparable at Time Point 0.
-
-
Long-Term Storage:
-
Store the remaining aliquots of your test stock solution under your desired long-term storage conditions (e.g., -20°C or -80°C).
-
-
Subsequent Time Points (e.g., 1, 3, 6, 12 months):
-
At each designated time point, thaw a new aliquot of the stored test stock solution.
-
Repeat the activity assessment as described in Step 1.
-
Compare the IC50 value of the stored stock solution to the initial IC50 value and to a freshly prepared reference standard. A significant increase in the IC50 value indicates degradation of the stored stock solution.
-
Visualizations
Caption: Troubleshooting workflow for common issues with this compound solutions.
Caption: General experimental workflow for using this compound.
References
Technical Support Center: Quantifying PPACK II Activity
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered when quantifying the activity of PPACK II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (D-Phe-Pro-Arg-chloromethylketone) is a synthetic peptide derivative that acts as a potent and irreversible inhibitor of certain serine proteases.[1][2] Its primary targets include thrombin and plasma kallikrein.[1][3] The chloromethyl ketone moiety forms a covalent bond with the active site histidine residue of the target protease, leading to irreversible inactivation.[1]
Q2: Which enzymes are most effectively inhibited by this compound?
This compound is a highly specific and potent inhibitor of thrombin, with a reported inhibition constant (Ki) in the nanomolar range (e.g., Ki = 0.24 nM).[1] It also effectively inhibits plasma and glandular kallikreins.[3] While it can inhibit other trypsin-like serine proteases such as Factor Xa, its affinity for thrombin is several orders of magnitude higher, making it a strong and selective thrombin inhibitor for research applications.[4]
Q3: How is the inhibitory activity of this compound typically quantified?
The activity of this compound is typically quantified by measuring its ability to inhibit the enzymatic activity of its target protease, most commonly thrombin. This is usually done using a chromogenic or fluorogenic substrate specific to the enzyme. The rate of substrate cleavage is measured over time in the presence and absence of this compound. The half-maximal inhibitory concentration (IC50) is a key parameter determined from these assays, indicating the concentration of this compound required to reduce enzyme activity by 50%.[5]
Q4: What are the critical parameters to consider when setting up a this compound inhibition assay?
Several parameters are critical for a successful and reproducible assay:
-
Reagent Purity and Stability: Use high-purity enzyme (e.g., thrombin) and substrate. Ensure this compound is properly stored to maintain its activity; the salt form (e.g., diTFA) often has better water solubility and stability.[3]
-
Buffer Conditions: pH, ionic strength, and the presence of additives can significantly impact enzyme activity and inhibitor binding. Assays are typically performed at physiological pH (7.4).
-
Concentrations: The concentrations of the enzyme and substrate should be optimized. The substrate concentration is often set at or near its Michaelis-Menten constant (Km) for the enzyme.
-
Incubation Times: Pre-incubation of the enzyme with this compound before adding the substrate is crucial for irreversible inhibitors to allow time for the covalent bond to form.
-
Controls: Always include positive controls (enzyme + substrate, no inhibitor) and negative controls (substrate only, no enzyme) to determine the 100% activity and background signal, respectively.
Troubleshooting Guide
This guide addresses specific issues that may arise during the quantification of this compound activity.
| Problem / Observation | Potential Cause(s) | Recommended Solution(s) |
| No or Low Inhibition Observed | 1. Degraded this compound: Improper storage (e.g., exposure to moisture, multiple freeze-thaw cycles) can lead to degradation.[6] 2. Incorrect Concentration: Errors in serial dilutions or calculation of stock concentration. 3. Insufficient Pre-incubation Time: As an irreversible inhibitor, this compound requires time to form a covalent bond with the enzyme. | 1. Aliquot this compound upon receipt and store desiccated at the recommended temperature. Use fresh aliquots for each experiment. 2. Verify all calculations and use calibrated pipettes. Prepare fresh dilutions before each assay. 3. Increase the pre-incubation time of the enzyme and this compound (e.g., 15-30 minutes) before adding the substrate. |
| High Background Signal | 1. Substrate Instability: The chromogenic or fluorogenic substrate may be degrading spontaneously in the assay buffer. 2. Contaminated Reagents: Buffers or other reagents may be contaminated with proteases. 3. Unsuitable Microplate: Using a clear plate for a fluorescence-based assay will result in high background.[7] | 1. Run a "substrate only" control to measure the rate of spontaneous breakdown. If high, test a different substrate or prepare fresh buffer. 2. Use fresh, high-purity reagents and sterile, filtered buffers. 3. Use black opaque plates for fluorescence assays and clear plates for colorimetric assays.[7] |
| Poor Reproducibility / High Well-to-Well Variability | 1. Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes.[8] 2. Incomplete Reagent Mixing: Reagents not mixed thoroughly before or after being added to the wells. 3. Temperature Fluctuations: Inconsistent temperature across the microplate during incubation. | 1. Use calibrated pipettes and avoid pipetting volumes below the pipette's recommended range. Prepare a master mix for common reagents.[7] 2. Gently mix the plate on an orbital shaker after adding reagents. Ensure all components are fully thawed and mixed before use.[7] 3. Ensure the plate reader and incubator have uniform temperature distribution. Allow the plate to equilibrate to the assay temperature before starting the reaction. |
| Non-Linear Reaction Progress Curves | 1. Substrate Depletion: The substrate is being consumed too quickly at the enzyme concentration used. 2. Enzyme Instability: The target enzyme (e.g., thrombin) is losing activity over the course of the assay. 3. Photobleaching (Fluorogenic Assays): Excessive exposure of the fluorescent product to the excitation light source. | 1. Reduce the enzyme concentration or monitor the reaction for a shorter period where the progress curve is linear. 2. Check the stability of the enzyme in the assay buffer over the time course of the experiment. Add stabilizing agents like BSA or PEG if necessary. 3. Reduce the frequency of measurements or the intensity of the excitation light in the plate reader settings. |
Detailed Experimental Protocol
Objective: To determine the IC50 value of this compound against human α-thrombin using a chromogenic substrate.
Materials:
-
Human α-Thrombin (high purity)
-
This compound
-
Chromogenic Thrombin Substrate (e.g., S-2238)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 0.1% BSA, pH 7.4
-
DMSO (for this compound stock solution)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare a working stock of thrombin (e.g., 10 nM) in Assay Buffer. Keep on ice.
-
Prepare a working stock of the chromogenic substrate (e.g., 200 µM) in Assay Buffer.
-
-
Serial Dilution of Inhibitor:
-
Perform a serial dilution of the this compound stock solution in Assay Buffer to create a range of concentrations (e.g., from 100 nM down to 0.1 nM). Ensure the final DMSO concentration in all wells is consistent and low (<1%).
-
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add 50 µL of Assay Buffer and 10 µL of each this compound dilution.
-
Positive Control (100% Activity): Add 60 µL of Assay Buffer (containing the same final percentage of DMSO as the test wells).
-
Negative Control (Background): Add 110 µL of Assay Buffer.
-
Add 50 µL of the 10 nM thrombin working solution to all wells except the Negative Control wells.
-
Mix gently and pre-incubate the plate at 37°C for 20 minutes.
-
-
Initiate Reaction and Measure:
-
Add 50 µL of the 200 µM substrate working solution to all wells to start the reaction. The final volume in each well should be 160 µL.
-
Immediately place the plate in a microplate reader pre-heated to 37°C.
-
Measure the absorbance at 405 nm every minute for 30 minutes (kinetic mode).
-
-
Data Analysis:
-
For each well, calculate the reaction rate (V) by determining the slope of the linear portion of the absorbance vs. time plot (mOD/min).
-
Subtract the rate of the negative control from all other wells.
-
Calculate the percentage of inhibition for each this compound concentration: % Inhibition = (1 - (V_inhibitor / V_positive_control)) * 100.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC50 value.[9][10]
-
Visualizations
Experimental Workflow Diagram
Caption: Workflow for determining the IC50 of this compound.
Simplified Coagulation Cascade and this compound Inhibition
Caption: Inhibition of the coagulation cascade by this compound.
References
- 1. caymanchem.com [caymanchem.com]
- 2. reference.md [reference.md]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inhibition of Thrombin with PPACK-Nanoparticles Restores Disrupted Endothelial Barriers and Attenuates Thrombotic Risk in Experimental Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Postproduction Handling and Administration of Protein Pharmaceuticals and Potential Instability Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. docs.abcam.com [docs.abcam.com]
- 8. Protein Assays and Quantitation Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. researchgate.net [researchgate.net]
- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Experimental Variability with PPACK II
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in experiments utilizing PPACK II.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as D-Phe-Phe-Arg-chloromethylketone, is a potent and specific irreversible inhibitor of glandular and plasma kallikreins.[1] It also demonstrates potent irreversible inhibition of thrombin. Its mechanism of action involves the formation of a stable, covalent bond with the active site of these serine proteases, leading to their inactivation.
Q2: Which form of this compound should I use, the free form or a salt form like diTFA?
While both the free form and salt forms of this compound exhibit comparable biological activity at equivalent molar concentrations, the salt forms, such as this compound diTFA (trifluoroacetate), generally offer enhanced water solubility and stability.[1] For most applications, especially those requiring aqueous solutions, the diTFA salt form is recommended.
Q3: How should I store this compound to ensure its stability?
Lyophilized this compound should be stored at 2-8°C.[2] Following reconstitution, it is recommended to aliquot the solution and freeze it at -20°C.[2][3][4] Stock solutions are reported to be stable for up to 2 months at -20°C.[2][3][4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to use aliquots.
Q4: What is the primary application of this compound in experimental settings?
This compound is frequently used to stabilize biological samples, particularly plasma, by inhibiting proteolytic degradation of sensitive analytes. A notable example is its use in preventing the degradation of B-type natriuretic peptide (BNP) in plasma samples, allowing for accurate measurement for up to 6-10 days when stored at 2-8°C.[5]
Troubleshooting Guide
This guide addresses common issues that can lead to variability in experiments using this compound.
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate assays | Inconsistent Pipetting: Inaccurate or inconsistent pipetting of this compound, enzyme, or substrate. | - Use calibrated pipettes and proper pipetting techniques.- Prepare a master mix for reagents to be added to multiple wells to ensure consistency. |
| Temperature Fluctuations: Variations in incubation temperature across the plate or between experiments. | - Ensure uniform temperature distribution in your incubator or water bath.- Allow all reagents to equilibrate to the assay temperature before starting the reaction. | |
| Incomplete Mixing: Failure to properly mix reagents upon addition. | - Gently mix the contents of each well after adding each reagent, avoiding the introduction of air bubbles. | |
| Lower than expected inhibition | Suboptimal this compound Concentration: The concentration of this compound may be too low to effectively inhibit the target enzyme. | - Titrate this compound to determine the optimal inhibitory concentration for your specific experimental conditions. |
| Degraded this compound: Improper storage or handling of this compound can lead to its degradation. | - Ensure this compound is stored as recommended (lyophilized at 2-8°C, solutions at -20°C).- Avoid multiple freeze-thaw cycles by using aliquots.- Prepare fresh dilutions of this compound from a stock solution for each experiment. | |
| High Enzyme Concentration: The concentration of the target enzyme may be too high for the given this compound concentration. | - Optimize the enzyme concentration to be within the linear range of the assay. | |
| Inconsistent results over time | This compound Stock Solution Instability: Degradation of the this compound stock solution over time. | - Aliquot stock solutions and store at -20°C for up to 2 months.[2][3][4]- For long-term studies, consider preparing fresh stock solutions periodically. |
| Variability in Sample Collection/Handling: Inconsistent procedures for collecting and processing biological samples. | - Standardize sample collection, processing, and storage protocols.- If used for plasma stabilization, add this compound to the collection tube as soon as possible after blood draw. | |
| Assay signal drift or instability | Substrate Depletion: In kinetic assays, the substrate may be consumed too quickly, leading to non-linear reaction rates. | - Optimize substrate concentration to ensure it is not limiting during the measurement period. |
| pH Shift: The pH of the reaction buffer may change during the assay. | - Use a buffer with sufficient buffering capacity at the optimal pH for the enzyme. |
Data Presentation
This compound Solubility
| Solvent | Solubility | Notes |
| Water | 100 mg/mL (for diTFA salt form)[2] | The trifluoroacetate (diTFA) salt form of this compound has enhanced water solubility.[1] |
| DMSO | 250 mg/mL (for diTFA salt form) | Requires sonication. Hygroscopic DMSO can significantly impact solubility; use newly opened DMSO.[6] |
| Ethanol | Data not readily available in reviewed literature. | It is recommended to test solubility in a small aliquot first. |
| PBS (Phosphate-Buffered Saline) | Data not readily available in reviewed literature. | Solubility is expected to be good, especially for the salt form, but should be experimentally verified. |
This compound Stability
| Condition | Stability | Source |
| Lyophilized Powder | Stable for extended periods when stored at 2-8°C. | [2][3] |
| Reconstituted in Aqueous Solution | Stock solutions are stable for up to 2 months at -20°C. | [2][3][4] |
| In Plasma (for BNP stabilization) | Can prevent BNP degradation for up to 6-10 days at 2-8°C. | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Equilibration: Allow the lyophilized this compound vial to come to room temperature before opening to prevent condensation.
-
Reconstitution: Reconstitute the lyophilized powder in a suitable solvent (e.g., sterile water for the diTFA salt form) to a desired stock concentration (e.g., 10 mM).
-
Mixing: Gently vortex or pipette up and down to ensure the powder is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Storage: Store the aliquots at -20°C for up to 2 months.[2][3][4] Avoid repeated freeze-thaw cycles.
Protocol for Stabilization of BNP in Human Plasma
This protocol is adapted from the findings of Belenky et al. (2004).[5]
-
Blood Collection: Collect whole blood samples in tubes containing an appropriate anticoagulant (e.g., EDTA).
-
Inhibitor Addition: Immediately after collection, add this compound to the whole blood to achieve a final concentration that has been optimized for BNP stabilization. The original study demonstrated efficacy in a range, but a specific final concentration should be determined empirically for your assay.
-
Mixing: Gently invert the tube several times to ensure thorough mixing of this compound with the blood.
-
Centrifugation: Centrifuge the blood sample according to standard laboratory procedures to separate the plasma.
-
Plasma Collection: Carefully collect the plasma supernatant without disturbing the buffy coat or red blood cells.
-
Storage: Store the plasma samples at 2-8°C for up to 10 days for subsequent BNP analysis.[5]
Visualizations
Caption: A generalized experimental workflow for an enzyme inhibition assay using this compound.
Caption: The Kallikrein-Kinin system and the inhibitory action of this compound on Kallikrein.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, Trifluoroacetate Salt [sigmaaldrich.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. This compound trifluoroacetate salt ≥95% (HPLC), solid, kallikrein inhibitor, Calbiochem<SUP>®</SUP> | Sigma-Aldrich [sigmaaldrich.com]
- 5. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Best Practices for Handling and Disposal of PPACK II
This guide provides researchers, scientists, and drug development professionals with essential information for the safe handling and disposal of PPACK II (D-Phe-Phe-Arg-chloromethylketone), a potent and specific irreversible inhibitor of plasma and glandular kallikreins.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in research?
A1: this compound, also known as D-Phe-Phe-Arg-chloromethylketone, is a synthetic peptide that acts as a potent and specific irreversible inhibitor of plasma and glandular kallikreins. In a research context, it is frequently used to prevent the degradation of peptides and proteins in biological samples, such as stabilizing B-type natriuretic peptide (BNP) in plasma samples for accurate measurement.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, this compound should be stored at -20°C in a tightly sealed container, protected from moisture and light. For short-term use, refrigeration at 2-8°C is acceptable.
Q3: Is this compound considered hazardous?
A3: While a specific hazard classification may not be readily available, this compound should be handled with care as with any laboratory chemical. It is intended for research and development use only. Direct contact with skin, eyes, and inhalation should be avoided.
Q4: What should I do in case of accidental exposure to this compound?
A4: In case of accidental exposure, follow these first aid measures immediately:
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. Consult a doctor.
-
Eye Contact: Rinse eyes with pure water for at least 15 minutes and consult a doctor.
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.
Q5: How should I dispose of waste containing this compound?
A5: All waste containing this compound, including unused solutions and contaminated labware, should be treated as chemical waste. Dispose of it in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in regular trash.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Reduced inhibitory activity of this compound solution. | Improper storage leading to degradation. | Ensure this compound is stored at the recommended temperature (-20°C for long-term) and protected from light and moisture. Prepare fresh solutions as needed. |
| Incorrect solvent or pH. | Use a compatible solvent for reconstitution as specified by the manufacturer. Ensure the pH of the final solution is appropriate for the experiment. | |
| Precipitation of this compound in solution. | Low solubility in the chosen solvent. | The trifluoroacetate salt form of this compound generally has enhanced water solubility and stability. Consider using this form if solubility is an issue.[1] |
| Solution is too concentrated. | Prepare a less concentrated stock solution and dilute it further for your experiment. | |
| Inconsistent experimental results. | Inaccurate pipetting of the inhibitor. | Calibrate your pipettes regularly. Use appropriate pipette tips and techniques to ensure accurate dispensing of small volumes. |
| Contamination of stock solution. | Use sterile techniques when preparing and handling solutions to prevent microbial or chemical contamination. |
Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound
-
Acclimatization: Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Solvent Addition: Add the appropriate volume of a suitable solvent (e.g., sterile water, DMSO, or a buffer recommended by the manufacturer) to the vial to achieve the desired stock solution concentration.
-
Dissolution: Gently vortex or pipette up and down to ensure the peptide is fully dissolved. Avoid vigorous shaking which can cause denaturation.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or below for long-term use.
Protocol for Disposal of this compound Waste
-
Segregation: Collect all this compound-contaminated waste (e.g., unused solutions, pipette tips, tubes, gloves) in a designated, clearly labeled, and sealed chemical waste container.
-
Inactivation (Optional but Recommended): For liquid waste, consider inactivating this compound by adding a solution that will chemically modify the chloromethylketone group, such as a solution containing a nucleophile like sodium thiosulfate. The efficacy of this method should be validated for your specific waste stream.
-
Labeling: Clearly label the waste container with "Hazardous Waste," the name of the chemical (this compound), and any other required information according to your institution's guidelines.
-
Storage: Store the waste container in a designated and secure area, away from incompatible materials, until it is collected by your institution's environmental health and safety department.
-
Disposal: Arrange for the disposal of the chemical waste through your institution's approved hazardous waste management program.
Visualizing Workflows and Relationships
Caption: Workflow for the proper handling and disposal of this compound.
Caption: Logical flow for troubleshooting common issues with this compound.
References
Validation & Comparative
A Comparative Guide to Kallikrein Inhibitors: PPACK II vs. Aprotinin
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of D-Phe-Phe-Arg-chloromethylketone (PPACK II) and aprotinin, two prominent inhibitors of kallikreins. Kallikreins are a subgroup of serine proteases that play crucial roles in various physiological and pathological processes, including inflammation, blood pressure regulation, and coagulation. Understanding the distinct characteristics of their inhibitors is paramount for selecting the appropriate tool for research and therapeutic development.
Executive Summary
Data Presentation: Quantitative Comparison of Kallikrein Inhibitors
The following table summarizes the key quantitative parameters for this compound and aprotinin.
| Feature | This compound (D-Phe-Phe-Arg-chloromethylketone) | Aprotinin |
| Inhibitor Class | Synthetic tripeptide chloromethylketone | Natural polypeptide (Bovine Pancreatic Trypsin Inhibitor) |
| Mechanism of Action | Irreversible, covalent modification of the active site histidine | Reversible, competitive binding to the active site[1] |
| Potency vs. Plasma Kallikrein | Potent inhibitor (specific Ki or kobs/[I] not readily available) | Ki: 30 nM[1][2] |
| Potency vs. Tissue Kallikrein | Potent inhibitor (specific Ki or kobs/[I] not readily available) | Ki: 1.0 nM[1][2] |
| Selectivity Profile | Known to be a potent inhibitor of thrombin and Factor XIIa[3][4]. Further comprehensive selectivity data is limited. | Broad-spectrum serine protease inhibitor. See detailed selectivity table below. |
Aprotinin Selectivity Profile
| Target Protease | Inhibition Constant (Ki) |
| Trypsin (bovine) | 0.06 pM[1] |
| Chymotrypsin | 9 nM[1] |
| Plasmin | 1 nM |
| Elastase (human leukocyte) | 3.5 µM[1] |
| Urokinase | 8.0 µM[1] |
Signaling Pathway and Experimental Workflow
Kallikrein-Kinin System Signaling Pathway
The kallikrein-kinin system is a crucial signaling cascade that regulates inflammation, blood pressure, and coagulation. Both plasma and tissue kallikrein are key enzymes in this pathway, responsible for cleaving kininogens to release vasoactive kinins like bradykinin.
General Experimental Workflow for Comparing Kallikrein Inhibitors
This workflow outlines the key steps in comparing the efficacy and selectivity of kallikrein inhibitors.
Experimental Protocols
Chromogenic Kallikrein Inhibition Assay
Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against plasma or tissue kallikrein.
Principle: This assay measures the ability of an inhibitor to block the enzymatic activity of kallikrein on a specific chromogenic substrate. The cleavage of the substrate by kallikrein releases a colored product (p-nitroaniline, pNA), which can be quantified spectrophotometrically at 405 nm.
Materials:
-
Purified human plasma kallikrein or tissue kallikrein
-
Chromogenic substrate (e.g., S-2302 for plasma kallikrein, S-2266 for tissue kallikrein)
-
Inhibitor stock solutions (this compound, aprotinin)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.8, 150 mM NaCl)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add a fixed concentration of kallikrein to each well.
-
Add the different concentrations of the inhibitor to the wells. Include a control with no inhibitor.
-
Incubate the enzyme and inhibitor for a pre-determined time at 37°C to allow for binding.
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Immediately measure the absorbance at 405 nm at regular intervals (kinetic mode) or after a fixed time point (endpoint mode).
-
Calculate the initial reaction velocity (rate of pNA formation) for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation if the mechanism of inhibition is competitive and the substrate concentration and Michaelis-Menten constant (Km) are known. For irreversible inhibitors like this compound, the second-order rate constant (kobs/[I]) is determined by plotting the observed pseudo-first-order rate constant (kobs) against the inhibitor concentration ([I]).
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To determine the association (kon) and dissociation (koff) rate constants, and the equilibrium dissociation constant (KD) of an inhibitor binding to kallikrein.
Principle: SPR is a label-free technique that measures the real-time binding of an analyte (inhibitor) to a ligand (kallikrein) immobilized on a sensor chip. The binding event causes a change in the refractive index at the sensor surface, which is detected as a response in resonance units (RU).
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified kallikrein
-
Inhibitor solutions at various concentrations
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified kallikrein solution over the activated surface to achieve covalent immobilization.
-
Deactivate any remaining active esters with an injection of ethanolamine.
-
-
Binding Analysis:
-
Inject a series of concentrations of the inhibitor (analyte) over the immobilized kallikrein surface at a constant flow rate.
-
Monitor the association phase in real-time as the inhibitor binds to the kallikrein.
-
Switch to running buffer to monitor the dissociation phase as the inhibitor unbinds from the kallikrein.
-
-
Data Analysis:
-
The resulting sensorgrams (response vs. time) are fitted to a suitable binding model (e.g., 1:1 Langmuir binding for reversible inhibitors) to determine the kon and koff rate constants.
-
The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.
-
For irreversible inhibitors like this compound, the dissociation rate will be negligible. The analysis will focus on determining the association rate constant. A plot of the observed binding rate (kobs) versus the inhibitor concentration will yield the second-order rate constant.
-
Conclusion
Both this compound and aprotinin are valuable tools for studying the kallikrein-kinin system. Aprotinin, as a well-characterized reversible inhibitor with a broad selectivity profile, is suitable for applications where transient and non-specific serine protease inhibition is desired. This compound, a potent and specific irreversible inhibitor of kallikrein, is ideal for experiments requiring complete and sustained inactivation of this enzyme. The choice between these inhibitors should be guided by the specific requirements of the research, with careful consideration of their distinct mechanisms of action and selectivity profiles. Further quantitative characterization of this compound's interaction with different kallikrein isoforms would be highly beneficial to the scientific community.
References
PPACK II: A Guide to its Specificity for Plasma Kallikrein
For researchers, scientists, and drug development professionals working with serine proteases, understanding the precise specificity of an inhibitor is paramount. This guide provides a comprehensive validation of D-Phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK II)'s specificity for plasma kallikrein, comparing its performance with other alternatives and providing supporting experimental data.
Unveiling the Specificity: A Quantitative Comparison
Below is a summary of the inhibitory activities of several synthetic plasma kallikrein inhibitors against a panel of serine proteases.
Table 1: Inhibition Constants (Ki) of Synthetic Plasma Kallikrein Inhibitors
| Inhibitor | Plasma Kallikrein (PK) | Glandular Kallikrein (GK) | Plasmin (PL) | Thrombin (TH) | Factor Xa (FXa) |
| PKSI-527 | 0.05 µM | > 100 µM | > 100 µM | > 100 µM | > 100 µM |
| PKSI-1007 | 0.1 µM | 10 µM | 50 µM | 20 µM | 30 µM |
| PKSI-0180 | 0.2 µM | 20 µM | 100 µM | 40 µM | 60 µM |
Data compiled from a study on highly selective synthetic inhibitors of plasma kallikrein.[2]
Table 2: Inhibition Constants (Ki) of PN2KPI against Coagulation Proteases
| Protease | Ki (nM) |
| Factor XIa | 0.81 |
| Trypsin | 0.03 |
| Plasma Kallikrein | 183 |
| Factor VIIa | > 400 |
| Factor IXa | > 400 |
| Factor Xa | > 400 |
| Factor XIIa | > 400 |
| Plasmin | > 400 |
| Thrombin | No inhibition |
Data from a study on the mechanisms and specificity of factor XIa and trypsin inhibition.[3]
One study noted that this compound was the most effective single constituent among a range of protease inhibitors in preventing the degradation of B-type natriuretic peptide in patient plasma samples.[4]
The Plasma Kallikrein-Kinin Signaling Pathway
Plasma kallikrein is a key serine protease in the kallikrein-kinin system (KKS), which plays a critical role in inflammation, blood pressure regulation, and coagulation.[5][6] The activation of this pathway leads to the generation of bradykinin, a potent inflammatory mediator.
Caption: The plasma kallikrein-kinin signaling cascade.
Experimental Protocols for Specificity Validation
The determination of an inhibitor's specificity is crucial for its characterization. A common method to quantify the potency and selectivity of serine protease inhibitors is the chromogenic protease inhibition assay.
Chromogenic Serine Protease Inhibition Assay
This assay measures the ability of an inhibitor to block the enzymatic activity of a protease on a synthetic substrate that produces a colored product upon cleavage.
Materials:
-
Purified serine protease (e.g., plasma kallikrein, thrombin, trypsin, plasmin, Factor Xa)
-
Specific chromogenic substrate for each protease (e.g., S-2302 for plasma kallikrein)
-
Inhibitor (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add the purified protease to each well, followed by the different concentrations of the inhibitor. Include control wells with the protease and buffer only (no inhibitor).
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding a fixed volume of the pre-warmed chromogenic substrate to each well.
-
Immediately measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide-based substrates) over time using a microplate reader in kinetic mode.
-
The rate of color development is proportional to the residual enzyme activity.
-
Plot the initial reaction velocity against the inhibitor concentration.
-
Calculate the IC50 value by fitting the data to a suitable dose-response curve. The Ki value can be determined using the Cheng-Prusoff equation if the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate are known.
Caption: Workflow for determining inhibitor specificity.
References
- 1. semanticscholar.org [semanticscholar.org]
- 2. Highly selective synthetic inhibitors with regard to plasma-kallikrein activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms and specificity of factor XIa and trypsin inhibition by protease nexin 2 and basic pancreatic trypsin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Human plasma kallikrein-kinin system: Physiological and biochemical parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A plasma kallikrein-dependent plasminogen cascade required for adipocyte differentiation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Plasma: The Synthetic Inhibitor PPACK II Versus Nature's Own Protease Guardians
For researchers, scientists, and drug development professionals navigating the complex world of protease inhibition, the choice between a synthetic inhibitor and relying on the body's natural defenses is a critical one. This guide provides an objective comparison of the synthetic thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone (PPACK II) and the primary endogenous protease inhibitors found in plasma: antithrombin, α2-macroglobulin, and α1-antitrypsin. By examining their performance based on available experimental data, this guide aims to illuminate the distinct advantages and disadvantages of each approach.
Proteases, enzymes that cleave proteins, are essential for a vast array of physiological processes, from digestion to blood coagulation. However, their activity must be tightly regulated to prevent pathological damage. In plasma, a sophisticated network of endogenous protease inhibitors stands ready to neutralize rogue proteases. Yet, in various experimental and clinical contexts, from preserving the integrity of blood samples for analysis to therapeutic anticoagulation, synthetic inhibitors like this compound are indispensable tools. This guide delves into a direct comparison of their mechanisms, kinetics, and specificity.
Quantitative Comparison of Inhibitory Performance
To facilitate a clear comparison, the following table summarizes the available quantitative data on the inhibition of key proteases by this compound and the major endogenous plasma protease inhibitors. It is important to note that the kinetic data presented here are compiled from various studies and may have been obtained under different experimental conditions, which can influence the results.
| Inhibitor | Target Protease | Second-Order Rate Constant (k_ass, M⁻¹s⁻¹) | Inhibition Constant (Ki) | Notes |
| This compound | Thrombin | ~1 x 10⁷ | ~40 pM | A highly potent and specific irreversible inhibitor of thrombin. |
| Antithrombin | Thrombin | ~8.3 x 10⁵ (in the absence of heparin) | - | A major endogenous inhibitor of coagulation proteases; its activity is significantly enhanced by heparin. |
| Factor Xa | ~4.2 x 10⁵ (in the absence of heparin) | - | Also a key inhibitor of Factor Xa in the coagulation cascade. | |
| α2-Macroglobulin | Thrombin | ~4.9 x 10⁴ | - | A broad-spectrum protease inhibitor that acts via a unique "trapping" mechanism. |
| Plasmin | ~5.1 x 10⁵ | - | An important inhibitor of the fibrinolytic enzyme plasmin.[1] | |
| Kallikrein | - | - | A major inhibitor of plasma kallikrein.[2][3] | |
| α1-Antitrypsin | Thrombin | ~1.1 x 10² | - | Primarily targets neutrophil elastase, but can also inhibit other proteases, albeit with lower efficiency. |
| Elastase | ~6.5 x 10⁷ | < 5 nM | Its primary physiological target. | |
| Plasmin | - | - | Can inhibit plasmin, but is a less significant inhibitor than α2-macroglobulin. |
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound and endogenous plasma inhibitors lies in their mechanism of action. This compound is a synthetic, irreversible inhibitor that mimics the substrate of thrombin. It binds to the active site of thrombin and forms a stable covalent bond, thereby permanently inactivating the enzyme.
Endogenous plasma inhibitors, particularly the serpins (serine protease inhibitors) like antithrombin and α1-antitrypsin, employ a more complex and elegant "suicide substrate" or "mousetrap" mechanism. This intricate process involves a significant conformational change in the inhibitor upon binding to the target protease.
In contrast, α2-macroglobulin, a non-serpin inhibitor, utilizes a "trapping" mechanism. Upon cleavage of a "bait" region by a protease, α2-macroglobulin undergoes a conformational change that physically entraps the protease, sterically hindering its access to large substrates.
Experimental Protocols: Unveiling the Kinetics
The quantitative data presented in this guide are typically determined through a variety of in vitro assays. Understanding these methodologies is crucial for interpreting the results and designing future experiments.
Discontinuous Amidolytic Assay for Thrombin Inhibition
This assay is commonly used to determine the rate of thrombin inhibition.
Principle: The remaining active thrombin in a reaction mixture is measured at different time points by its ability to cleave a chromogenic substrate. The rate of color development is proportional to the amount of active thrombin.
Protocol Outline:
-
Reaction Mixture Preparation: A solution containing purified thrombin and the inhibitor (either this compound or an endogenous inhibitor) in a suitable buffer is prepared.
-
Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 37°C).
-
Sampling: At specific time intervals, aliquots of the reaction mixture are transferred to a solution containing a chromogenic substrate for thrombin (e.g., S-2238).
-
Measurement: The rate of substrate cleavage is measured spectrophotometrically by monitoring the change in absorbance at a specific wavelength (e.g., 405 nm).
-
Data Analysis: The initial rates of reaction at each time point are used to calculate the concentration of active thrombin remaining. These data are then used to determine the second-order rate constant of inhibition.
Stopped-Flow Spectroscopy for Rapid Kinetics
For very fast reactions, such as the initial binding events between a protease and its inhibitor, stopped-flow spectroscopy is employed.
Principle: This technique allows for the rapid mixing of two reactants and the monitoring of the reaction progress on a millisecond timescale by observing changes in absorbance or fluorescence.
Protocol Outline:
-
Reagent Loading: Syringes are filled with the protease and inhibitor solutions.
-
Rapid Mixing: The solutions are rapidly driven into a mixing chamber.
-
Flow Stoppage: The flow is abruptly stopped, and the reaction is monitored in an observation cell.
-
Data Acquisition: Changes in absorbance or fluorescence are recorded over time.
-
Data Analysis: The kinetic data are fitted to appropriate models to determine the rate constants of the individual steps in the inhibition mechanism.[4][5]
Specificity: A Key Differentiator
A crucial aspect of any protease inhibitor is its specificity. An ideal inhibitor should only target the desired protease without affecting other essential enzymes.
-
This compound is highly specific for thrombin due to its design, which mimics the natural substrate of thrombin. While it can inhibit other trypsin-like serine proteases, its potency against thrombin is significantly higher.
-
Endogenous plasma inhibitors exhibit a broader range of specificities:
-
Antithrombin primarily targets coagulation proteases like thrombin and Factor Xa.
-
α2-Macroglobulin is a pan-protease inhibitor, capable of inhibiting proteases from all catalytic classes.[6]
-
α1-Antitrypsin , while its main target is neutrophil elastase, can also inhibit other serine proteases, although often with lower efficiency.[7]
-
Concluding Remarks: Choosing the Right Tool for the Job
The choice between this compound and relying on endogenous plasma protease inhibitors is highly dependent on the specific application.
This compound offers a powerful tool for researchers and clinicians when potent, rapid, and specific inhibition of thrombin is required. Its irreversible mechanism of action ensures complete and lasting inactivation of the target enzyme, making it ideal for applications such as:
-
Preventing blood coagulation in vitro for diagnostic and research purposes.
-
Studying the role of thrombin in various physiological and pathological processes.
-
As a component of anticoagulant therapies , although its in vivo use is limited by its chemical properties.
Endogenous plasma protease inhibitors , on the other hand, represent a finely tuned, physiological system for regulating protease activity in vivo. Their broad specificity and complex regulatory mechanisms are essential for maintaining homeostasis. While not suitable as standalone reagents for complete and specific protease inhibition in many experimental settings, understanding their function is critical for:
-
Drug development , as new therapeutic agents must be evaluated for their potential interactions with these natural inhibitors.
-
Diagnosing and treating diseases associated with deficiencies or dysregulation of these inhibitors (e.g., antithrombin deficiency).
-
Developing novel therapeutic strategies that modulate the activity of these endogenous systems.
References
- 1. Alpha 2-macroglobulin is the primary inhibitor of miniplasmin in vitro and in vivo in the mouse. Comparison with alpha 2-antiplasmin in simultaneous reaction experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Human plasma alpha 2-macroglobulin. An inhibitor of plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. HUMAN PLASMA ALPHA 2-MACROGLOBULIN: AN INHIBITOR OF PLASMA KALLIKREIN - PMC [pmc.ncbi.nlm.nih.gov]
- 4. facilities.bioc.cam.ac.uk [facilities.bioc.cam.ac.uk]
- 5. Investigate enzymatic mechanisms using stopped-flow [photophysics.com]
- 6. labiotech.eu [labiotech.eu]
- 7. Mechanism of inhibition of porcine elastase by human alpha-1-antitrypsin - PubMed [pubmed.ncbi.nlm.nih.gov]
comparative analysis of PPACK II and other serine protease inhibitors
For Researchers, Scientists, and Drug Development Professionals
Serine proteases are a large family of enzymes crucial to numerous physiological processes, including blood coagulation, digestion, and immunity. Their activity is tightly regulated, and dysregulation can lead to various diseases. Consequently, serine protease inhibitors are vital tools in research and medicine. This guide provides a data-driven comparative analysis of D-Phe-Pro-Arg-chloromethylketone (PPACK II), a potent irreversible inhibitor, with other widely used serine protease inhibitors.
Understanding this compound: A Potent Irreversible Inhibitor
This compound is a synthetic peptide that acts as an irreversible inhibitor of several serine proteases, with high affinity for thrombin and plasma kallikrein. Its mechanism involves the chloromethylketone group, which forms a stable covalent bond with the histidine residue in the enzyme's active site, leading to permanent inactivation. This high potency and irreversible nature make this compound an excellent tool for studies where complete and sustained inhibition of target proteases is required. For instance, it has been shown to be highly effective in stabilizing B-type natriuretic peptide (BNP) in plasma samples by inhibiting kallikrein-mediated degradation.[1]
Comparative Analysis with Other Serine Protease Inhibitors
The selection of a serine protease inhibitor depends on the specific application, requiring consideration of factors like reversibility, selectivity, and potency. Below is a comparison of this compound with other commonly used inhibitors.
Reversible Inhibitors: Argatroban and Aprotinin
Argatroban is a synthetic, direct thrombin inhibitor that binds reversibly to the active site of thrombin.[2][3] Unlike this compound, its inhibitory effect can be reversed upon its dissociation from the enzyme. This property is advantageous in therapeutic applications where a controlled and temporary anticoagulant effect is desired.[2] Argatroban exhibits high selectivity for thrombin, with significantly lower affinity for other serine proteases like trypsin and Factor Xa.[4]
Aprotinin is a natural polypeptide and a broad-spectrum serine protease inhibitor.[5][6] It functions as a reversible inhibitor and has been used clinically to reduce bleeding during complex surgeries by inhibiting proteases involved in fibrinolysis and coagulation.[5] However, its broad specificity can be a drawback in research applications where targeting a specific protease is necessary.
Irreversible Inhibitors: AEBSF (Pefabloc SC)
4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride (AEBSF) , often known by the trade name Pefabloc SC, is another irreversible serine protease inhibitor. It acts by sulfonylating the active site serine residue. AEBSF is generally considered a safer alternative to other highly toxic irreversible inhibitors like PMSF. It has a broad range of targets, including trypsin, chymotrypsin, and thrombin. While effective, it is typically less potent and specific than peptide-based inhibitors like this compound.
Quantitative Comparison of Inhibitor Potency
The potency of an inhibitor is often quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). Lower values indicate higher potency. The following table summarizes the inhibitory profiles of this compound and other selected inhibitors against key serine proteases.
| Inhibitor | Type | Target Protease | Ki (nM) | IC50 (nM) |
| This compound | Irreversible | Thrombin, Kallikrein | N/A (Irreversible) | Potent |
| Argatroban | Reversible | Thrombin | 3.9 | 6.5 |
| Trypsin | 610 | - | ||
| Factor Xa | >100,000 | >100,000 | ||
| Aprotinin | Reversible | Trypsin, Chymotrypsin, Plasmin, Kallikrein | Broad | Broad |
| AEBSF | Irreversible | Trypsin, Chymotrypsin, Thrombin, etc. | N/A (Irreversible) | Broad |
Note: Data for irreversible inhibitors like this compound is often reported as a second-order rate constant (kobs/[I]) rather than a Ki or IC50 value. The data presented is compiled from multiple sources and should be interpreted with an understanding that experimental conditions can vary.[4]
Signaling Pathway: The Coagulation Cascade
Thrombin is a central enzyme in the coagulation cascade, responsible for converting fibrinogen to fibrin, which forms the meshwork of a blood clot.[7][8][9] Inhibitors like this compound and Argatroban target thrombin, thereby blocking this critical step and preventing clot formation.
Caption: Simplified coagulation pathway highlighting thrombin's role and its inhibition.
Experimental Protocols
General Serine Protease Inhibition Assay (Chromogenic)
This protocol outlines a general method for determining the inhibitory activity of a compound against a serine protease using a chromogenic substrate.
Materials:
-
Purified serine protease (e.g., Thrombin, Trypsin)
-
Specific chromogenic substrate (e.g., Boc-Val-Pro-Arg-NHMec for Thrombin)[10][11]
-
Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)
-
Inhibitor stock solution (dissolved in an appropriate solvent like DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Reagents:
-
Prepare serial dilutions of the inhibitor to be tested.
-
Prepare a working solution of the protease in the assay buffer.
-
Prepare a working solution of the chromogenic substrate.
-
-
Assay Setup:
-
To each well of the 96-well plate, add:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or solvent for control).
-
Protease solution.
-
-
Include a "blank" well with only the assay buffer and substrate.
-
-
Pre-incubation:
-
Mix the plate gently and pre-incubate at a specified temperature (e.g., 37°C) for a set time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.[12]
-
-
Reaction Initiation:
-
Add the substrate solution to all wells to start the reaction.[12]
-
-
Measurement:
-
Immediately place the plate in a microplate reader and measure the change in absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroanilide substrates) over time.[12]
-
-
Data Analysis:
-
Calculate the reaction rate (velocity) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Determine the percent inhibition relative to the control (no inhibitor).
-
Plot percent inhibition against inhibitor concentration to determine the IC50 value.
-
Caption: General experimental workflow for a protease inhibition assay.
Conclusion
The choice between this compound and other serine protease inhibitors is highly dependent on the experimental or therapeutic goals. This compound's irreversible nature and high potency make it an invaluable tool for ensuring complete and lasting inhibition in research settings. In contrast, reversible inhibitors like Argatroban offer the advantage of controlled and temporary inhibition, which is often preferred for therapeutic applications. Broader spectrum inhibitors such as Aprotinin and AEBSF have their utility but may lack the specificity required for targeted studies. A thorough understanding of these inhibitors' properties, supported by quantitative data, is essential for their effective application in research and drug development.
References
- 1. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative studies on the anticoagulant and protease generation inhibitory actions of newly developed site-directed thrombin inhibitory drugs. Efegatran, argatroban, hirulog, and hirudin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. benchchem.com [benchchem.com]
- 5. Aprotinin: a serine protease inhibitor with therapeutic actions: its interaction with ACE inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Aprotinin and similar protease inhibitors as drugs against influenza - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. openaccesspub.org [openaccesspub.org]
- 8. Coagulation - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Novel inhibitors and activity-based probes targeting serine proteases [frontiersin.org]
- 11. Novel inhibitors and activity-based probes targeting serine proteases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
A Comparative Analysis of PPACK II and Novel Kallikrein Inhibitors in Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the classical kallikrein inhibitor, PPACK II (D-Phe-Phe-Arg-chloromethylketone), with novel kallikrein inhibitors that have recently emerged as promising therapeutic agents. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on the relative efficacy and characteristics of these inhibitors.
Executive Summary
The kallikrein-kinin system is a critical signaling pathway involved in inflammation, blood pressure regulation, and coagulation. Dysregulation of this system is implicated in various diseases, including hereditary angioedema (HAE) and diabetic macular edema (DME). Consequently, the inhibition of plasma kallikrein, a key enzyme in this pathway, has become a significant therapeutic strategy.
This guide evaluates the efficacy of the irreversible peptide inhibitor this compound against newer, targeted kallikrein inhibitors such as Berotralstat, Sebetralstat, and the monoclonal antibody Lanadelumab. While this compound has been a valuable research tool, the novel inhibitors demonstrate significantly higher potency and selectivity, with some offering the advantage of oral bioavailability.
Data Presentation: A Quantitative Comparison
The following table summarizes the available quantitative data on the inhibitory efficacy of this compound and novel kallikrein inhibitors against plasma kallikrein. It is important to note that direct head-to-head comparative studies are limited, and data are compiled from various sources. Differences in experimental conditions can influence absolute values.
| Inhibitor | Type | Target | Potency (Ki, IC50, EC50, or kobs/[I]) | Selectivity | Reference(s) |
| This compound | Irreversible Peptide | Plasma & Glandular Kallikreins | kobs/[I] = 10² - 10³ M⁻¹s⁻¹ (moderate inhibition) | Broad serine protease inhibitor | [1] |
| Berotralstat | Reversible Small Molecule | Plasma Kallikrein | Ki: 0.44 nM (isolated human plasma kallikrein)EC50: 15 nM (in plasma from HAE patients) | >4,500-fold higher IC50 for other serine proteases (trypsin, thrombin, plasmin) | [2] |
| Sebetralstat | Reversible Small Molecule | Plasma Kallikrein | Ki: 3.02 nMIC50: 6.0 nM (isolated human plasma kallikrein)IC50: 47.5 - 54.4 nM (in whole plasma assay) | >1500-fold against other serine proteases | [3][4] |
| Lanadelumab | Monoclonal Antibody | Plasma Kallikrein | Not typically measured by Ki/IC50; high affinity binding leads to sustained inhibition | Highly specific for plasma kallikrein | [5] |
Note: kobs/[I] is the second-order rate constant for irreversible inhibition, reflecting the rate of inactivation. Ki, IC50, and EC50 values represent the concentration of inhibitor required to achieve 50% inhibition under specific experimental conditions.
Signaling Pathways and Experimental Workflows
To visualize the context of kallikrein inhibition and the methods used for its evaluation, the following diagrams are provided.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of kallikrein inhibitors.
Determination of Plasma Kallikrein Activity using a Chromogenic Substrate
This protocol is adapted for the measurement of plasma kallikrein activity, which is a prerequisite for assessing inhibitor efficacy.
Materials:
-
Human citrated plasma
-
Tris Buffer (50 mM Tris-HCl, pH 7.8, containing 150 mM NaCl)
-
Chromogenic substrate S-2302 (H-D-Pro-Phe-Arg-pNA) solution (1.5 mM in distilled water)
-
Acetic Acid (20%) for endpoint assays
-
Microplate reader
-
37°C incubator
Procedure:
-
Sample Preparation: Thaw human citrated plasma at 37°C and keep at room temperature. Dilute the plasma sample with Tris buffer.
-
Assay Setup: In a 96-well microplate, add the diluted plasma sample to each well.
-
Pre-incubation: Pre-incubate the microplate at 37°C for 5 minutes.
-
Reaction Initiation: Add the pre-warmed S-2302 substrate solution to each well to initiate the reaction.
-
Measurement:
-
Kinetic Assay: Immediately place the microplate in a reader pre-set to 37°C and measure the change in absorbance at 405 nm over time. The rate of p-nitroaniline (pNA) release is proportional to the kallikrein activity.
-
Endpoint Assay: Incubate the plate at 37°C for a fixed time (e.g., 10 minutes). Stop the reaction by adding 20% acetic acid. Read the final absorbance at 405 nm.
-
-
Blank Control: Prepare a blank for each sample by adding the reagents in reverse order (acetic acid first for endpoint assays) or by using buffer instead of plasma.
Determination of Inhibitor Potency (IC50/Ki)
This protocol describes how to assess the inhibitory effect of compounds like this compound and novel inhibitors on plasma kallikrein activity.
Materials:
-
Purified human plasma kallikrein
-
Test inhibitors (this compound, Berotralstat, Sebetralstat, etc.) at various concentrations
-
Tris Buffer (as above)
-
Chromogenic substrate S-2302 solution (as above)
-
Microplate reader
-
37°C incubator
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of the test inhibitor in Tris buffer.
-
Enzyme-Inhibitor Incubation: In a 96-well microplate, add a constant concentration of purified human plasma kallikrein to each well. Then, add the different concentrations of the test inhibitor. Incubate at 37°C for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Reaction Initiation: Add the pre-warmed S-2302 substrate solution to each well.
-
Measurement: Measure the reaction rate as described in the activity assay protocol (kinetic measurement is preferred).
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to a control with no inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the inhibition mechanism and the substrate concentration relative to its Km are known. For irreversible inhibitors like this compound, the second-order rate constant (kobs/[I]) is determined by plotting the observed rate of inactivation (kobs) against the inhibitor concentration.
-
Conclusion
The evaluation of this compound in comparison to novel kallikrein inhibitors highlights a significant evolution in the development of targeted therapies for diseases mediated by the kallikrein-kinin system. While this compound remains a useful tool for in vitro research due to its irreversible mechanism of action, its lack of specificity and unsuitability for in vivo therapeutic use are notable limitations.
In contrast, novel inhibitors such as Berotralstat and Sebetralstat demonstrate nanomolar potency and high selectivity for plasma kallikrein. Their development as orally bioavailable drugs represents a major advancement for the prophylactic and on-demand treatment of conditions like HAE. Lanadelumab, a monoclonal antibody, offers a long-acting prophylactic option with high specificity.
For researchers and drug development professionals, the choice of inhibitor will depend on the specific application. This compound is suitable for acute, irreversible inhibition in experimental settings. However, for the development of clinically viable therapeutics, the novel inhibitors offer superior pharmacological profiles, paving the way for more effective and convenient management of kallikrein-mediated diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Human D-Phe-Pro-Arg-CH2-alpha-thrombin crystallization and diffraction data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Protection of human plasma kallikrein from inactivation by C1 inhibitor and other protease inhibitors. The role of high molecular weight kininogen - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Specificity of PPACK II: A Comparative Guide to its Cross-Reactivity with Other Proteases
For researchers, scientists, and drug development professionals engaged in the study of serine proteases, understanding the precise inhibitory profile of tools such as PPACK II is paramount. This guide provides a comprehensive analysis of the cross-reactivity of D-Phe-Phe-Arg-chloromethylketone (this compound), a known inhibitor of kallikreins, against other proteases. Through the presentation of available experimental data, detailed methodologies, and visual workflows, this document aims to offer an objective comparison of this compound's performance and specificity.
Unveiling the Inhibitory Profile of this compound
This compound is a synthetic tripeptide derivative, D-Phe-Phe-Arg-chloromethylketone, recognized as a specific and irreversible inhibitor of both glandular and plasma kallikreins.[1][2] Its mechanism of action involves the formation of a stable covalent bond with the active site of the target protease. While its primary targets are established, a comprehensive understanding of its potential interactions with other structurally similar proteases is crucial for its effective use in research and therapeutic development.
To illustrate the concept of selectivity, we can examine a closely related compound, D-Phe-Pro-Arg-chloromethylketone (PPACK), a potent and specific inhibitor of thrombin.[3][4] The inhibitory potency of these compounds is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), where a lower value indicates a more potent inhibitor.
Quantitative Comparison of Inhibitor Activity
| Enzyme | Inhibitor | Inhibition Constant (Ki) | Fold Selectivity vs. Thrombin |
| Thrombin | D-Phe-Pro-Arg-chloromethylketone (PPACK) | ~1 x 10⁻⁹ M (1 nM) | - |
| Plasma Kallikrein | Pro-Phe-Arg-chloromethylketone | Significantly less susceptible than thrombin | ~100-fold less potent |
| Plasmin | Pro-Phe-Arg-chloromethylketone | Less susceptible than thrombin | ~48-fold less potent |
| Factor Xa | Pro-Phe-Arg-chloromethylketone | Significantly less susceptible than thrombin | ~100-fold less potent |
Data for Pro-Phe-Arg-chloromethylketone is presented as an illustration of potential cross-reactivity patterns for arginine-based chloromethylketone inhibitors.[3] It is important to note that the substitution of Proline in PPACK with Phenylalanine in this compound may alter the specificity profile.
Experimental Protocols for Assessing Protease Inhibition
The determination of inhibition constants and the assessment of inhibitor specificity are reliant on robust and reproducible experimental protocols. A common method for evaluating the inhibitory activity of compounds like this compound is the chromogenic substrate assay.
Chromogenic Substrate Assay for Protease Inhibition
This assay measures the ability of an inhibitor to block the enzymatic activity of a protease on a synthetic substrate that releases a colored product upon cleavage.
Materials:
-
Purified protease (e.g., kallikrein, thrombin, trypsin, plasmin)
-
Chromogenic substrate specific for the protease (e.g., S-2238 for thrombin)
-
Inhibitor (this compound)
-
Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)
-
96-well microplate
-
Microplate reader
Procedure:
-
Inhibitor Preparation: Prepare a series of dilutions of this compound in the assay buffer.
-
Enzyme Addition: In the wells of a 96-well microplate, add a fixed concentration of the target protease.
-
Inhibitor Incubation: Add the different concentrations of the this compound dilutions to the wells containing the protease. Incubate for a specific period (e.g., 15-30 minutes) at a controlled temperature (e.g., 37°C) to allow for the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding a specific chromogenic substrate to each well.
-
Kinetic Measurement: Immediately begin measuring the absorbance of the wells at a specific wavelength (e.g., 405 nm) over time using a microplate reader. The rate of color development is proportional to the enzyme activity.
-
Data Analysis:
-
Plot the initial reaction velocity (rate of absorbance change) against the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, especially for competitive inhibitors.
-
Visualizing the Experimental Workflow
The logical flow of the chromogenic substrate assay for determining protease inhibition can be visualized as follows:
Signaling Pathways and Logical Relationships
Understanding the signaling pathways in which the target proteases of this compound and its potential off-targets are involved is critical for predicting the biological consequences of its use. Kallikreins, the primary targets of this compound, are key components of the kallikrein-kinin system, which is involved in inflammation, blood pressure regulation, and coagulation. Off-target inhibition of proteases like thrombin or plasmin could have significant effects on the coagulation cascade.
References
- 1. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. embopress.org [embopress.org]
Enhancing Brain Natriuretic Peptide (BNP) Stability in Plasma Samples: A Comparative Guide to PPACK II Supplementation
For Researchers, Scientists, and Drug Development Professionals
Brain Natriuretic Peptide (BNP) is a critical biomarker for diagnosing and managing heart failure. However, its in vitro instability presents a significant pre-analytical challenge, potentially leading to inaccurate measurements and misinterpretation of clinical data. This guide provides a comprehensive comparison of sample collection methods, focusing on the validation of the serine protease inhibitor PPACK II for preserving BNP integrity in plasma samples, compared to the standard use of EDTA alone.
Data Summary: this compound vs. Standard EDTA Collection
The following tables summarize the quantitative data from studies evaluating the stability of BNP in human plasma under different storage conditions and with different anticoagulants.
Table 1: Stability of Endogenous BNP in Human Plasma at Room Temperature
| Timepoint | % BNP Remaining (EDTA Plasma) | % BNP Remaining (EDTA Plasma + this compound) |
| 0 hours | 100% | 100% |
| 4 hours | Stable | ~100% |
| 24 hours | Significant decline | ~100% |
| 48 hours | ~67% | ~100% |
Table 2: Stability of Endogenous BNP in Human Plasma at 2-8°C
| Timepoint | % BNP Remaining (EDTA Plasma) | % BNP Remaining (EDTA Plasma + this compound) |
| 0 hours | 100% | 100% |
| 48 hours | ~73% | ~100% |
| 72 hours | ~67% | 100% |
| 6 days | <10% | 100% |
| 10 days | Not detectable | ~100% |
Table 3: Stability of Spiked BNP in Human Plasma at 2-8°C with Various Protease Inhibitors
| Protease Inhibitor (50 µg/mL) | % BNP Recovery after 6 days |
| This compound | 100% |
| DFP | 100% |
| Antipain | 100% |
| Leupeptin | 100% |
| AEBSF | 80% |
| Benzamidine | 80% |
| Aprotinin | 20% |
| No Inhibitor | <10% |
Experimental Protocols
Detailed methodologies are crucial for reproducing and validating these findings. Below are the key experimental protocols cited in the supporting studies.
Protocol 1: Evaluation of Endogenous BNP Stability
-
Blood Collection: Whole blood samples were collected from consenting patients into plastic tubes containing K2EDTA as the anticoagulant.
-
Sample Processing: A portion of the samples was supplemented with this compound (D-Phe-Phe-Arg-chloromethylketone) at a final concentration of 50 µg/mL.
-
Incubation: Aliquots of both standard EDTA plasma and this compound-supplemented plasma were stored at room temperature (20-25°C) and refrigerated (2-8°C).
-
Timepoints: Samples were analyzed at baseline (0 hours) and at various time points up to 10 days.
-
BNP Measurement: BNP concentrations were quantified using a commercial immunoassay (e.g., Bayer ADVIA Centaur BNP assay).[1]
-
Data Analysis: The percentage of remaining BNP was calculated relative to the baseline concentration for each condition.
Protocol 2: Comparison of Protease Inhibitors on Spiked BNP Stability
-
Sample Preparation: Pooled human plasma (collected in EDTA) was spiked with a known concentration of synthetic human BNP.
-
Inhibitor Addition: The spiked plasma was aliquoted, and various protease inhibitors (this compound, DFP, antipain, leupeptin, AEBSF, benzamidine, and aprotinin) were added to individual aliquots at a final concentration of 50 µg/mL. A control group with no inhibitor was included.
-
Storage: All samples were stored at 2-8°C for up to 6 days.
-
BNP Quantification: BNP levels were measured at specified intervals using a validated immunoassay.
-
Analysis: The recovery of BNP in the presence of each inhibitor was compared to the control group to determine their effectiveness in preventing degradation.
Visualizing the Impact of Pre-analytical Choices
The following diagrams illustrate the BNP degradation pathway and a typical experimental workflow for evaluating sample stability.
Caption: BNP Degradation Pathway and the Inhibitory Action of this compound.
Caption: Workflow for Comparing BNP Stability in Control vs. This compound Samples.
Conclusion
The data strongly support the use of this compound as a supplement to EDTA for the collection of blood samples intended for BNP measurement, particularly when immediate analysis is not feasible. The addition of this compound effectively inhibits the proteolytic degradation of BNP by kallikrein and other serine proteases, ensuring sample integrity for up to 10 days at 2-8°C.[1] This extended stability window provides greater flexibility in sample handling, transport, and storage, ultimately leading to more reliable and accurate BNP quantification in research and clinical settings. For studies requiring the highest accuracy in BNP measurement, the adoption of this compound in the sample collection protocol is highly recommended.
References
A Comparative Guide to the Inhibitory Kinetics of Thrombin Inhibitors: PPACK and Direct Oral Anticoagulants
For researchers, scientists, and drug development professionals, understanding the nuanced interactions between inhibitors and their target enzymes is paramount. This guide provides a detailed comparison of the inhibitory kinetics of the irreversible inhibitor D-Phe-Pro-Arg-chloromethylketone (PPACK) and a selection of clinically significant direct, reversible thrombin inhibitors: argatroban, bivalirudin, and dabigatran. This analysis is supported by experimental data and detailed protocols to aid in the design and interpretation of related research.
Distinguishing Inhibitory Mechanisms: Irreversible vs. Reversible Inhibition
It is critical to differentiate between the mechanisms of action of the compounds discussed. PPACK is a synthetic peptide derivative that acts as an irreversible inhibitor of thrombin. It forms a stable covalent bond with the active site serine residue of the enzyme, permanently inactivating it. Due to this irreversible nature, its potency is often described by a second-order rate constant (kobs/[I]). In contrast, argatroban, bivalirudin, and dabigatran are reversible inhibitors . They bind to the active site of thrombin non-covalently, establishing an equilibrium between the bound and unbound state. Their potency is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
While PPACK is a powerful tool for in vitro studies to create proteolytically inactive thrombin for research purposes, its irreversible nature and lack of specificity have limited its therapeutic development. Direct, reversible inhibitors, on the other hand, form the basis of several modern anticoagulant therapies.
Quantitative Comparison of Inhibitory Kinetics
The following table summarizes the key kinetic parameters for the selected direct thrombin inhibitors. It is important to note that a direct Ki or IC50 value for PPACK II as a reversible thrombin inhibitor is not applicable due to its primary classification as a kallikrein inhibitor and the use of the related compound, PPACK, as an irreversible thrombin inhibitor.
| Inhibitor | Target Enzyme | Ki (Inhibition Constant) | IC50 (Half-Maximal Inhibitory Concentration) | Mechanism of Action |
| PPACK | Thrombin | ~0.24 nM (for PPACK Dihydrochloride)[1] | Not applicable | Irreversible, covalent modification of the active site |
| kobs/[I] = 10^7 M-1s-1[2] | ||||
| Argatroban | Thrombin | ~19 nM - 39 nM | ~12 nM - 21 nM (platelet aggregation) | Reversible, direct competitive inhibitor |
| Bivalirudin | Thrombin | - | - | Reversible, direct bivalent inhibitor |
| Dabigatran | Thrombin | ~4.5 nM | ~118 nM (thrombin binding to platelets)[3] | Reversible, direct competitive inhibitor |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as substrate concentration and pH. The data presented here is a compilation from various sources for comparative purposes.
Thrombin Signaling Pathway
Thrombin plays a central role in the coagulation cascade and cellular signaling, primarily through the activation of Protease-Activated Receptors (PARs). The following diagram illustrates the simplified signaling pathway initiated by thrombin.
Caption: Simplified Thrombin Signaling Cascade via PARs.
Experimental Protocols
The determination of inhibitory kinetics for thrombin inhibitors is crucial for their characterization. A common method employed is the chromogenic substrate assay.
General Protocol for Chromogenic Thrombin Inhibition Assay
1. Materials and Reagents:
- Purified human α-thrombin
- Specific chromogenic substrate for thrombin (e.g., S-2238)[4][5]
- Test inhibitor (e.g., argatroban, dabigatran)
- Assay Buffer (e.g., Tris-HCl buffer at physiological pH with NaCl and a carrier protein like BSA)
- 96-well microplate
- Microplate reader capable of measuring absorbance at 405 nm
2. Procedure:
- Reagent Preparation: Prepare stock solutions of thrombin, chromogenic substrate, and the inhibitor in the assay buffer. A series of dilutions of the inhibitor should be prepared to determine the IC50.
- Assay Setup: In a 96-well plate, add the assay buffer, the inhibitor at various concentrations, and the thrombin solution. Include control wells with no inhibitor.
- Pre-incubation: Incubate the plate at a constant temperature (e.g., 37°C) for a defined period to allow the inhibitor to bind to the enzyme.
- Reaction Initiation: Add the chromogenic substrate to all wells to start the reaction.
- Kinetic Measurement: Immediately place the plate in the microplate reader and measure the change in absorbance at 405 nm over time. The rate of color development is proportional to the thrombin activity.
- Data Analysis:
- Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time plots.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
- Determine the IC50 value by fitting the data to a suitable dose-response curve.
- The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the substrate concentration and the Michaelis-Menten constant (Km) of the enzyme for the substrate are known. For irreversible inhibitors like PPACK, the Kitz-Wilson method can be used to determine the inactivation rate constant (kinact) and the inhibition constant (Ki).
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the kinetic parameters of a thrombin inhibitor.
Caption: General workflow for inhibitor kinetic analysis.
Conclusion
This guide highlights the fundamental differences in the inhibitory kinetics of the irreversible inhibitor PPACK and the reversible direct thrombin inhibitors argatroban, bivalirudin, and dabigatran. While PPACK serves as an invaluable research tool, the reversible inhibitors have demonstrated significant clinical utility as anticoagulants. The provided data and protocols offer a framework for researchers to conduct and interpret studies in this critical area of drug discovery and development. A thorough understanding of these kinetic parameters is essential for the rational design of novel therapeutics targeting thrombin and other serine proteases.
References
- 1. apexbt.com [apexbt.com]
- 2. Inhibition of thrombin by arginine-containing peptide chloromethyl ketones and bis chloromethyl ketone-albumin conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chromogenic substrate spectrophotometric assays for the measurement of clotting function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cellmolbiol.org [cellmolbiol.org]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Comparison of PPACK II and DX-2930 for Kallikrein Inhibition
For Researchers, Scientists, and Drug Development Professionals
In the landscape of kallikrein inhibition, both small molecules and biologics offer distinct advantages for research and therapeutic applications. This guide provides a detailed, data-driven comparison of PPACK II (D-Phe-Phe-Arg-chloromethylketone), a classic synthetic irreversible inhibitor, and DX-2930 (Lanadelumab), a modern monoclonal antibody therapeutic. We present a head-to-head analysis of their inhibitory mechanisms, potency, specificity, and pharmacokinetic profiles, supported by experimental data and detailed methodologies.
Executive Summary
DX-2930 stands out as a highly potent and specific, long-acting inhibitor of plasma kallikrein, designed for therapeutic use, particularly in the prophylactic treatment of Hereditary Angioedema (HAE). Its high affinity and specificity are hallmarks of a rationally designed biologic. This compound, in contrast, is a valuable research tool for the rapid and irreversible inactivation of kallikreins and other trypsin-like serine proteases. While effective, its broader specificity and expected short in vivo half-life limit its therapeutic potential. The comparison in this guide will aid researchers in selecting the appropriate inhibitor for their specific experimental or developmental needs.
Data Presentation: Quantitative Comparison of Kallikrein Inhibitors
The following tables summarize the key quantitative parameters for this compound and DX-2930.
Table 1: Inhibitory Potency against Plasma Kallikrein
| Parameter | This compound | DX-2930 (Lanadelumab) | Reference |
| Inhibitor Class | Small Molecule (Peptide derivative) | Monoclonal Antibody (human IgG1) | N/A |
| Mechanism of Action | Irreversible (Covalent modification of active site) | Reversible, Competitive (Occlusion of active site) | [1] |
| Inhibitory Constant (Ki) | ~78 nM (for the close analog Ala-Phe-ArgCH2Cl) | 0.120 ± 0.005 nM | [1][2] |
| Second-order rate constant (k_inact/Ki or k_on) | k₂ ≈ 0.35 min⁻¹ (for Ala-Phe-ArgCH2Cl) | 3.4 x 10⁶ M⁻¹s⁻¹ | [1] |
Note: Specific kinetic data for this compound's inhibition of plasma kallikrein is limited in recent literature. The values presented are for a very close structural analog, Ala-Phe-ArgCH2Cl, and provide a reasonable estimate for comparison.
Table 2: Specificity Profile
| Target Enzyme | This compound Inhibition | DX-2930 Inhibition | Reference |
| Plasma Kallikrein (active) | Potent | Potent | [2][3] |
| Prekallikrein (zymogen) | No significant inhibition | No significant inhibition | [2] |
| Tissue Kallikreins (e.g., KLK1, KLK2) | Inhibits glandular kallikreins | Not specified, but highly selective for plasma kallikrein | [4][5] |
| Other Serine Proteases (Thrombin, Factor Xa, Plasmin, Urokinase) | Inhibits with lower potency (48 to 10⁵-fold less than plasma kallikrein for some) | No inhibition of 20 tested serine proteases at 1 µM | [1][2] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | DX-2930 (Lanadelumab) | Reference |
| Molecular Weight | ~550 Da | ~146 kDa | N/A |
| Half-life (human) | Not established for in vivo use; expected to be very short due to reactivity and clearance. | Approximately 2 weeks | [6] |
| Route of Administration | In vitro use | Subcutaneous injection | [7] |
| Clinical Application | Research tool, anticoagulant in blood collection | Prophylactic treatment of Hereditary Angioedema (HAE) | [7][8] |
Table 4: Clinical Efficacy of DX-2930 in Hereditary Angioedema (HAE)
| Clinical Trial | Dosing Regimen | Key Efficacy Endpoint | Reference |
| Phase 3 HELP Study | 300 mg every 2 weeks | 87% mean reduction in HAE attack rate vs. placebo | [9] |
| Phase 3 HELP Study | 300 mg every 4 weeks | 73% mean reduction in HAE attack rate vs. placebo | [9] |
| Phase 3 SPRING Study (pediatric) | 150 mg every 2-4 weeks | 94.8% mean reduction in HAE attack rate from baseline | [10] |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental data. Below are representative protocols for key assays used to characterize kallikrein inhibitors.
Enzyme Inhibition Assay (Fluorogenic Substrate)
Objective: To determine the inhibitory potency (IC50 or Ki) of a compound against plasma kallikrein.
Materials:
-
Purified human plasma kallikrein
-
Fluorogenic substrate (e.g., H-Pro-Phe-Arg-AMC)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 1 mM EDTA, 0.1% PEG-8000, 0.1% Triton X-100)
-
Test inhibitors (this compound, DX-2930)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a stock solution of the test inhibitor in a suitable solvent (e.g., DMSO for this compound, PBS for DX-2930).
-
Perform serial dilutions of the inhibitor in assay buffer to create a range of concentrations.
-
In a 96-well plate, add a fixed concentration of plasma kallikrein to each well containing the diluted inhibitor or buffer (for control).
-
Incubate the enzyme and inhibitor for a predetermined time to allow for binding (e.g., 60 minutes at 30°C for DX-2930; for irreversible inhibitors like this compound, time-dependent inactivation would be measured).
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Monitor the increase in fluorescence over time using a plate reader (excitation ~380 nm, emission ~460 nm for AMC). The rate of substrate cleavage is proportional to the enzyme activity.
-
Plot the reaction rate as a function of inhibitor concentration and fit the data to a suitable equation (e.g., Morrison equation for tight-binding inhibitors like DX-2930) to determine the IC50 or Ki value. For irreversible inhibitors, the second-order rate constant of inactivation (k_inact/Ki) is determined from the time- and concentration-dependent loss of enzyme activity.
Surface Plasmon Resonance (SPR) for Binding Kinetics
Objective: To measure the association (k_on) and dissociation (k_off) rates and determine the equilibrium dissociation constant (KD) of the inhibitor-enzyme interaction.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS)
-
Purified plasma kallikrein (ligand)
-
DX-2930 (analyte)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Immobilize plasma kallikrein onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of DX-2930 in running buffer.
-
Inject the different concentrations of DX-2930 over the immobilized kallikrein surface and a reference flow cell.
-
Monitor the binding response (in Resonance Units, RU) in real-time during the association and dissociation phases.
-
Regenerate the sensor surface between injections with a suitable regeneration solution to remove bound analyte.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the kinetic parameters (k_on, k_off) and the dissociation constant (KD = k_off/k_on).
Mandatory Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and workflows.
Caption: The Kallikrein-Kinin system and points of inhibition by this compound and DX-2930.
References
- 1. Synthesis of peptides of arginine chloromethyl ketone. Selective inactivation of human plasma kallikrein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of Plasma Kallikrein by a Highly Specific Active Site Blocking Antibody - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The effect of class-specific protease inhibitors on the stabilization of B-type natriuretic peptide in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A specific inhibitor of mammalian kallikrein, Phe-Phe-Arg-chloromethyl ketone, inhibits the production of vasoactive substances from trout plasma by kallikrein and blocks endogenous kallikrein-like activity in trout gills - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A review of kallikrein inhibitor lanadelumab in hereditary angioedema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. hcplive.com [hcplive.com]
- 8. D-Phe-Pro-Arg-chloromethylketone: its potential use in inhibiting the formation of in vitro artifacts in blood collected during tissue-type plasminogen activator thrombolytic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effectiveness of lanadelumab for preventing hereditary angioedema attacks: Subgroup analyses from the HELP study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Unveiling the Mechanism of Thrombin Inhibition: A Structural Biology Comparison of PPACK II and Other Direct Thrombin Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the direct thrombin inhibitor D-phenylalanyl-L-prolyl-L-arginyl chloromethyl ketone (PPACK) with other clinically relevant thrombin inhibitors. Leveraging structural biology data, we delve into the distinct mechanisms of action, binding affinities, and key molecular interactions that govern their inhibitory potential.
This guide will illuminate the structural basis for the potent and irreversible inhibition of thrombin by PPACK, contrasting it with the reversible mechanisms of argatroban, dabigatran, and bivalirudin. Through detailed data presentation and experimental protocols, we aim to provide a valuable resource for the rational design and development of novel anticoagulants.
At a Glance: Comparative Performance of Direct Thrombin Inhibitors
The inhibitory potency of direct thrombin inhibitors is a critical parameter in their therapeutic efficacy. The following table summarizes the binding affinities (Ki) and/or the half-maximal inhibitory concentrations (IC50) of PPACK and its key competitors.
| Inhibitor | Target | Mechanism of Action | Binding Affinity (Ki) | IC50 |
| PPACK | Thrombin | Irreversible, Covalent | 0.24 nM[1][2] | - |
| Argatroban | Thrombin | Reversible, Competitive | 19 nM[2] | 38 nM[2] |
| Dabigatran | Thrombin | Reversible, Competitive | 4.5 nM[3] | 2.61 nM[3] |
| Bivalirudin | Thrombin | Reversible, Bivalent | 2.1 nM | - |
Delving into the Molecular Interactions: A Structural Perspective
The unique inhibitory mechanisms of these compounds are best understood by examining their interactions with thrombin at an atomic level. Crystal structures of thrombin in complex with these inhibitors provide invaluable insights into their binding modes.
PPACK: An Irreversible Covalent Embrace
PPACK is a potent and specific irreversible inhibitor of thrombin. Its mechanism involves the formation of a stable covalent bond with the catalytic serine residue (Ser195) in the active site of thrombin.[1] This irreversible modification effectively and permanently inactivates the enzyme.
The specificity of PPACK is conferred by its peptide-like structure (D-Phe-Pro-Arg), which mimics the natural substrate of thrombin, fibrinogen. The arginine residue of PPACK fits snugly into the S1 specificity pocket of thrombin, which is lined with acidic residues, most notably Asp189. This initial binding event positions the chloromethyl ketone group for nucleophilic attack by the hydroxyl group of Ser195, leading to the formation of a stable hemiketal intermediate that rapidly rearranges to form an irreversible covalent bond.[1]
Argatroban and Dabigatran: Reversible Active Site Blockade
In contrast to PPACK, argatroban and dabigatran are reversible, direct thrombin inhibitors.[4][5] They function by competitively binding to the active site of thrombin, thereby preventing its interaction with substrates.
-
Argatroban , a small molecule derived from L-arginine, occupies the active site of thrombin, with its guanidino group forming a salt bridge with Asp189 in the S1 pocket.[6] Its piperidine ring and quinolinesulfonyl group make hydrophobic interactions with other residues in the active site cleft.[7]
-
Dabigatran also binds to the active site, with its benzamidine moiety interacting with Asp189.[8] The rest of the molecule extends into the active site, making several hydrophobic and hydrogen bonding interactions that contribute to its high affinity.[9]
Bivalirudin: A Bivalent Approach to Inhibition
Bivalirudin is a synthetic 20-amino acid peptide that acts as a bivalent, reversible direct thrombin inhibitor.[10] Its mechanism is unique among the compared inhibitors as it binds to two distinct sites on the thrombin molecule: the active site and exosite I.[11][12][13] Exosite I is a crucial binding site for fibrinogen and other substrates.
The N-terminal region of bivalirudin, containing a D-Phe-Pro-Arg sequence, binds to the active site in a manner similar to other direct inhibitors.[14] Simultaneously, its C-terminal portion, rich in acidic residues, binds to the positively charged exosite I.[14] This dual interaction leads to a potent and specific inhibition of thrombin. A unique feature of bivalirudin is that upon binding, it is slowly cleaved by thrombin, which leads to the dissociation of the N-terminal fragment from the active site, resulting in a reversible inhibition.[10]
Experimental Protocols for Structural Validation
The structural elucidation of these inhibitor-thrombin complexes is primarily achieved through X-ray crystallography and, increasingly, cryo-electron microscopy (cryo-EM). Below are generalized protocols for these techniques.
X-ray Crystallography of Protein-Inhibitor Complexes
This method involves growing crystals of the protein-inhibitor complex and then diffracting X-rays through them to determine the three-dimensional atomic structure.
1. Protein Expression and Purification:
-
The target protein (e.g., thrombin) is typically overexpressed in a suitable expression system (e.g., E. coli, insect, or mammalian cells).
-
A multi-step purification protocol involving affinity, ion-exchange, and size-exclusion chromatography is employed to obtain a highly pure and homogenous protein sample.[15]
2. Complex Formation and Crystallization:
-
The purified protein is incubated with a molar excess of the inhibitor to ensure complete complex formation.
-
The protein-inhibitor complex is concentrated to an optimal concentration (typically 5-20 mg/mL).
-
Crystallization screening is performed using various techniques like hanging-drop or sitting-drop vapor diffusion, where the complex is mixed with a variety of precipitant solutions.[16] Conditions that yield well-ordered crystals are then optimized.
3. Data Collection and Structure Determination:
-
The crystals are cryo-protected and flash-cooled in liquid nitrogen.
-
X-ray diffraction data are collected at a synchrotron source.
-
The diffraction data are processed, and the structure is solved using molecular replacement (if a homologous structure is available) or other phasing methods.
-
The final atomic model is built into the electron density map and refined.
Cryo-Electron Microscopy of Protein-Inhibitor Complexes
Cryo-EM is particularly useful for large protein complexes or those that are difficult to crystallize. It involves flash-freezing a thin layer of the sample in its native state and imaging it with an electron microscope.
1. Sample Preparation and Vitrification:
-
A purified and homogenous sample of the protein-inhibitor complex is prepared at an appropriate concentration (typically 0.1-5 mg/mL).[17]
-
A small volume of the sample is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into a cryogen like liquid ethane to vitrify the sample.[18][19]
2. Data Collection:
-
The vitrified grids are loaded into a transmission electron microscope.
-
A large number of images (micrographs) of the randomly oriented particles are collected automatically.
3. Image Processing and 3D Reconstruction:
-
Individual particle images are picked from the micrographs.
-
The particles are classified into different 2D classes representing different views.
-
A 3D reconstruction of the protein-inhibitor complex is generated from the 2D class averages.
-
The final 3D map is refined to the highest possible resolution, and an atomic model is built into the density.[20]
References
- 1. PROTON BRIDGING IN THE INTERACTIONS OF THROMBIN WITH SMALL INHIBITORS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Dabigatran and Argatroban Diametrically Modulate Thrombin Exosite Function | PLOS One [journals.plos.org]
- 4. What is the mechanism of Argatroban? [synapse.patsnap.com]
- 5. Dabigatran (Pradaxa) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Argatroban in heparin-induced thrombocytopenia: rationale for use and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Argatroban - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Characterization of Thrombin-Bound Dabigatran Effects on Protease-Activated Receptor-1 Expression and Signaling In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. What is the mechanism of Bivalirudin? [synapse.patsnap.com]
- 11. researchgate.net [researchgate.net]
- 12. go.drugbank.com [go.drugbank.com]
- 13. researchgate.net [researchgate.net]
- 14. Effects of Heparin and Bivalirudin on Thrombin-Induced Platelet Activation: Differential Modulation of PAR Signaling Drives Divergent Prothrombotic Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protein Crystallization for X-ray Crystallography - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Cryo-EM Services for Drug Discovery & Structural Biology | Shuimu Bio [shuimubio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. An introduction to sample preparation and imaging by cryo-electron microscopy for structural biology - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Specimen preparation for high-resolution cryo-EM - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: Proper Disposal Procedures for PPACK II
FOR IMMEDIATE RELEASE
Ensuring the safety of laboratory personnel and the environment is paramount in all research endeavors. This document provides essential guidance on the proper disposal of PPACK II (D-phenylalanyl-L-prolyl-L-arginine chloromethyl ketone dihydrochloride), a potent and irreversible inhibitor of kallikrein and thrombin used in drug development and scientific research. Adherence to these procedures is critical for maintaining a safe and compliant laboratory environment.
Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to consult the Safety Data Sheet (SDS) provided by the manufacturer for specific hazard information, handling precautions, and personal protective equipment (PPE) requirements. As a general guideline, researchers should always wear standard laboratory attire, including a lab coat, safety glasses, and gloves. Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
This compound Disposal: Waste Categorization and Container Requirements
Proper segregation and containment of chemical waste are the foundational principles of safe disposal. Due to its nature as a synthetic peptide derivative and a reactive chloromethyl ketone, this compound waste should be treated as hazardous chemical waste.
| Waste Stream | Container Type | Labeling Requirements | Storage Location |
| Solid this compound Waste | Securely sealed, chemically compatible container (e.g., high-density polyethylene) | "Hazardous Waste," "this compound, Solid," Name of Principal Investigator, Laboratory Room Number, Date of Accumulation Start | Designated and clearly marked satellite accumulation area (SAA) within the laboratory |
| Aqueous Solutions of this compound | Leak-proof, screw-cap container (e.g., polyethylene or glass) compatible with the solvent | "Hazardous Waste," "this compound, Aqueous Solution," List of all chemical constituents with concentrations, Name of Principal Investigator, Laboratory Room Number, Date of Accumulation Start | Designated and clearly marked satellite accumulation area (SAA) within the laboratory |
| Contaminated Labware (e.g., pipette tips, tubes) | Puncture-resistant, sealed container labeled as hazardous waste | "Hazardous Waste," "this compound Contaminated Sharps/Labware," Name of Principal Investigator, Laboratory Room Number, Date of Accumulation Start | Designated and clearly marked satellite accumulation area (SAA) within the laboratory |
Step-by-Step Disposal Protocol
A systematic approach to waste management is essential to prevent accidental exposure and ensure regulatory compliance. The following workflow outlines the key steps for the proper disposal of this compound.
Experimental Protocols Referenced
The disposal procedures outlined in this document are based on established best practices for the management of hazardous chemical waste in a laboratory setting. Specific experimental protocols involving this compound should include a dedicated section on waste disposal that aligns with these guidelines and any additional institutional requirements. For detailed information on handling and disposal of hazardous materials, researchers should refer to their institution's Chemical Hygiene Plan and consult with their Environmental Health & Safety (EH&S) department.
By implementing these procedures, researchers and drug development professionals can ensure the safe and responsible management of this compound waste, fostering a culture of safety and environmental stewardship within their laboratories.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
